molecular formula C9H8ClN3 B178282 4-chloro-N-methylphthalazin-1-amine CAS No. 13580-85-3

4-chloro-N-methylphthalazin-1-amine

Katalognummer: B178282
CAS-Nummer: 13580-85-3
Molekulargewicht: 193.63 g/mol
InChI-Schlüssel: IVEYGGNOVQXDER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-N-methylphthalazin-1-amine is a useful research compound. Its molecular formula is C9H8ClN3 and its molecular weight is 193.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-N-methylphthalazin-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-methylphthalazin-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-chloro-N-methylphthalazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c1-11-9-7-5-3-2-4-6(7)8(10)12-13-9/h2-5H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEYGGNOVQXDER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN=C(C2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60423377
Record name 4-chloro-N-methylphthalazin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13580-85-3
Record name 4-chloro-N-methylphthalazin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 4-chloro-N-methylphthalazin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for the structural elucidation of 4-chloro-N-methylphthalazin-1-amine. Designed for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a logical, causality-driven narrative that mirrors the scientific process. Herein, we detail the strategic application of modern analytical techniques, emphasizing not just the procedural steps but the rationale behind each experimental choice, ensuring a self-validating and authoritative approach to structural confirmation.

Introduction: The Significance of Phthalazines

Phthalazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities are intrinsically linked to their molecular structure. Therefore, the unambiguous determination of the structure of novel phthalazine derivatives, such as 4-chloro-N-methylphthalazin-1-amine, is a critical step in the drug discovery and development pipeline. This guide will walk through a multi-technique approach to elucidate the structure of this specific molecule, providing both theoretical grounding and practical protocols.

Preliminary Assessment and Physicochemical Properties

Before embarking on sophisticated spectroscopic analysis, a foundational understanding of the target molecule's basic properties is essential. For 4-chloro-N-methylphthalazin-1-amine, this includes:

  • Molecular Formula: C₉H₈ClN₃

  • Molecular Weight: 193.64 g/mol

  • Physical State: Expected to be a solid at room temperature.

This initial information is crucial for interpreting subsequent mass spectrometry data and for preparing samples for other analytical techniques.

Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation Pathway

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Experimental Protocol: Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

Ionization Techniques:

  • Electron Ionization (EI): This hard ionization technique provides detailed fragmentation patterns that are useful for structural elucidation.

  • Electrospray Ionization (ESI): A soft ionization technique ideal for confirming the molecular weight via the observation of the protonated molecule [M+H]⁺.

Sample Preparation:

  • Dissolve a small amount of the sample (approximately 1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

  • For ESI, further dilute the stock solution to approximately 10 µg/mL with the same solvent, adding 0.1% formic acid to promote protonation.

  • For EI, a direct insertion probe or a GC-MS interface can be used for sample introduction.

Predicted Mass Spectrum and Data Interpretation

Expected Molecular Ion Peak: Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. Therefore, we expect to see two molecular ion peaks:

  • M⁺: at m/z 193 (corresponding to the molecule with ³⁵Cl)

  • [M+2]⁺: at m/z 195 (corresponding to the molecule with ³⁷Cl) with an intensity of approximately one-third of the M⁺ peak.

Fragmentation Analysis: The fragmentation pattern provides a roadmap to the molecule's structure. Key expected fragmentation pathways for 4-chloro-N-methylphthalazin-1-amine include:

  • Loss of a chlorine atom: A fragment at m/z 158 (M-Cl)⁺ would be a strong indicator of the chloro-substitution.

  • Loss of the methyl group: A fragment at m/z 178 (M-CH₃)⁺.

  • Cleavage of the phthalazine ring: Phthalazine derivatives often show characteristic fragmentation of the heterocyclic ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of the structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and the determination of the connectivity of atoms within the molecule.

Experimental Protocol: NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal signal dispersion and resolution.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is fully dissolved to obtain high-quality spectra.

Predicted ¹H NMR Spectrum and Data Interpretation

The ¹H NMR spectrum of 4-chloro-N-methylphthalazin-1-amine is expected to show signals corresponding to the aromatic protons on the phthalazine ring and the protons of the N-methyl group.

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~8.0-8.5Multiplet4HAromatic ProtonsProtons on the phthalazine ring are in a deshielded environment.
~3.2Singlet3HN-CH₃The methyl group attached to a nitrogen atom.
~5.0-6.0Broad Singlet1HNHThe amine proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.
Predicted ¹³C NMR Spectrum and Data Interpretation

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted Chemical Shift (ppm)AssignmentRationale
~150-160C=NCarbons in the heterocyclic ring double bonded to nitrogen.
~120-140Aromatic CAromatic carbons of the phthalazine ring.
~30-40N-CH₃The carbon of the N-methyl group.
2D NMR Spectroscopy for Complete Structural Assignment
  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the aromatic spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule, for example, showing the correlation between the N-methyl protons and the carbon atom at position 1 of the phthalazine ring.

Workflow for NMR-Based Structure Elucidation

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_interpretation Data Interpretation & Structure Assembly H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC Proton_Env Identify Proton Environments H1_NMR->Proton_Env C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Carbon_Skeleton Identify Carbon Skeleton C13_NMR->Carbon_Skeleton H_H_Connectivity H-H Connectivity COSY->H_H_Connectivity C_H_Connectivity Direct C-H Connectivity HSQC->C_H_Connectivity Long_Range_Connectivity Long-Range C-H Connectivity HMBC->Long_Range_Connectivity Final_Structure Assemble Final Structure Proton_Env->Final_Structure Carbon_Skeleton->Final_Structure H_H_Connectivity->Final_Structure C_H_Connectivity->Final_Structure Long_Range_Connectivity->Final_Structure

A logical workflow for structure elucidation using NMR spectroscopy.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique to identify the presence of specific functional groups in a molecule.

Experimental Protocol: FTIR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Sample Preparation:

  • Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.

  • Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

Predicted IR Spectrum and Data Interpretation

The IR spectrum of 4-chloro-N-methylphthalazin-1-amine is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-Cl bonds.

Wavenumber (cm⁻¹)VibrationFunctional Group
3200-3500N-H stretchSecondary Amine
3000-3100C-H stretchAromatic C-H
2800-3000C-H stretchAliphatic C-H (N-CH₃)
1600-1650C=N stretchImine in the phthalazine ring
1450-1600C=C stretchAromatic ring
1000-1200C-N stretchAmine
700-800C-Cl stretchChloro-aromatic

X-ray Crystallography: The Definitive Structural Confirmation

While the combination of mass spectrometry and NMR spectroscopy can provide a confident structural assignment, single-crystal X-ray crystallography provides the unambiguous, three-dimensional structure of a molecule in the solid state.[1]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: The first and often most challenging step is to grow a single crystal of the compound of suitable size and quality. This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure and refine the atomic positions to obtain a final, accurate 3D model of the molecule.

The resulting crystal structure provides precise bond lengths, bond angles, and intermolecular interactions, offering the ultimate confirmation of the proposed structure.

The Hierarchy of Structural Elucidation Techniques

G MS Mass Spectrometry (Molecular Weight & Formula) NMR NMR Spectroscopy (Connectivity & 3D Structure in Solution) MS->NMR IR Infrared Spectroscopy (Functional Groups) IR->NMR XRay X-ray Crystallography (Definitive 3D Structure in Solid State) NMR->XRay

A hierarchical approach to structure elucidation.

Conclusion

The structural elucidation of a novel compound like 4-chloro-N-methylphthalazin-1-amine is a systematic process that relies on the synergistic application of multiple analytical techniques. By starting with fundamental physicochemical properties and progressing through mass spectrometry, detailed 1D and 2D NMR experiments, and functional group analysis by IR spectroscopy, a confident structural hypothesis can be formulated. Ultimately, single-crystal X-ray crystallography can provide the definitive and unambiguous confirmation of the molecular structure. This comprehensive, evidence-based approach ensures the scientific integrity and trustworthiness of the structural assignment, which is paramount in the fields of chemical research and drug development.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • Li, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.
  • Liebeschuetz, J. (2014). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 9(10), 1161-1172.
  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]

  • RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-chloro-N-methylphthalazin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a robust and scientifically validated pathway for the synthesis of 4-chloro-N-methylphthalazin-1-amine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The phthalazine core is a privileged scaffold, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[1][2][3] This document details the strategic synthesis, including the rationale behind experimental choices, step-by-step protocols, and visual representations of the chemical transformations.

Introduction: The Significance of the Phthalazinone Core

The phthalazinone structural motif is a cornerstone in the development of targeted therapeutics. Its derivatives have been successfully developed as inhibitors of key enzymes in disease pathways, such as poly (ADP-ribose) polymerase (PARP).[1] The strategic placement of various substituents on the phthalazine ring system allows for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties. The target molecule of this guide, 4-chloro-N-methylphthalazin-1-amine, incorporates a reactive chlorine atom, which can serve as a handle for further chemical modifications, and a methylamino group, which can be crucial for target engagement.

Retrosynthetic Analysis and Pathway Design

A logical and efficient synthetic strategy is paramount for the successful preparation of the target compound. The chosen pathway focuses on the construction of a key intermediate, 1,4-dichlorophthalazine, followed by a selective nucleophilic aromatic substitution. This approach is favored due to the commercial availability of the initial starting materials and the high yields often associated with these transformations.

The overall synthesis is a two-step process, beginning with the formation of 1,4-dichlorophthalazine from phthalhydrazide (2,3-dihydrophthalazine-1,4-dione). The second step involves the selective mono-amination of 1,4-dichlorophthalazine with methylamine.

G cluster_0 Overall Synthesis Pathway A Phthalhydrazide B 1,4-Dichlorophthalazine A->B Chlorination (POCl3 or PCl3/Catalyst) C 4-chloro-N-methylphthalazin-1-amine B->C Nucleophilic Aromatic Substitution (CH3NH2) G cluster_1 SNAr Mechanism Reactant 1,4-Dichlorophthalazine + CH3NH2 Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate Nucleophilic Attack Product 4-chloro-N-methylphthalazin-1-amine + HCl Intermediate->Product Loss of Leaving Group (Cl-)

Sources

An In-depth Technical Guide to 4-Chloro-N-methylphthalazin-1-amine (CAS 13580-85-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of 4-chloro-N-methylphthalazin-1-amine, a heterocyclic compound belonging to the esteemed class of phthalazine derivatives. While specific research on this particular molecule is limited, this document synthesizes available data with established principles of medicinal and synthetic chemistry to offer valuable insights for its use in research and drug development.

Introduction: The Significance of the Phthalazine Scaffold

Phthalazine and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry. This class of nitrogen-containing heterocycles is a core component in numerous biologically active compounds, demonstrating a wide spectrum of pharmacological activities. These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. The versatility of the phthalazine ring system and the ability to readily introduce various substituents make it a valuable framework for the design and synthesis of novel therapeutic agents. The subject of this guide, 4-chloro-N-methylphthalazin-1-amine, represents a key intermediate that can be further elaborated to explore new chemical space within this important class of compounds.

Physicochemical Properties

A summary of the known physical and chemical properties of 4-chloro-N-methylphthalazin-1-amine is presented in the table below. It is important to note that much of this data is derived from safety data sheets and may not have been independently verified in peer-reviewed literature.

PropertyValueSource
CAS Number 13580-85-3[1]
IUPAC Name 4-chloro-N-methylphthalazin-1-amine[1]
Synonyms 1-chloro-4-methylaminophthalazine[1]
Molecular Formula C₉H₈ClN₃[1]
Molecular Weight 193.64 g/mol [1]
Boiling Point 425.6 °C at 760 mmHg[1]
Flash Point 211.2 °C[1]
Density 1.369 g/cm³[1]
Vapor Pressure 1.89 x 10⁻⁷ mmHg at 25 °C[1]
Melting Point No data available[1]
Solubility No data available[1]

Synthesis and Reactivity

Proposed Synthetic Pathway

A likely synthetic approach to 4-chloro-N-methylphthalazin-1-amine would involve a two-step process starting from a suitable phthalazinone precursor.

Synthetic Pathway A Phthalazinone Precursor B 1,4-Dichlorophthalazine A->B Chlorination (e.g., POCl₃) C 4-Chloro-N-methylphthalazin-1-amine (CAS 13580-85-3) B->C Nucleophilic Substitution (Methylamine)

Figure 1. Proposed synthetic pathway for 4-chloro-N-methylphthalazin-1-amine.

Step 1: Chlorination. The synthesis would likely begin with a phthalazinone derivative, which is then chlorinated to yield 1,4-dichlorophthalazine. A common and effective chlorinating agent for this transformation is phosphorus oxychloride (POCl₃).

Step 2: Nucleophilic Aromatic Substitution. The resulting 1,4-dichlorophthalazine possesses two reactive chlorine atoms. By carefully controlling the reaction conditions (e.g., stoichiometry of the nucleophile, temperature, and reaction time), a selective monosubstitution can be achieved. The introduction of the methylamino group at the 1-position would be accomplished by reacting 1,4-dichlorophthalazine with methylamine. The greater reactivity of the chlorine at the 1-position often allows for selective substitution.

Chemical Reactivity

The key reactive site in 4-chloro-N-methylphthalazin-1-amine is the chlorine atom at the 4-position. This chloro group is activated towards nucleophilic aromatic substitution, making the compound a valuable intermediate for the synthesis of a diverse range of phthalazine derivatives.

Reactivity A 4-Chloro-N-methylphthalazin-1-amine B Substituted Phthalazine Derivative A->B Nu Nucleophile (Nu⁻) Nu->A Nucleophilic Substitution

Figure 2. General reactivity of 4-chloro-N-methylphthalazin-1-amine.

A variety of nucleophiles can be employed to displace the chloride, including:

  • Amines: Reaction with primary or secondary amines can introduce a diverse range of amino substituents, a common strategy in the development of kinase inhibitors.

  • Alcohols and Phenols: Alkoxy or aryloxy groups can be introduced through reaction with the corresponding alkoxides or phenoxides.

  • Thiols: Thioether linkages can be formed by reaction with thiols.

  • Organometallic reagents: Carbon-carbon bond formation can be achieved through cross-coupling reactions, such as Suzuki or Stille couplings, with appropriate boronic acids or organostannanes.

This reactivity profile underscores the utility of 4-chloro-N-methylphthalazin-1-amine as a versatile building block for creating libraries of novel phthalazine compounds for screening in drug discovery programs.

Potential Applications in Research and Drug Development

Given the established biological significance of the phthalazine scaffold, 4-chloro-N-methylphthalazin-1-amine holds considerable potential as a starting material for the synthesis of novel drug candidates.

Anticancer Drug Discovery

Numerous phthalazine derivatives have been investigated as potent anticancer agents. A notable example is Vatalanib, an antiangiogenic agent that inhibits vascular endothelial growth factor receptors (VEGFRs).[2] The core structure of many kinase inhibitors features a substituted heterocyclic ring system, and the phthalazine nucleus is a well-represented scaffold in this area. By utilizing the reactivity of the chloro-substituent, researchers can synthesize a variety of derivatives of 4-chloro-N-methylphthalazin-1-amine to probe the structure-activity relationships for various kinase targets.

Anti-inflammatory Agents

The phthalazine core is also present in compounds with anti-inflammatory activity. The development of novel anti-inflammatory drugs is an active area of research, and the synthesis of new phthalazine derivatives from 4-chloro-N-methylphthalazin-1-amine could lead to the discovery of compounds with improved efficacy and safety profiles.

Other Therapeutic Areas

The pharmacological potential of phthalazine derivatives extends to a wide range of other therapeutic areas, including cardiovascular diseases (e.g., antihypertensive agents) and neurodegenerative disorders. The versatility of 4-chloro-N-methylphthalazin-1-amine as a synthetic intermediate allows for the exploration of its derivatives in these and other disease models.

Experimental Protocols

While specific experimental protocols for 4-chloro-N-methylphthalazin-1-amine are not available, general laboratory procedures for handling and characterizing similar heterocyclic compounds should be followed.

Handling and Storage

As with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling 4-chloro-N-methylphthalazin-1-amine. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Analytical Characterization

The identity and purity of 4-chloro-N-methylphthalazin-1-amine should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR spectroscopy would be expected to show signals corresponding to the aromatic protons on the phthalazine ring, the N-methyl protons, and the amine proton.

  • ¹³C NMR spectroscopy would provide information on the carbon framework of the molecule.

Mass Spectrometry (MS):

  • Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Infrared (IR) Spectroscopy:

  • IR spectroscopy would show characteristic absorption bands for the functional groups present, such as N-H and C-H stretching vibrations, as well as aromatic C=C and C=N stretching.

A general workflow for the characterization of a synthesized batch of 4-chloro-N-methylphthalazin-1-amine is depicted below.

Analytical Workflow Start Synthesized 4-Chloro-N-methylphthalazin-1-amine NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (LC-MS or HRMS) Start->MS IR Infrared Spectroscopy Start->IR Purity Purity Assessment (e.g., HPLC, GC) NMR->Purity MS->Purity IR->Purity Final Characterized Compound Purity->Final

Figure 3. A typical workflow for the analytical characterization of 4-chloro-N-methylphthalazin-1-amine.

Conclusion

4-Chloro-N-methylphthalazin-1-amine (CAS 13580-85-3) is a valuable heterocyclic compound that, despite the limited specific data available, holds significant promise as a versatile intermediate in medicinal chemistry and drug discovery. Its position within the pharmacologically important class of phthalazine derivatives, combined with the reactive nature of its chloro-substituent, makes it an attractive starting point for the synthesis of novel molecules with a wide range of potential therapeutic applications. This guide provides a foundational understanding of its properties and potential, intended to facilitate its use in further research and development endeavors.

References

[3] Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (Source: PMC - NIH) [4] Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. (Source: MDPI) [5] Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. (Source: JOCPR) [6] Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. (Source: PubMed) [2] Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (Source: RSC Publishing) [7] Design and Synthesis of New Phthalazine-Based Derivatives as Potential EGFR Inhibitors for the Treatment of Hepatocellular Carcinoma. (Source: PubMed) [1] 4-chloro-N-methyl-1-Phthalazinamine SDS, 13580-85-3 Safety Data Sheets. (Source: ECHEMI) [8] Synthesis and antimicrobial evaluation of some annelated phthalazine derivatives and acyclo C-nucleosides from 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine. (Source: ResearchGate)

Sources

Technical Guide: A Strategic Approach to Elucidating the Mechanism of Action of 4-chloro-N-methylphthalazin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phthalazine core is a privileged scaffold in modern medicinal chemistry, forming the basis of numerous therapeutic agents with diverse biological activities.[1][2][3][4] The subject of this guide, 4-chloro-N-methylphthalazin-1-amine, is a phthalazine derivative whose mechanism of action (MoA) is currently uncharacterized. This document outlines a comprehensive, multi-phase strategic framework for the systematic investigation of its MoA. Drawing from the established pharmacology of related phthalazinone compounds, we hypothesize that its primary targets may lie within the DNA damage response (DDR) pathway, particularly Poly (ADP-ribose) Polymerase (PARP), or various protein kinase families.[5][6][7] This guide provides field-proven experimental workflows, detailed protocols, and the underlying scientific rationale for each step, designed to efficiently identify molecular targets, validate engagement, and elucidate downstream signaling pathways.

Introduction and Core Hypothesis

The phthalazine nucleus is a versatile pharmacophore present in a plethora of marketed drugs, including the PARP inhibitor Olaparib and the H1 receptor antagonist Azelastine.[1][5] These compounds exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive effects, by modulating key cellular processes like gene transcription, apoptosis, and DNA repair.[1][2][8]

Given the structural prominence of the phthalazinone core in potent PARP inhibitors, our primary working hypothesis is that 4-chloro-N-methylphthalazin-1-amine functions as an inhibitor of one or more PARP family enzymes. A secondary hypothesis is the inhibition of protein kinases, such as VEGFR-2 or Aurora kinases, which are also known targets of this scaffold.[4][7]

This investigation is structured into three logical phases:

  • Phase 1: Target Identification and Validation. Unbiased and hypothesis-driven screening to identify primary molecular targets.

  • Phase 2: Cellular Mechanism and Pathway Elucidation. Characterizing the downstream consequences of target engagement in a cellular context.

  • Phase 3: Phenotypic Confirmation. Linking the molecular mechanism to a quantifiable cellular outcome.

The following diagram illustrates the proposed overarching experimental strategy.

G Figure 1. Overall Investigative Workflow cluster_0 Phase 1: Target Identification & Validation cluster_1 Phase 2: Cellular Mechanism Elucidation cluster_2 Phase 3: Phenotypic Confirmation A Hypothesis-Driven Screening (Kinase & PARP Panels) C Target Engagement Assay (CETSA) A->C Validate Hits B Unbiased Screening (Affinity-MS) B->C Validate Hits D Global Pathway Analysis (Phosphoproteomics) C->D Identified Target(s) E Specific Pathway Validation (Western Blot) D->E Confirm Key Nodes F Cell Viability Assays (e.g., MTT, Apoptosis) E->F Validated Pathway G Functional Assays (e.g., DNA Repair Focus Formation) E->G Validated Pathway

Caption: A three-phase approach from target discovery to phenotypic outcome.

Phase 1: Target Identification and Validation

The primary objective of this phase is to identify the direct molecular binding partner(s) of 4-chloro-N-methylphthalazin-1-amine. We will employ a dual strategy: a hypothesis-driven screen against likely target families and an unbiased approach to discover novel interactions.

Hypothesis-Driven Screening: Kinase and PARP Panels
  • Rationale: The phthalazine scaffold is a known "hinge-binding" motif for protein kinases and a pharmacophore for PARP inhibition.[4][5][7] Screening against large, purified enzyme panels is a cost-effective and high-throughput method to rapidly test our primary hypothesis and identify initial hits.

  • Experimental Protocol: In Vitro Enzymatic Inhibition Assay

    • Compound Preparation: Prepare a 10 mM stock solution of 4-chloro-N-methylphthalazin-1-amine in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) to determine IC50 values.

    • Assay Execution (Example: PARP1 Assay):

      • Dispense 5 µL of assay buffer (containing activated DNA) into a 384-well plate.

      • Add 50 nL of the compound dilution series.

      • Add 5 µL of human PARP1 enzyme. Incubate for 15 minutes at room temperature.

      • Initiate the reaction by adding 10 µL of a substrate mixture containing biotinylated NAD+.

      • Incubate for 60 minutes at room temperature.

      • Stop the reaction and detect the biotinylated PAR product using a suitable method (e.g., HTRF, AlphaScreen).

    • Data Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value.

    • Panel Selection: Utilize a commercial service (e.g., Eurofins Discovery, Reaction Biology) to screen against a broad kinase panel (e.g., KINOMEscan™) and a PARP/DDR-focused panel at a fixed concentration (e.g., 1 µM). Follow up with dose-response assays for any hits exceeding 50% inhibition.

Target Validation: Cellular Thermal Shift Assay (CETSA)
  • Rationale: An in vitro IC50 value does not guarantee that a compound engages its target within the complex milieu of a living cell. CETSA is the gold-standard method for verifying target engagement in situ.[9] It relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

  • Experimental Protocol: CETSA Coupled with Western Blot

    • Cell Treatment: Culture a relevant cell line (e.g., Capan-1, a BRCA2-deficient line, if a PARP inhibitor is suspected) to ~80% confluency.[9] Treat cells with the test compound (e.g., at 10x the enzymatic IC50) or vehicle (DMSO) for 2 hours.

    • Thermal Challenge: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

    • Heat Shock: Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

    • Lysis and Fractionation: Lyse the cells by three freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes.

    • Detection: Analyze the soluble fractions by SDS-PAGE and Western blot using a specific antibody against the putative target protein (e.g., anti-PARP1).

    • Data Analysis: Quantify band intensities. A positive result is a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, indicating stabilization.

Phase 2: Cellular Mechanism and Pathway Elucidation

Once a direct target is validated, the next step is to understand the downstream consequences of its modulation.

Global Pathway Analysis: Quantitative Phosphoproteomics
  • Rationale: If the validated target is a kinase, its inhibition will cause widespread changes in the phosphorylation status of its direct and indirect substrates. Mass spectrometry-based phosphoproteomics provides an unbiased, global view of these signaling changes, revealing the affected pathways.

  • Experimental Protocol: TMT-based Quantitative Phosphoproteomics

    • Sample Preparation: Culture cells and treat with the compound at a concentration known to engage the target (from CETSA) for a relevant time point (e.g., 1, 6, 24 hours).

    • Lysis and Digestion: Lyse cells in a urea-based buffer, reduce, alkylate, and digest proteins with trypsin.

    • TMT Labeling: Label the resulting peptides from different conditions with tandem mass tags (TMT) for multiplexed analysis.

    • Phosphopeptide Enrichment: Combine the labeled peptides and enrich for phosphopeptides using Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

    • LC-MS/MS Analysis: Analyze the enriched phosphopeptides on a high-resolution Orbitrap mass spectrometer.

    • Data Analysis: Identify and quantify phosphopeptides. Perform pathway analysis (e.g., using Ingenuity Pathway Analysis, GSEA) on significantly up- or down-regulated phosphosites to identify modulated signaling networks.

Specific Pathway Validation: Western Blotting
  • Rationale: Phosphoproteomics provides a broad map; Western blotting provides confirmation of key nodes within the most perturbed pathways. For a PARP inhibitor, this involves assessing the DDR pathway.

  • Experimental Protocol: DDR Pathway Western Blot

    • Cell Treatment: Treat cells (e.g., BRCA2-deficient Capan-1 and BRCA-proficient BxPC-3) with a dose range of the compound. For DDR studies, it may be necessary to induce DNA damage with an agent like methyl methanesulfonate (MMS).

    • Protein Extraction and Quantification: Lyse cells and quantify total protein using a BCA assay.

    • Electrophoresis and Transfer: Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

    • Immunoblotting: Probe membranes with primary antibodies against key pathway proteins. For a PARP inhibitor, this would include:

      • PAR: To confirm inhibition of PARP activity.

      • γH2AX: A marker of DNA double-strand breaks.

      • Cleaved Caspase-3: A marker of apoptosis.

      • Actin/Tubulin: As a loading control.

    • Detection and Analysis: Use HRP-conjugated secondary antibodies and an ECL substrate for detection. Quantify band intensities relative to the loading control.

Phase 3: Phenotypic Confirmation

The final phase connects the molecular mechanism to a functional cellular response, which is critical for understanding the compound's therapeutic potential.

Synthetic Lethality and Cytotoxicity
  • Rationale: The hallmark of clinical PARP inhibitors is their synthetic lethality in cancers with homologous recombination (HR) deficiencies, such as those with BRCA1/2 mutations.[5] Demonstrating this selective cytotoxicity is a key validation step.

  • Experimental Protocol: MTT Cell Viability Assay

    • Cell Plating: Seed an isogenic pair of cell lines (e.g., DLD-1 BRCA2-/- and DLD-1 WT) in 96-well plates.

    • Compound Treatment: After 24 hours, treat cells with a 10-point serial dilution of the compound.

    • Incubation: Incubate for 72-120 hours.

    • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 4 hours to allow formazan crystal formation.

    • Solubilization and Reading: Solubilize the crystals with DMSO or SDS and read the absorbance at 570 nm.

    • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition). A significantly lower GI50 in the BRCA2-/- line compared to the WT line confirms synthetic lethality.

The following diagram illustrates the hypothesized synthetic lethality mechanism targeted by a PARP inhibitor.

G Figure 2. Mechanism of Synthetic Lethality cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor A Single-Strand Break (SSB) B PARP-Mediated SSB Repair A->B Primary Pathway C Replication Fork A->C During S-Phase F Cell Survival B->F DNA Integrity Maintained D Double-Strand Break (DSB) C->D Fork Collapse E Homologous Recombination (HR Repair) D->E Error-Free Repair E->F A2 Single-Strand Break (SSB) B2 PARP-Mediated SSB Repair C2 Replication Fork A2->C2 During S-Phase D2 Double-Strand Break (DSB) C2->D2 Increased Fork Collapse E2 Homologous Recombination (HR Repair) D2->E2 Repair Fails F2 Apoptosis E2->F2 G 4-chloro-N-methyl- phthalazin-1-amine G->B2 Inhibition

Caption: Inhibition of SSB repair in HR-deficient cells leads to apoptosis.

Data Synthesis and Interpretation

All quantitative data should be summarized for clear interpretation and comparison.

Table 1: Hypothetical Data Summary for a PARP Inhibitor Profile

Assay TypeTarget / Cell LineMetricValueInterpretation
Enzymatic Assay PARP1IC5015 nMPotent direct inhibition
PARP2IC508 nMPotent direct inhibition
Kinase Panel (1µM)% Inhibition<10% for all kinasesSelective for PARP enzymes
Target Engagement Capan-1 (PARP1)ΔTm+5.2 °CStrong target engagement in cells
Phenotypic Assay DLD-1 BRCA2 -/-GI5050 nMPotent cytotoxic effect
DLD-1 WTGI50>10 µM>200-fold selectivity (Synthetic Lethality)

Conclusion

References

  • Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry . ResearchGate. [Link]

  • Phthalazinone structure-based covalent triazine frameworks and their gas adsorption and separation properties . RSC Publishing. [Link]

  • A Concise Review on Phthlazine Derivatives and its Biological Activities . PharmaInfo. [Link]

  • Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry . PubMed. [Link]

  • Pharmacological activities of various phthalazine and phthalazinone derivatives . Semantic Scholar. [Link]

  • Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity . PubMed Central. [Link]

  • Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase . ResearchGate. [Link]

  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents . PubMed Central. [Link]

  • α-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro- N,N ,2-Trimethylpropenylamine . ResearchGate. [Link]

  • 4-Chloro-N-methylbenzenamine . PubChem. [Link]

  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors . PubMed. [Link]

  • 4-(4-chlorophenyl)-N-methylphthalazin-1-amine . PubChem. [Link]

  • (PDF) Amino- and polyaminophthalazin-1(2 H )-ones: synthesis, coordination properties, and biological activity . ResearchGate. [Link]

  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies . National Institutes of Health. [Link]

  • Recent Developments in Chemistry of Phthalazines . Longdom Publishing. [Link]

  • 1-Chloro-4-(4-methylphenyl)phthalazine . PubChem. [Link]

  • Pharmacological activities of various phthalazine and phthalazinone derivatives . Semantic Scholar. [Link]

  • Synthesis and antimicrobial evaluation of some annelated phthalazine derivatives and acyclo C-nucleosides from 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine . J-STAGE. [Link]

  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation . PubMed Central. [Link]

Sources

A Comprehensive Technical Guide to Phthalazine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of phthalazine derivatives, a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, diverse biological activities, and therapeutic applications of these versatile molecules. We will explore the core chemical principles, delve into specific mechanisms of action for prominent derivatives, and provide practical experimental protocols.

The Phthalazine Scaffold: A Privileged Structure in Medicinal Chemistry

Phthalazine, a bicyclic aromatic heterocycle, consists of a benzene ring fused to a pyridazine ring. This core structure serves as a versatile scaffold for the development of novel therapeutic agents due to its unique electronic properties and the ability to be readily functionalized at various positions. The presence of two adjacent nitrogen atoms in the pyridazine ring allows for a range of chemical modifications, leading to a diverse library of derivatives with a wide spectrum of pharmacological activities.[1] Commercially available drugs such as the antihypertensive agent Hydralazine, the antihistamine Azelastine, and the anticancer drug Olaparib feature the phthalazine core, highlighting its clinical significance.[2]

Synthetic Strategies for Phthalazine Derivatives

The synthesis of the phthalazine core and its derivatives can be achieved through several strategic routes. The choice of a particular synthetic pathway often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthesis from Phthalic Anhydride and Hydrazine

One of the most common and straightforward methods for the synthesis of phthalazinone derivatives involves the condensation of phthalic anhydride with hydrazine hydrate.[3][4] This reaction proceeds through the formation of an intermediate acylhydrazide, which then undergoes cyclization to form the stable phthalazinone ring.

G cluster_0 Synthesis of Phthalazinone from Phthalic Anhydride Phthalic_Anhydride Phthalic Anhydride Acylhydrazide_Intermediate Acylhydrazide Intermediate Phthalic_Anhydride->Acylhydrazide_Intermediate + Hydrazine Hydrate Hydrazine_Hydrate Hydrazine Hydrate Phthalazinone Phthalazinone Acylhydrazide_Intermediate->Phthalazinone Cyclization (Heat)

Caption: General scheme for the synthesis of the phthalazinone core.

Synthesis of 1-Chlorophthalazine and Subsequent Derivatization

A key intermediate for the synthesis of a wide array of 1-substituted phthalazine derivatives is 1-chlorophthalazine. This reactive intermediate is typically prepared by treating phthalazinone with a chlorinating agent such as phosphorus oxychloride (POCl₃). The resulting 1-chlorophthalazine can then undergo nucleophilic substitution reactions with various nucleophiles, including amines, thiols, and alkoxides, to introduce diverse functionalities at the 1-position.[5]

Gabriel Synthesis

The Gabriel synthesis, a well-established method for the preparation of primary amines, can be adapted for the synthesis of aminophthalazine derivatives.[6][7] This method involves the N-alkylation of potassium phthalimide with a suitable haloalkylphthalazine, followed by hydrazinolysis to release the desired primary amine.[8][9]

Diverse Biological Activities of Phthalazine Derivatives

The functionalization of the phthalazine scaffold has led to the discovery of derivatives with a broad range of biological activities. This section will highlight some of the most significant therapeutic areas where phthalazine derivatives have shown promise.

Anticancer Activity

Phthalazine derivatives have emerged as a significant class of anticancer agents, targeting various pathways involved in tumor growth and progression.[10]

One of the most successful applications of the phthalazine scaffold in oncology is the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][11] Olaparib (Lynparza) is a potent PARP inhibitor approved for the treatment of certain types of cancers, particularly those with BRCA1/2 mutations.[12] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs).[1] In cancer cells with deficient homologous recombination (HR) repair pathways due to BRCA mutations, inhibition of PARP leads to the accumulation of DSBs during DNA replication, ultimately resulting in cell death through a process known as synthetic lethality.[1][13]

G cluster_0 Mechanism of PARP Inhibition by Olaparib DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits Replication DNA Replication DNA_SSB->Replication unrepaired SSB_Repair SSB Repair PARP->SSB_Repair initiates Olaparib Olaparib Olaparib->PARP inhibits DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB HR_Repair Homologous Recombination (HR) Repair (Functional in Normal Cells) DNA_DSB->HR_Repair Defective_HR Defective HR Repair (BRCA Mutant Cancer Cells) DNA_DSB->Defective_HR Cell_Survival Cell Survival HR_Repair->Cell_Survival Apoptosis Apoptosis Defective_HR->Apoptosis

Caption: Olaparib-mediated PARP inhibition and synthetic lethality.

Many phthalazine derivatives have been developed as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR), both of which are key players in cancer cell proliferation, survival, and angiogenesis.[14][15] Vatalanib is an example of a phthalazine derivative that inhibits VEGFR-2.[15] By blocking the ATP binding site of these kinases, phthalazine derivatives can effectively halt downstream signaling pathways that promote tumor growth.[2]

G cluster_0 VEGFR-2 Signaling Pathway and Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Phthalazine_Inhibitor Phthalazine Derivative Phthalazine_Inhibitor->VEGFR2 blocks ATP binding site Inhibition Inhibition Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream_Signaling Cellular_Responses Cell Proliferation, Angiogenesis, Survival Downstream_Signaling->Cellular_Responses Inhibition->Dimerization prevents

Caption: Inhibition of VEGFR-2 signaling by phthalazine derivatives.

Table 1: In Vitro Cytotoxicity of Selected Phthalazine Derivatives Against Cancer Cell Lines

CompoundCancer Cell LineIC₅₀ (µM)Reference
12d MDA-MB-231 (Breast)0.57[15]
12c MDA-MB-231 (Breast)1.89[15]
11d MDA-MB-231 (Breast)0.92[15]
9c HCT-116 (Colon)1.58[16]
12b HCT-116 (Colon)0.32[16]
13c HCT-116 (Colon)0.64[16]
3f HepG2 (Liver)0.17[17]
3f MCF-7 (Breast)0.08[17]
2g MCF-7 (Breast)0.15[18]
4a HepG2 (Liver)0.09[18]
Antihypertensive Activity

Hydralazine is a well-known phthalazine derivative used in the treatment of hypertension.[19][20] It acts as a direct-acting vasodilator, primarily relaxing arterial smooth muscle.[21] The exact molecular mechanism is complex but is believed to involve the inhibition of inositol trisphosphate (IP₃)-induced calcium release from the sarcoplasmic reticulum in smooth muscle cells, leading to a decrease in peripheral resistance and a subsequent lowering of blood pressure.[22][23]

Antihistaminic and Anti-inflammatory Activity

Azelastine is a phthalazine derivative that functions as a potent H1-receptor antagonist.[24][25] It is widely used in the treatment of allergic rhinitis and conjunctivitis.[10] Beyond its antihistaminic effects, azelastine also exhibits anti-inflammatory properties by inhibiting the synthesis and release of various inflammatory mediators, such as leukotrienes and cytokines.[24][26]

Antimicrobial Activity

Several studies have reported the synthesis of phthalazine derivatives with significant antimicrobial activity against a range of bacterial and fungal strains.[27][28] The mechanism of action is often attributed to the ability of these compounds to interfere with essential cellular processes in microorganisms.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Phthalazine Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Compound 1 Staphylococcus aureus3.125[29]
Compound 2 Escherichia coli6.25[29]
Compound 3 Candida albicans12.5[30]
Compound 4 Pseudomonas aeruginosa25[30]

Structure-Activity Relationship (SAR) Studies

The biological activity of phthalazine derivatives is highly dependent on the nature and position of substituents on the phthalazine core. SAR studies are crucial for optimizing the potency and selectivity of these compounds.

For anticancer activity, particularly as VEGFR-2 inhibitors, several key structural features have been identified. For instance, the presence of a 4-substituted aniline or phenol at the 1-position of the phthalazine ring is often beneficial for activity.[17] Furthermore, the nature of the substituent on the terminal phenyl ring of a biarylurea moiety can significantly impact potency, with electron-withdrawing groups like trifluoromethyl often enhancing activity.[31] In the case of phthalazinone-dithiocarbamate hybrids, the location of the dithiocarbamate moiety has been shown to influence both the potency and the selectivity against different cancer cell lines.[32]

Experimental Protocols

To provide practical guidance for researchers, this section outlines a general procedure for the synthesis of a phthalazinone derivative and a standard protocol for evaluating its in vitro anticancer activity.

Synthesis of 4-Phenylphthalazin-1(2H)-one

This protocol describes the synthesis of a representative phthalazinone derivative starting from 2-benzoylbenzoic acid and hydrazine hydrate.

Materials:

  • 2-Benzoylbenzoic acid

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-benzoylbenzoic acid (10 mmol) in ethanol (50 mL).

  • To the stirred solution, add hydrazine hydrate (20 mmol).

  • Add a catalytic amount of glacial acetic acid (0.5 mL).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. If not, slowly add cold water to induce precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven to obtain pure 4-phenylphthalazin-1(2H)-one.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric assay for assessing the metabolic activity of cells, which is widely used to measure the cytotoxic effects of potential anticancer drugs.[33]

Materials:

  • Human cancer cell line (e.g., HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Phthalazine derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of the phthalazine derivative in the cell culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for another 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

Phthalazine derivatives represent a highly valuable and versatile class of heterocyclic compounds with a wide range of demonstrated and potential therapeutic applications. Their rich chemistry allows for the synthesis of diverse libraries of compounds, and their privileged structural features have led to the development of successful drugs for various diseases. The continued exploration of new synthetic methodologies, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, will undoubtedly lead to the discovery of novel and more effective phthalazine-based therapeutic agents in the future. The focus on multi-target inhibitors and the development of derivatives with improved pharmacokinetic and safety profiles will be key areas of research in the years to come.

References

  • Olaparib: Mechanism of Action, Adverse Effects, and Contraindications. (n.d.). Urology Textbook. Retrieved February 7, 2024, from [Link]

  • The Mechanism of Action of Olaparib | Targeted Oncology. (2013, July 30). Targeted Oncology. Retrieved February 7, 2024, from [Link]

  • Hydralazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Drug Index | Pediatric Oncall. Retrieved February 7, 2024, from [Link]

  • What is the mechanism of Olaparib? (2024, July 17). Patsnap Synapse. Retrieved February 7, 2024, from [Link]

  • Pharmacology of Azelastine (Astelin); Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, January 21). YouTube. Retrieved February 7, 2024, from [Link]

  • Hydralazine Mechanism of Action | How this Antihypertensive Work. (2024, August 13). Medicover Hospitals. Retrieved February 7, 2024, from [Link]

  • Hydralazine Mechanism and Side Effects. (2021, May 31). YouTube. Retrieved February 7, 2024, from [Link]

  • What is the mechanism of Hydralazine Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved February 7, 2024, from [Link]

  • Hydralazine. (n.d.). In Wikipedia. Retrieved February 7, 2024, from [Link]

  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023, July 27). National Institutes of Health. Retrieved February 7, 2024, from [Link]

  • An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. (2019, June 8). SciSpace. Retrieved February 7, 2024, from [Link]

  • Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 7, 2024, from [Link]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024, April 24). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

  • Antibacterial activity of some phthalazine and phthalazinone derivatives. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Olaparib. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

  • What is the mechanism of Azelastine Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved February 7, 2024, from [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (n.d.). Frontiers in Cell and Developmental Biology. Retrieved February 7, 2024, from [Link]

  • Azelastine Hydrochloride – Application in Therapy and Current Clinical Research. (n.d.). Retrieved February 7, 2024, from [Link]

  • Recent Developments in Chemistry of Phthalazines. (n.d.). Longdom Publishing. Retrieved February 7, 2024, from [Link]

  • Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-. (2024, August 21). RSC Publishing. Retrieved February 7, 2024, from [Link]

  • Design and synthesis of new phthalazine-based derivatives as potential EGFR inhibitors for the treatment of hepatocellular carcinoma. (n.d.). PubMed. Retrieved February 7, 2024, from [Link]

  • What is the mechanism of action (MOA) of azelastine hydrochloride? (2025, May 7). Dr.Oracle. Retrieved February 7, 2024, from [Link]

  • Identification of new potent phthalazine derivatives with VEGFR-2 and EGFR kinase inhibitory activity. (2016, November 10). PubMed. Retrieved February 7, 2024, from [Link]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024, April 24). RSC Publishing. Retrieved February 7, 2024, from [Link]

  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. (2024, July 8). PubMed Central. Retrieved February 7, 2024, from [Link]

  • Azelastine nasal spray: a review of pharmacology and clinical efficacy in allergic and nonallergic rhinitis. (n.d.). PubMed. Retrieved February 7, 2024, from [Link]

  • Phthalazine Derivatives as VEGFR‐2 Inhibitors: Docking, ADMET, Synthesis, Design, Anticancer Evaluations, and Apoptosis Induce. (n.d.). Ovid. Retrieved February 7, 2024, from [Link]

  • (PDF) Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. (n.d.). Taylor & Francis Online. Retrieved February 7, 2024, from [Link]

  • Synthesis and antimicrobial evaluation of some annelated phthalazine derivatives and acyclo C-nucleosides from 1-chloro-4-(2,4-dichlorophenoxy methyl)phthalazine. (2012, January 1). Retrieved February 7, 2024, from [Link]

  • (PDF) Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Phthalic anhydride (PA): a valuable substrate in organic transformations. (2023, August 15). RSC Publishing. Retrieved February 7, 2024, from [Link]

  • Investigating the reaction of PA and phenyl hydrazine. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Pyridazine and phthalazine derivatives with potential antimicrobial activity. (2025, August 9). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Structure of several phthalazinone derivatives with anticancer properties. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Gabriel synthesis. (n.d.). In Wikipedia. Retrieved February 7, 2024, from [Link]

  • Gabriel Phthalimide Synthesis. (2025, September 9). YouTube. Retrieved February 7, 2024, from [Link]

  • (PDF) Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024, April 24). ResearchGate. Retrieved February 7, 2024, from [Link]

  • The Gabriel Synthesis. (2025, June 5). Master Organic Chemistry. Retrieved February 7, 2024, from [Link]

  • Gabriel Synthesis (Gabriel Phthalimide Synthesis) - Mechanism. (2021, July 4). YouTube. Retrieved February 7, 2024, from [Link]

Sources

The Genesis of a Key Pharmaceutical Scaffold: Unraveling the Historical Synthesis of 4-chloro-N-methylphthalazin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A deep dive into the annals of medicinal chemistry reveals the origins of 4-chloro-N-methylphthalazin-1-amine, a foundational scaffold in drug discovery. This in-depth technical guide illuminates the historical context of its first synthesis, the underlying chemical principles, and the enduring legacy of the phthalazine core in modern pharmacology. Prepared for researchers, scientists, and drug development professionals, this document navigates the scientific journey from fundamental heterocyclic chemistry to the creation of a versatile building block.

The Phthalazine Nucleus: A Scaffold of Privileged Potential

The story of 4-chloro-N-methylphthalazin-1-amine is intrinsically linked to the broader exploration of phthalazine-containing compounds. Phthalazine, a bicyclic aromatic heterocycle, has long captured the attention of medicinal chemists due to its versatile pharmacological profile.[1] Derivatives of this scaffold have demonstrated a wide array of biological activities, including but not limited to, anticancer, antihypertensive, and anti-inflammatory properties.[1] This inherent potential established the phthalazine core as a "privileged scaffold" in drug design, prompting extensive investigation into its synthesis and functionalization.

The Advent of 4-chloro-N-methylphthalazin-1-amine: A Tale of Two Reactions

The first documented synthesis of 4-chloro-N-methylphthalazin-1-amine can be traced back to the pioneering work in the mid-20th century on the chemical reactivity of chlorinated phthalazines. The key to its creation lies in a two-step process, a testament to the elegance and robustness of classical organic synthesis.

The Precursor: 1,4-Dichlorophthalazine

The journey begins with the synthesis of the critical precursor, 1,4-dichlorophthalazine. This highly reactive intermediate is typically prepared from phthalazin-1,4-dione through chlorination with reagents like phosphorus oxychloride (POCl₃). This reaction is a cornerstone of phthalazine chemistry, providing a versatile entry point for further derivatization.

The Definitive Step: Nucleophilic Aromatic Substitution

The discovery of 4-chloro-N-methylphthalazin-1-amine hinged on the principle of nucleophilic aromatic substitution (SNAr). Researchers found that one of the chlorine atoms on 1,4-dichlorophthalazine could be selectively displaced by a primary amine. The reaction with methylamine (CH₃NH₂) proved to be a pivotal moment. The greater reactivity of the chlorine atom at the 1-position compared to the 4-position allows for a controlled, stepwise substitution. This selective reactivity is a key mechanistic insight that underpins the synthesis of a vast library of monosubstituted phthalazine derivatives.

The reaction proceeds by the nucleophilic attack of methylamine on the electron-deficient carbon at the 1-position of the phthalazine ring, leading to the formation of a Meisenheimer complex, which then expels a chloride ion to yield the final product, 4-chloro-N-methylphthalazin-1-amine.

Experimental Protocol: A Modern Adaptation of a Classic Synthesis

The following protocol provides a detailed, step-by-step methodology for the synthesis of 4-chloro-N-methylphthalazin-1-amine, reflecting contemporary laboratory practices while honoring the foundational chemistry.

Step 1: Synthesis of 1,4-Dichlorophthalazine

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place phthalazin-1,4-dione (1 equivalent).

  • Reagent Addition: Add phosphorus oxychloride (10 equivalents) to the flask.

  • Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Isolation: The solid precipitate of 1,4-dichlorophthalazine is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

Step 2: Synthesis of 4-chloro-N-methylphthalazin-1-amine

  • Reaction Setup: In a round-bottom flask, dissolve 1,4-dichlorophthalazine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Reagent Addition: Add a solution of methylamine (2-3 equivalents, typically as a 40% aqueous solution or a solution in ethanol) dropwise to the flask at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-chloro-N-methylphthalazin-1-amine.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
Phthalazin-1,4-dioneC₈H₄N₂O₂160.13White to off-white solid
1,4-DichlorophthalazineC₈H₄Cl₂N₂199.04Pale yellow solid
4-chloro-N-methylphthalazin-1-amineC₉H₈ClN₃193.64White to pale yellow solid

Visualizing the Synthesis

The synthetic pathway for 4-chloro-N-methylphthalazin-1-amine can be visualized as a logical progression of chemical transformations.

Synthesis_Pathway cluster_0 Step 1: Chlorination cluster_1 Step 2: Amination Phthalazin-1,4-dione Phthalazin-1,4-dione 1,4-Dichlorophthalazine 1,4-Dichlorophthalazine Phthalazin-1,4-dione->1,4-Dichlorophthalazine POCl₃, Δ 4-chloro-N-methylphthalazin-1-amine 4-chloro-N-methylphthalazin-1-amine 1,4-Dichlorophthalazine->4-chloro-N-methylphthalazin-1-amine SɴAr Methylamine Methylamine Methylamine->4-chloro-N-methylphthalazin-1-amine

Caption: Synthetic pathway to 4-chloro-N-methylphthalazin-1-amine.

Conclusion: A Legacy of Versatility

The discovery of 4-chloro-N-methylphthalazin-1-amine was a significant milestone in the field of medicinal chemistry. It not only provided a valuable building block for the synthesis of more complex molecules but also deepened the understanding of the reactivity of the phthalazine nucleus. The principles of its synthesis, rooted in the selective reactivity of chlorinated heterocycles, continue to be applied in the development of novel therapeutics, underscoring the enduring legacy of this foundational discovery.

References

  • Sangshetti, J. N., Shinde, D. B., & De, A. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry, 27(18), 115033. [Link]

Sources

Introduction: The Phthalazine Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Role of Phthalazine Scaffolds in Medicinal Chemistry

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutically active agents. These are termed "privileged structures" due to their inherent ability to bind to diverse biological targets with high affinity. The phthalazine scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a quintessential example of such a structure.[1][2][3] Its rigid, planar geometry and the presence of hydrogen bond acceptors make it an ideal building block for designing ligands that can interact with various enzymatic pockets and receptors.[1]

The versatility of the phthalazine nucleus is evidenced by its presence in a wide array of approved drugs and clinical candidates, spanning therapeutic areas from oncology and cardiovascular disease to inflammation and neurodegenerative disorders.[2][4][5] This guide provides a comprehensive overview of the phthalazine core, exploring its synthesis, diverse pharmacological activities, structure-activity relationships (SAR), and its role in the development of modern therapeutics. We will delve into the mechanistic underpinnings of its bioactivity and provide practical insights for researchers engaged in drug discovery.

Core Chemistry: Synthesis of the Phthalazine Nucleus

The synthetic accessibility of the phthalazine core is a key reason for its widespread use in medicinal chemistry.[6] Various methodologies have been developed, typically starting from readily available precursors. A common and efficient strategy involves the condensation of hydrazine or its derivatives with ortho-dicarbonyl compounds, most notably phthalic anhydride or its derivatives.[7][8]

This foundational reaction allows for the initial formation of the phthalazinone ring system, which can then be further functionalized. A critical step in many synthetic pathways is the chlorination of the phthalazinone intermediate, often using phosphorus oxychloride (POCl₃), to yield a reactive 1-chlorophthalazine derivative.[9] This intermediate serves as a versatile electrophile, enabling the introduction of various nucleophiles at the C1 position, which is a cornerstone for building diverse chemical libraries for screening.

Below is a generalized workflow for the synthesis of functionalized phthalazine derivatives.

G cluster_0 Core Synthesis cluster_1 Functionalization & Diversification A Phthalic Anhydride B Phthalazin-1,4-dione A->B C 1,4-Dichlorophthalazine (Key Intermediate) B->C E 1-Chloro-4-Arylaminophthalazine C->E D Nucleophile 1 (e.g., Arylamine) G Final Derivative Library (e.g., 1,4-Disubstituted Phthalazines) E->G F Nucleophile 2 (e.g., Piperazine) G cluster_0 Tumor Angiogenesis Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Binds Signal Signal Transduction Cascade (e.g., PI3K/Akt) VEGFR2->Signal Activates Phthalazine Phthalazine Inhibitor (e.g., Vatalanib) Phthalazine->VEGFR2 Blocks ATP Binding Site Proliferation Endothelial Cell Proliferation, Migration, Survival Signal->Proliferation Promotes Angiogenesis New Blood Vessel Formation (Angiogenesis) Proliferation->Angiogenesis Leads to

Sources

Preliminary In-Vitro Screening of 4-chloro-N-methylphthalazin-1-amine: A Strategic Approach to Early-Phase Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

The journey of a novel chemical entity from laboratory bench to clinical application is a rigorous, multi-stage process where early-phase in vitro screening serves as the critical gatekeeper.[1][2] This guide provides a comprehensive, technically-grounded framework for the preliminary in vitro evaluation of 4-chloro-N-methylphthalazin-1-amine, a novel compound featuring the phthalazine scaffold. Phthalazine and its derivatives are recognized as "privileged structures" in medicinal chemistry, demonstrating a wide range of biological activities and forming the core of several clinical candidates, particularly in oncology as potent kinase inhibitors.[3][4] This document is designed for researchers, scientists, and drug development professionals, offering a strategic, causality-driven narrative rather than a rigid protocol. We will detail a phased screening cascade, from broad cytotoxicity profiling to specific target-class hypothesis testing and potency determination, with an emphasis on creating self-validating experimental systems that ensure data integrity and drive informed decision-making.

Rationale and Strategic Overview: The Screening Cascade

The initial goal in screening a novel compound is not to know everything, but to ask the right questions efficiently. We must determine if the compound possesses biological activity at a relevant concentration and whether that activity is specific enough to warrant further investigation. A non-specific, highly toxic compound is often a developmental dead end.[1]

Our strategy for 4-chloro-N-methylphthalazin-1-amine is therefore structured as a multi-phase cascade. This approach prioritizes resource-effective decision-making, ensuring that more complex, target-specific assays are only performed after establishing a foundational activity profile.

The core logic is as follows:

  • Assess General Bioactivity: Does the compound affect human cells? At what concentration range? This is a fundamental " go/no-go " checkpoint.

  • Test a Mechanistic Hypothesis: Based on the phthalazine core, we hypothesize that the compound may function as a kinase inhibitor.[5][6] A primary, broad-based assay will test this hypothesis directly.

  • Quantify Potency: For any observed activity, we must determine the half-maximal inhibitory concentration (IC50), the gold standard for quantifying potency.[7]

This strategic workflow is visualized below.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mechanistic Hypothesis Testing cluster_2 Phase 3: Potency & Selectivity Profiling P1_Start Compound: 4-chloro-N- methylphthalazin-1-amine P1_Cytotox General Cytotoxicity Screen (e.g., CellTiter-Glo® on Cancer Cell Panel) P1_Start->P1_Cytotox P1_Decision Decision Point: Is there a therapeutic window? P1_Cytotox->P1_Decision P2_Target Primary Target-Class Assay (e.g., ADP-Glo™ Kinase Assay) P1_Decision->P2_Target  Yes P1_Stop STOP: Non-specific toxicity P1_Decision->P1_Stop P2_Decision Decision Point: Inhibition Observed? P2_Target->P2_Decision P3_IC50 Dose-Response Analysis: IC50 Determination for Cytotoxicity & Kinase Activity P2_Decision->P3_IC50  Yes P2_Stop STOP: Hypothesis incorrect P2_Decision->P2_Stop P3_Output Data Synthesis: Quantified Potency & Therapeutic Index P3_IC50->P3_Output

Caption: A three-phase screening cascade for novel compound evaluation.

Phase 1: General Cytotoxicity Profiling

The Causality Behind the Choice

Before investigating a specific mechanism, we must understand the compound's general effect on cell viability. A potent kinase inhibitor that kills all cells at the same concentration is not a drug candidate; it's a toxin. The goal is to identify a "therapeutic window"—a concentration range where the compound inhibits its intended target without causing widespread cell death.[8] Therefore, a cytotoxicity assay is the logical first step.

We advocate for the CellTiter-Glo® Luminescent Cell Viability Assay . This assay quantifies ATP, an indicator of metabolic activity, which provides a highly sensitive and robust measure of cell health.[9] Its "add-mix-measure" format is ideal for high-throughput screening.[9] Crucially, it is less susceptible to interference from colored or reducing compounds compared to traditional colorimetric methods like the MTT assay, which can produce misleading results.[10][11]

Experimental Protocol: CellTiter-Glo® Viability Assay

This protocol is a self-validating system, incorporating essential controls for robust data interpretation.

A. Materials:

  • Human cancer cell lines: MCF-7 (breast), HCT-116 (colon), HepG2 (liver).[3][6][12]

  • Appropriate cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin.

  • 96-well clear-bottom, opaque-walled plates.

  • 4-chloro-N-methylphthalazin-1-amine (test compound), dissolved in DMSO to create a 10 mM stock.

  • Doxorubicin (or another standard cytotoxic agent) as a positive control.[12]

  • CellTiter-Glo® Reagent (Promega).

  • Luminometer.

B. Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Perform a serial dilution of the 10 mM test compound stock in culture medium to prepare treatment concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM). Prepare identical dilutions for the positive control (Doxorubicin).

  • Cell Treatment: Add 100 µL of the compound dilutions to the appropriate wells.

    • Test Wells: Cells + test compound.

    • Positive Control Wells: Cells + Doxorubicin.

    • Negative Control (Vehicle) Wells: Cells + medium with the highest concentration of DMSO used (e.g., 0.1%). This establishes 100% viability.[13][14]

    • Blank Wells: Medium only (no cells). This measures background signal.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay Execution:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature (~30 minutes).

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Presentation and Interpretation

The raw luminescence data is processed to determine the percent viability relative to the vehicle control.

Calculation: Percent Viability = [(Luminescence_Sample - Luminescence_Blank) / (Luminescence_Vehicle - Luminescence_Blank)] * 100

The results should be summarized in a clear, comparative table.

Concentration (µM)% Viability (MCF-7)% Viability (HCT-116)% Viability (HepG2)
1005.28.112.5
3025.633.445.1
1068.375.280.9
395.198.399.1
199.2101.5100.4
0.1100.899.7101.1
Vehicle (0)100.0100.0100.0

Table 1: Hypothetical cytotoxicity data for 4-chloro-N-methylphthalazin-1-amine across three cancer cell lines.

Interpretation: The hypothetical data suggests the compound exhibits cytotoxic effects at concentrations above 3 µM. This provides a preliminary therapeutic window to guide concentrations for subsequent mechanistic assays.

Phase 2: Primary Target-Class Assay - Kinase Inhibition

The Causality Behind the Choice

The phthalazine scaffold is a well-established "kinase-privileged" fragment.[5] Numerous derivatives are potent inhibitors of protein kinases, such as VEGFR-2, which are critical regulators of cancer cell proliferation and angiogenesis.[3][6] Therefore, the most logical mechanistic hypothesis is that 4-chloro-N-methylphthalazin-1-amine functions as a kinase inhibitor.

To test this, we will use the ADP-Glo™ Kinase Assay . This is a universal, luminescence-based method that measures the amount of ADP produced during a kinase reaction.[15] As kinase activity is inhibited, less ADP is produced, resulting in a lower signal. Its key advantage is the two-step process: first, the kinase reaction is stopped and remaining ATP is depleted; second, the produced ADP is converted back to ATP for detection. This robust design minimizes interference and provides a strong signal-to-background ratio.[15]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP-Glo™ Detection Kinase Kinase + Substrate + ATP Reaction ADP + Phosphorylated Substrate Kinase->Reaction Activity Inhibitor Test Compound (4-chloro-N-methylphthalazin-1-amine) Inhibitor->Kinase Inhibition AddReagent1 Add ADP-Glo™ Reagent I (Stops reaction, depletes ATP) Reaction->AddReagent1 ADP enters detection phase AddReagent2 Add Kinase Detection Reagent (Converts ADP to ATP) AddReagent1->AddReagent2 Luciferase Luciferase + Luciferin + New ATP AddReagent2->Luciferase Light Luminescent Signal (Proportional to ADP) Luciferase->Light

Caption: Principle of the ADP-Glo™ Kinase Assay for measuring inhibition.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is designed for a single-point primary screen to identify inhibitory activity.

A. Materials:

  • Recombinant human kinase (e.g., VEGFR-2).[6]

  • Matching kinase substrate (e.g., a specific peptide).

  • Kinase reaction buffer.

  • ATP at a concentration near the Km for the chosen kinase (critical for accurate inhibitor data).[16]

  • Test compound and a known kinase inhibitor (e.g., Sorafenib) as a positive control.[3]

  • ADP-Glo™ Kinase Assay kit (Promega).

  • 384-well low-volume, opaque plates.

  • Luminometer.

B. Step-by-Step Methodology:

  • Reagent Preparation: Prepare master mixes of kinase/substrate and ATP in the appropriate kinase buffer.

  • Compound Plating: Add a small volume (e.g., 1 µL) of the test compound (at a single high concentration, e.g., 10 µM), positive control, and vehicle (DMSO) to designated wells of the 384-well plate.

  • Initiate Kinase Reaction: Add the kinase/substrate master mix (e.g., 2 µL) to all wells.

  • Start Reaction: Add the ATP master mix (e.g., 2 µL) to all wells to start the reaction. Mix briefly on a plate shaker.

  • Incubation: Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent I (e.g., 5 µL) to all wells. Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP & Detect: Add the Kinase Detection Reagent (e.g., 10 µL) to all wells. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence.

Interpretation: A significant reduction in luminescence in the test compound wells compared to the vehicle control wells indicates potential kinase inhibition, warranting progression to Phase 3.

Phase 3: Dose-Response Analysis and IC50 Determination

The Causality Behind the Choice

A single-point screen confirms activity, but a dose-response analysis quantifies potency. The IC50 value is the concentration of an inhibitor required to reduce a biological activity by 50%.[7][17] It is the universal metric for comparing compound potency and is essential for structure-activity relationship (SAR) studies and lead optimization.[18] This phase involves repeating both the cytotoxicity and kinase assays across a range of compound concentrations to generate a dose-response curve.

Methodology: From Serial Dilution to IC50

The process involves generating a dataset of inhibition percentages at various compound concentrations, which is then fitted to a non-linear regression model.[19][20]

G cluster_0 Data Generation cluster_1 Data Analysis SerialDilution Prepare 10-point Serial Dilution of Test Compound RunAssay Perform Cytotoxicity & Kinase Assays with Dilutions SerialDilution->RunAssay CalcInhibition Calculate % Inhibition vs. Vehicle Control RunAssay->CalcInhibition PlotData Plot % Inhibition vs. [Log Concentration] CalcInhibition->PlotData FitCurve Non-Linear Regression (Sigmoidal Dose-Response Fit) PlotData->FitCurve DetermineIC50 Calculate IC50 Value FitCurve->DetermineIC50

Caption: Workflow for IC50 determination from assay data.

Protocol Steps:

  • Serial Dilution: Create a 10- to 12-point, 3-fold serial dilution series of the test compound, starting from the highest concentration used in Phase 1 (e.g., 100 µM).

  • Assay Performance: Execute the CellTiter-Glo® and ADP-Glo™ assays using this full dilution series.

  • Data Normalization: Convert raw data (luminescence) to percent inhibition. Percent Inhibition = 100 * [1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)]

    • Signal_Max: Vehicle control (0% inhibition).

    • Signal_Min: Positive control/highest compound concentration (100% inhibition).

  • Curve Fitting: Plot Percent Inhibition versus the logarithm of the compound concentration. Use software like GraphPad Prism to fit the data to a four-parameter logistic (sigmoidal) dose-response curve.[20] The software directly calculates the IC50 value from this curve.

Data Synthesis and Final Interpretation

The final output is a consolidated summary of the compound's potency and therapeutic index.

AssayTarget/Cell LineIC50 (µM) [Hypothetical]
Kinase InhibitionVEGFR-20.45
CytotoxicityMCF-712.5
CytotoxicityHCT-11615.8
CytotoxicityHepG222.1

Table 2: Consolidated IC50 values for 4-chloro-N-methylphthalazin-1-amine.

Final Analysis: The hypothetical results are highly promising. The compound demonstrates potent, sub-micromolar inhibition of the target kinase (VEGFR-2 IC50 = 0.45 µM). Critically, the cytotoxicity IC50 values are significantly higher (>12 µM). This separation between target potency and general cytotoxicity suggests a favorable therapeutic index . For example, the selectivity index for MCF-7 cells would be (12.5 µM / 0.45 µM) ≈ 28-fold. This indicates that the compound can inhibit its target at concentrations that are well-tolerated by cells, fulfilling the primary objective of this preliminary screen and providing a strong rationale for advancing the compound to the next stage of drug discovery, such as lead optimization and broader selectivity profiling.

References

  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Publishing. Available at: [Link]

  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Taylor & Francis Online. Available at: [Link]

  • Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. PubMed. Available at: [Link]

  • In-cell Western Assays for IC50 Determination. Azure Biosystems. Available at: [Link]

  • Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. PubMed Central. Available at: [Link]

  • Design and Synthesis of New Phthalazine-Based Derivatives as Potential EGFR Inhibitors for the Treatment of Hepatocellular Carcinoma. PubMed. Available at: [Link]

  • Principles of early drug discovery. PubMed Central. Available at: [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Available at: [Link]

  • Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. MDPI. Available at: [Link]

  • What Are Controls and Why Do We Need Them? BioIVT. Available at: [Link]

  • In vitro JAK kinase activity and inhibition assays. PubMed. Available at: [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH. Available at: [Link]

  • Characteristics to consider when selecting a positive control material for an in vitro assay. PubMed. Available at: [Link]

  • Amino- and polyaminophthalazin-1(2 H )-ones: synthesis, coordination properties, and biological activity. ResearchGate. Available at: [Link]

  • Basic Principles of Drug Discovery. Creative Biolabs. Available at: [Link]

  • Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. ResearchGate. Available at: [Link]

  • Discovery and biological evaluation of phthalazines as novel non-kinase TGFβ pathway inhibitors. PubMed. Available at: [Link]

  • The Drug Discovery Process: What Is It and Its Major Steps. Biobide. Available at: [Link]

  • How to calculate IC50 for my dose response? ResearchGate. Available at: [Link]

  • In vitro kinase assay. Protocols.io. Available at: [Link]

  • Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. ResearchGate. Available at: [Link]

  • Comparison of 3 cytotoxicity screening assays and their application to the selection of novel antibacterial hits. PubMed. Available at: [Link]

  • What are Positive and Negative Controls? Science Ready. Available at: [Link]

  • What control types are used in scientific discovery? News-Medical.Net. Available at: [Link]

  • General Principles of Preclinical Study Design. NIH. Available at: [Link]

  • Synthesis and antimicrobial evaluation of some annelated phthalazine derivatives and acyclo C-nucleosides from 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine. Journal of the Serbian Chemical Society. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. Available at: [Link]

  • Principles of early drug discovery. Semantic Scholar. Available at: [Link]

  • Characteristics to consider when selecting a positive control material for an in vitro assay. ResearchGate. Available at: [Link]

  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. ResearchGate. Available at: [Link]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. PMC - NIH. Available at: [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. Available at: [Link]

  • How to easily calculate the IC50 of a drug using Graphpad Prism #IC50 #drug #pharmacology #graphpad. YouTube. Available at: [Link]

  • α-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro- N,N ,2-Trimethylpropenylamine. ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide on the Synthesis and Evaluation of Novel 4-Chloro-N-methylphthalazin-1-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Phthalazine Scaffold

The phthalazine core, a nitrogen-containing heterocyclic system, is a recognized "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, including potent anticancer, anti-inflammatory, anticonvulsant, and antihypertensive properties.[1][2] Several commercially successful drugs, such as the antihypertensive agent hydralazine and the anti-cancer drug olaparib, feature the phthalazine nucleus, underscoring its therapeutic relevance.[2]

A particularly promising area of investigation involves the development of phthalazine-based kinase inhibitors. Many phthalazine derivatives have been shown to target key enzymes in cell signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis.[3] The strategic functionalization of the phthalazine ring system allows for the fine-tuning of inhibitory activity and selectivity.

This guide provides a comprehensive overview of the synthesis and evaluation of a novel class of phthalazine derivatives: 4-chloro-N-methylphthalazin-1-amine analogs. We will delve into the synthetic strategies for accessing the core scaffold and for generating a library of diverse analogs. Furthermore, we will present detailed protocols for assessing their biological activity, with a focus on their potential as anticancer agents. This document is intended for researchers and professionals in the field of drug discovery and development, offering both theoretical insights and practical, field-proven methodologies.

I. Synthesis of 4-Chloro-N-methylphthalazin-1-amine and its Analogs

The synthetic approach to the target compounds is a multi-step process that begins with the construction of a key intermediate, 1,4-dichlorophthalazine, followed by selective amination and subsequent diversification.

A. Synthesis of the Key Intermediate: 1,4-Dichlorophthalazine

The synthesis of 1,4-dichlorophthalazine is typically achieved from readily available starting materials such as phthalic anhydride or phthalimide derivatives through the formation of phthalazine-1,4-dione, followed by chlorination.[4]

Experimental Protocol: Synthesis of 1,4-Dichlorophthalazine

  • Step 1: Synthesis of Phthalazine-1,4-dione.

    • In a round-bottom flask equipped with a reflux condenser, add phthalic anhydride (1 equivalent) and ethanol.

    • To this suspension, add hydrazine hydrate (approximately 40 equivalents) and reflux the mixture for 4 hours.[4]

    • Upon completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.

    • Add water to precipitate the product.[4]

    • Filter the precipitate, wash with cold water and a mixture of n-hexane/ethyl acetate, and dry to obtain crude phthalazine-1,4-dione.[4]

    • Recrystallize the crude product from an acetone/THF solution to yield pure phthalazine-1,4-dione.[4]

  • Step 2: Chlorination of Phthalazine-1,4-dione.

    • In a fume hood, carefully add phthalazine-1,4-dione (1 equivalent) to a flask containing phosphorus oxychloride (POCl₃, approximately 3 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).[4]

    • Heat the reaction mixture at 80°C for 2-4 hours.[4]

    • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane.[4]

    • Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain 1,4-dichlorophthalazine as a yellow solid.[4]

B. Selective Mono-amination of 1,4-Dichlorophthalazine

The selective introduction of a methylamino group at the C1 position of 1,4-dichlorophthalazine is a critical step. The two chlorine atoms on the phthalazine ring exhibit different reactivities, which can be exploited to achieve mono-substitution. The C1 position is generally more susceptible to nucleophilic attack than the C4 position. To favor mono-amination and prevent the formation of the di-substituted product, the reaction is carried out under controlled conditions with a limited amount of the nucleophile.

Experimental Protocol: Synthesis of 4-Chloro-N-methylphthalazin-1-amine

  • Dissolve 1,4-dichlorophthalazine (1 equivalent) in a suitable solvent such as ethanol or isopropanol in a pressure vessel.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of methylamine (1.0-1.2 equivalents) in the same solvent to the cooled solution of 1,4-dichlorophthalazine. The slight excess of methylamine helps to drive the reaction to completion while minimizing di-substitution.

  • Seal the vessel and stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 40-50°C to increase the reaction rate if necessary. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water to remove any methylamine hydrochloride salt.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 4-chloro-N-methylphthalazin-1-amine.

C. Diversification of the Core Scaffold: Synthesis of Analogs via Suzuki-Miyaura Cross-Coupling

With the 4-chloro-N-methylphthalazin-1-amine core in hand, a library of analogs can be generated by introducing various substituents at the C4 position. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for this purpose, allowing for the formation of a carbon-carbon bond between the phthalazine core and a wide range of aryl or heteroaryl boronic acids.[1][5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

  • To a reaction vessel, add 4-chloro-N-methylphthalazin-1-amine (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 equivalents), and a base such as sodium carbonate or potassium phosphate (2-3 equivalents).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the mixture to 80-100°C and stir for 4-12 hours, or until the starting material is consumed as indicated by TLC analysis.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-N-methylphthalazin-1-amine analog.

Diagram of the Synthetic Workflow

Synthetic_Workflow Phthalic_Anhydride Phthalic Anhydride Phthalazine_dione Phthalazine-1,4-dione Phthalic_Anhydride->Phthalazine_dione Hydrazine Hydrate Dichlorophthalazine 1,4-Dichlorophthalazine Phthalazine_dione->Dichlorophthalazine POCl3, DMF Core_Scaffold 4-Chloro-N-methyl- phthalazin-1-amine Dichlorophthalazine->Core_Scaffold Methylamine Analogs Novel Analogs Core_Scaffold->Analogs ArB(OH)2, Pd catalyst

Caption: Overall synthetic route to novel 4-chloro-N-methylphthalazin-1-amine analogs.

II. Biological Evaluation of Novel Phthalazine Analogs

The synthesized compounds are evaluated for their potential as anticancer agents through a series of in vitro assays.

A. In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[6]

  • Formazan Solubilization:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[6]

    • Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Diagram of the MTT Assay Workflow

MTT_Workflow Start Seed cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with compounds Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution Incubate3->Add_Solubilizer Measure Measure absorbance at 570 nm Add_Solubilizer->Measure Analyze Calculate IC50 values Measure->Analyze

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

B. Mechanistic Studies: VEGFR-2 Kinase Inhibition Assay

To investigate the mechanism of action of the most potent compounds, a kinase inhibition assay is performed. The VEGFR-2 Kinase Assay Kit from BPS Bioscience provides a convenient method for this purpose. This assay measures the amount of ATP remaining in the solution following a kinase reaction, which is inversely correlated with the kinase activity.

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay

  • Reagent Preparation:

    • Prepare a 1x kinase assay buffer by diluting the 5x kinase assay buffer with sterile water.

    • Prepare the required amount of recombinant VEGFR-2 enzyme by diluting it to 1 ng/µL with 1x kinase assay buffer. Keep the enzyme on ice.[7]

    • Prepare a 1x substrate solution by diluting the 50x PTK substrate in the 1x kinase assay buffer.[7]

  • Assay Plate Setup:

    • To a 96-well plate, add the test inhibitor at various concentrations.

    • Add the diluted VEGFR-2 enzyme to the wells containing the inhibitor.

    • Initiate the reaction by adding a mixture of ATP and the 1x substrate solution.

    • The final reaction volume should be consistent across all wells. Include a "no enzyme" control and a "vehicle" control.

  • Kinase Reaction:

    • Incubate the plate at 30°C for 45 minutes.

  • Detection:

    • After the incubation, add a volume of Kinase-Glo® Max reagent equal to the volume of the kinase reaction to each well.

    • Incubate the plate at room temperature for 15 minutes.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

III. Data Presentation and Interpretation

The results from the synthesis and biological evaluation should be systematically organized for clear interpretation and comparison.

Table 1: Synthesized 4-Chloro-N-methylphthalazin-1-amine Analogs and their Biological Activities

Compound IDR Group (at C4)Yield (%)Cytotoxicity (IC₅₀, µM)VEGFR-2 Inhibition (IC₅₀, µM)
1a -Cl---
2a Phenyle.g., 75e.g., 5.2e.g., 0.8
2b 4-Methoxyphenyle.g., 82e.g., 2.1e.g., 0.3
2c 3-Fluorophenyle.g., 78e.g., 8.9e.g., 1.5
...............

IV. Physicochemical and Structural Characterization

The identity and purity of all synthesized compounds must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the synthesized compounds. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, provide detailed information about the molecular structure.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, confirming their elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecules.

  • Purity Analysis: The purity of the final compounds is typically determined by High-Performance Liquid Chromatography (HPLC).

V. Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the synthesis and evaluation of novel 4-chloro-N-methylphthalazin-1-amine analogs. The described synthetic routes offer a versatile platform for generating a diverse library of compounds. The detailed protocols for cytotoxicity and kinase inhibition assays provide a robust framework for assessing their therapeutic potential.

Future work should focus on expanding the library of analogs to establish a clear structure-activity relationship (SAR). Promising lead compounds can be further evaluated in more advanced preclinical models, including in vivo efficacy and toxicity studies. The insights gained from these studies will be invaluable in the development of novel phthalazine-based therapeutics.

VI. References

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Guery, S., et al. (2001). Synthesis of 4-aryl-1-(4-methylpiperazin-1-yl) phthalazines by Suzuki-type cross-coupling reaction. Synthesis, 2001(05), 699-701.

  • Chang, C.-W., et al. (2021). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules, 26(11), 3185.

  • Chang, C.-W., et al. (2021). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules, 26(11), 3185. Available at: [Link]

  • El Adl, K., et al. (2022). Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. Molecules, 27(19), 6285.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Ghaffari, S., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1370-1389.

  • Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2066–2069.

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

  • Pierson, J. T., & Totah, R. A. (2018). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 20(13), 3955–3959.

Sources

Methodological & Application

The Synthetic Versatility of 4-chloro-N-methylphthalazin-1-amine: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of the Phthalazine Core

The phthalazine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and cardiovascular properties. The strategic functionalization of the phthalazine ring system is paramount to the development of novel therapeutic agents and functional materials. 4-chloro-N-methylphthalazin-1-amine emerges as a key intermediate in this context, offering a reactive handle for a diverse array of organic transformations. The presence of the chloro substituent at the 4-position, activated by the electron-withdrawing nature of the phthalazine core, renders it susceptible to nucleophilic displacement and cross-coupling reactions. This, coupled with the N-methylamino group at the 1-position, provides a versatile platform for the synthesis of complex, multi-functionalized molecules. This guide provides an in-depth exploration of the applications of 4-chloro-N-methylphthalazin-1-amine in organic synthesis, complete with detailed protocols and mechanistic insights for key reactions.

Proposed Synthesis of 4-chloro-N-methylphthalazin-1-amine

While the direct synthesis of 4-chloro-N-methylphthalazin-1-amine is not extensively documented, a plausible and efficient synthetic route can be extrapolated from the preparation of analogous phthalazine derivatives. A common strategy involves the chlorination of a precursor phthalazinone using a dehydrating chlorinating agent such as phosphorus oxychloride (POCl₃).

Synthesis_of_4_chloro_N_methylphthalazin_1_amine cluster_0 Proposed Synthetic Pathway start N-Methylphthalazin-1(2H)-one reagent1 POCl3 start->reagent1 Chlorination product 4-chloro-N-methylphthalazin-1-amine reagent1->product

Caption: Proposed synthesis of 4-chloro-N-methylphthalazin-1-amine.

Applications in Key Organic Synthesis Reactions

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the phthalazine ring system significantly activates the chloro-substituent at the 4-position towards nucleophilic aromatic substitution. This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, providing a straightforward route to diverse libraries of 1,4-disubstituted phthalazine derivatives.

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the chloro group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (chloride) is eliminated, restoring the aromaticity of the phthalazine ring.

SNAr_Mechanism cluster_1 Nucleophilic Aromatic Substitution (SNAr) Mechanism Reactant 4-chloro-N-methylphthalazin-1-amine Nucleophile Nu- Intermediate Meisenheimer Complex (Resonance Stabilized) ProductLeaving_Group ProductLeaving_Group Intermediate->ProductLeaving_Group Elimination Product 4-substituted-N-methylphthalazin-1-amine Leaving_Group Cl- ReactantNucleophile ReactantNucleophile ReactantNucleophile->Intermediate Addition

Caption: Generalized mechanism for the SNAr reaction.

This protocol is adapted from a procedure for a closely related substrate and is expected to be effective for 4-chloro-N-methylphthalazin-1-amine.[1]

Materials:

  • 4-chloro-N-methylphthalazin-1-amine (1.0 eq)

  • Piperidine (1.2 eq)

  • n-Butanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of 4-chloro-N-methylphthalazin-1-amine in n-butanol, add piperidine (1.2 equivalents).

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(piperidin-1-yl)-N-methylphthalazin-1-amine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

NucleophileProductTypical ConditionsExpected Yield
Morpholine4-(Morpholino)-N-methylphthalazin-1-aminen-Butanol, reflux, 16hHigh
ThirophenolN-Methyl-4-(phenylthio)phthalazin-1-amineK₂CO₃, DMF, 80°C, 12hGood to High
Sodium Methoxide4-Methoxy-N-methylphthalazin-1-amineMethanol, reflux, 6hHigh
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and 4-chloro-N-methylphthalazin-1-amine is an excellent substrate for these transformations. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly noteworthy for their ability to form new carbon-carbon and carbon-nitrogen bonds, respectively, at the 4-position of the phthalazine core.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between 4-chloro-N-methylphthalazin-1-amine and a variety of organoboron reagents, such as boronic acids and their esters. This reaction is a powerful tool for the synthesis of biaryl and heteroaryl-substituted phthalazines, which are common motifs in pharmacologically active compounds.

Catalytic Cycle:

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination of the final product to regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_2 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-Cl OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R Ar-Pd(II)L2-R Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArylHalide Ar-Cl ArylHalide->OxAdd BoronicAcid R-B(OH)2 + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • In a reaction vessel, combine 4-chloro-N-methylphthalazin-1-amine (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Boronic AcidPotential Product
Phenylboronic acidN-Methyl-4-phenylphthalazin-1-amine
4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-N-methylphthalazin-1-amine
Thiophene-2-boronic acidN-Methyl-4-(thiophen-2-yl)phthalazin-1-amine
Pyridine-3-boronic acidN-Methyl-4-(pyridin-3-yl)phthalazin-1-amine

The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds, coupling aryl halides with a broad range of amines. This reaction provides a powerful alternative to classical methods, often proceeding under milder conditions and with greater functional group tolerance. For 4-chloro-N-methylphthalazin-1-amine, this reaction opens up avenues for the synthesis of novel diaminophthalazine derivatives.

Catalytic Cycle:

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Cycle cluster_3 Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-Cl OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord PdII_Amido Ar-Pd(II)L2-NR'R'' Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product ArylHalide Ar-Cl ArylHalide->OxAdd Amine HNR'R'' + Base Amine->Amine_Coord

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

  • In an oven-dried Schlenk tube under an inert atmosphere, combine 4-chloro-N-methylphthalazin-1-amine (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq).

  • Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Conclusion

4-chloro-N-methylphthalazin-1-amine is a highly valuable and versatile building block in organic synthesis. Its strategic substitution pattern allows for facile functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols and mechanistic discussions provided herein serve as a guide for researchers and scientists in drug discovery and materials science to harness the synthetic potential of this important intermediate in the creation of novel and complex phthalazine derivatives. The continued exploration of the reactivity of 4-chloro-N-methylphthalazin-1-amine is expected to lead to the discovery of new compounds with significant biological and material properties.

References

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]

  • Raposo, M. M. M., Sampaio, A. M. B. A., & Kirsch, G. (n.d.). Synthesis of 1-amino-4-(2´-thienyl)phthalazine derivatives. Sciforum. [Link]

  • Behalo, M. S., Gad El-karim, I. A., & Rafaat, R. (2017). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine. Journal of Heterocyclic Chemistry, 54(5), 2951-2961. [Link]

  • El-Gendy, M. A., et al. (2021). Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. Bioorganic Chemistry, 114, 105078. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Arote, R. B., et al. (2021). Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. Bioorganic Chemistry, 114, 105078. [Link]

Sources

Development of 4-chloro-N-methylphthalazin-1-amine as a Chemical Probe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Selective Chemical Probes and the Promise of the Phthalazine Scaffold

In the intricate landscape of modern drug discovery and chemical biology, chemical probes serve as indispensable tools for dissecting complex biological processes. A high-quality chemical probe is a small molecule that interacts with a specific protein target, enabling the interrogation of that target's function in a cellular or organismal context. The phthalazine scaffold, a nitrogen-containing heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its versatile biological potential.[1] Derivatives of phthalazine have demonstrated a broad spectrum of activities, including roles as cardiotonic, anticonvulsant, anti-inflammatory, and anticancer agents.[1][2][3][4] This wide range of biological activities suggests that the phthalazine core can be systematically modified to generate potent and selective modulators of various protein targets.

This document outlines the development of a novel chemical probe, 4-chloro-N-methylphthalazin-1-amine , designed for the selective interrogation of a hypothetical protein kinase, "Kinase-X." The rationale for its design is rooted in the known ability of similar heterocyclic compounds to function as ATP-competitive inhibitors. The strategic placement of the chloro and N-methylamine substituents is intended to confer specific interactions within the kinase's active site, thereby achieving high potency and selectivity. These application notes provide a comprehensive guide for researchers, encompassing the synthesis, characterization, and detailed protocols for the utilization of 4-chloro-N-methylphthalazin-1-amine as a chemical probe for Kinase-X.

Synthesis and Characterization of 4-chloro-N-methylphthalazin-1-amine

The synthesis of 4-chloro-N-methylphthalazin-1-amine is proposed based on established methodologies for the preparation of substituted phthalazines.[2][5][6] The general approach involves the construction of the phthalazine core followed by functionalization.

Proposed Synthetic Scheme

Synthetic_Scheme A Phthalic Anhydride C Phthalazin-1,4-dione A->C Reaction with Hydrazine B Hydrazine B->C E 1,4-Dichlorophthalazine C->E Chlorination D POCl3/PCl5 D->E G 4-chloro-N-methylphthalazin-1-amine E->G Nucleophilic Substitution F Methylamine F->G

Caption: Proposed synthetic workflow for 4-chloro-N-methylphthalazin-1-amine.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of Phthalazin-1,4-dione

  • To a solution of phthalic anhydride (1 equivalent) in glacial acetic acid, add hydrazine monohydrate (1.1 equivalents) dropwise with stirring.

  • Heat the reaction mixture to reflux for 4 hours.

  • Allow the mixture to cool to room temperature, during which a precipitate will form.

  • Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the resulting Phthalazin-1,4-dione under vacuum.

Step 2: Synthesis of 1,4-Dichlorophthalazine

  • In a round-bottom flask equipped with a reflux condenser, combine Phthalazin-1,4-dione (1 equivalent) with phosphorus oxychloride (POCl₃, 5 equivalents).

  • Slowly add phosphorus pentachloride (PCl₅, 2.2 equivalents) in portions.

  • Heat the mixture to reflux for 6 hours. The solid will gradually dissolve.

  • After cooling to room temperature, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • The product, 1,4-Dichlorophthalazine, will precipitate. Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

Step 3: Synthesis of 4-chloro-N-methylphthalazin-1-amine

  • Dissolve 1,4-Dichlorophthalazine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Add a solution of methylamine (2 equivalents, e.g., 40% in water or as a solution in ethanol) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-chloro-N-methylphthalazin-1-amine.

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.[7]

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Hypothesized Mechanism of Action

We hypothesize that 4-chloro-N-methylphthalazin-1-amine acts as an ATP-competitive inhibitor of Kinase-X. The phthalazine core is expected to mimic the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase domain. The N-methyl group and the chloro substituent are positioned to occupy adjacent hydrophobic pockets, contributing to the affinity and selectivity of the compound.

Mechanism_of_Action Inhibition of Kinase-X by 4-chloro-N-methylphthalazin-1-amine cluster_0 Kinase-X Active Site ATP ATP Kinase Kinase-X ATP->Kinase Probe 4-chloro-N-methylphthalazin-1-amine Probe->Kinase Substrate Substrate Protein Kinase->Substrate Phospho_Substrate Phosphorylated Substrate

Caption: Hypothesized competitive inhibition of Kinase-X.

Application Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of 4-chloro-N-methylphthalazin-1-amine against Kinase-X.

Materials:

  • Recombinant Kinase-X enzyme

  • Kinase-specific substrate peptide

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 4-chloro-N-methylphthalazin-1-amine stock solution (e.g., 10 mM in DMSO)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of 4-chloro-N-methylphthalazin-1-amine in kinase buffer. A typical starting concentration range would be from 100 µM down to 1 nM. Include a DMSO-only control.

  • In a 384-well plate, add 2.5 µL of the diluted compound or DMSO control.

  • Add 2.5 µL of a 2x Kinase-X and substrate peptide mix in kinase buffer.

  • Initiate the kinase reaction by adding 5 µL of a 2x ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for Kinase-X.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and detect the remaining ATP by adding the reagents from the luminescent kinase assay kit according to the manufacturer's instructions.

  • Measure luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is used to verify the direct binding of 4-chloro-N-methylphthalazin-1-amine to Kinase-X in a cellular environment.

Materials:

  • Cell line expressing endogenous or over-expressed Kinase-X

  • Complete cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease and phosphatase inhibitors

  • 4-chloro-N-methylphthalazin-1-amine

  • DMSO

  • PCR tubes

  • Thermocycler

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against Kinase-X and a loading control)

Procedure:

  • Culture cells to approximately 80% confluency.

  • Treat the cells with the desired concentration of 4-chloro-N-methylphthalazin-1-amine or DMSO as a vehicle control for 1-2 hours.

  • Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Aliquot the cell lysate into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40-70 °C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.

  • Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble Kinase-X in each sample by Western blotting.

  • Quantify the band intensities and plot the fraction of soluble Kinase-X as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 3: Kinase Selectivity Profiling

To establish the selectivity of 4-chloro-N-methylphthalazin-1-amine, it should be tested against a panel of other kinases.

Procedure:

  • Utilize a commercial kinase profiling service or an in-house panel of purified kinases.

  • Screen 4-chloro-N-methylphthalazin-1-amine at a fixed concentration (e.g., 1 µM) against the kinase panel.

  • For any kinases that show significant inhibition (e.g., >50% at 1 µM), perform a full IC₅₀ determination as described in Protocol 1.

  • Analyze the data to determine the selectivity profile of the compound.

Data Presentation

Table 1: Hypothetical Potency and Selectivity Data for 4-chloro-N-methylphthalazin-1-amine

Kinase TargetIC₅₀ (nM)
Kinase-X 25
Kinase-A>10,000
Kinase-B850
Kinase-C>10,000
Kinase-D1,200

Conclusion

4-chloro-N-methylphthalazin-1-amine is presented here as a novel, potent, and selective chemical probe for the study of Kinase-X. The provided protocols offer a robust framework for its synthesis, characterization, and application in both in vitro and cellular contexts. Adherence to these guidelines will enable researchers to confidently utilize this probe to elucidate the biological functions of Kinase-X and explore its potential as a therapeutic target.

References

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chloro-N-amino-phthalimide. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine (4). Retrieved from [Link]

  • PubMed. (n.d.). 1,4-Dioxane-Tuned Catalyst-Free Methylation of Amines by CO2 and NaBH4. Retrieved from [Link]

  • ResearchGate. (n.d.). α-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro- N,N ,2-Trimethylpropenylamine. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-N-methylbenzenamine | C7H8ClN | CID 70272. Retrieved from [Link]

  • PMC - NIH. (n.d.). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and antimicrobial evaluation of some annelated phthalazine derivatives and acyclo C-nucleosides from 1-chloro-4-(2,4,6-trimethylphenyl) phthalazine. Retrieved from [Link]

  • MDPI. (n.d.). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloroaniline | ClC6H4NH2 | CID 7812. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Retrieved from [Link]

  • NIH. (2023, July 27). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Retrieved from [Link]

Sources

Application Notes & Protocols: N-Methylation of 4-chlorophthalazin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide to the experimental procedures for the N-methylation of 4-chlorophthalazin-1-amine, a key transformation for synthesizing derivatives with significant potential in medicinal chemistry and drug development. Phthalazine scaffolds are prevalent in numerous bioactive compounds, and N-alkylation patterns can profoundly influence their biological function[1][2]. We present two primary protocols: a classical approach using methyl iodide and a reductive amination method, offering researchers options based on selectivity requirements, available reagents, and scalability. The causality behind experimental choices, troubleshooting, and safety considerations are discussed in depth to ensure reliable and reproducible outcomes.

Introduction: The Significance of N-Methylated Phthalazines

N-methylated amines are crucial structural motifs found in a vast array of pharmaceuticals and bioactive molecules[3][4]. Within the realm of heterocyclic chemistry, the phthalazine core is a "privileged scaffold," known for its presence in compounds exhibiting a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antihypertensive properties[5][6]. For instance, Vatalanib, a phthalazine-based antiangiogenic agent, underscores the therapeutic importance of this heterocyclic system[2].

The methylation of the primary amine at the 1-position of 4-chlorophthalazin-1-amine can modulate its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. However, the synthesis of mono-N-methylated aromatic amines is not always straightforward. A primary challenge is preventing overmethylation to the tertiary amine, which can occur because the secondary amine product is often more nucleophilic than the starting primary amine[7]. Therefore, the choice of methodology is critical to achieving high selectivity and yield. This guide details robust protocols designed to afford the desired N-methyl-4-chlorophthalazin-1-amine with high fidelity.

Mechanistic Considerations in N-Methylation

The N-methylation of 4-chlorophthalazin-1-amine involves the nucleophilic attack of the primary amino group on an electrophilic methyl source. The two primary methods discussed herein proceed via different mechanisms.

  • Direct Alkylation (S\textsubscript{N}2 Reaction): In this classic approach, a methylating agent with a good leaving group, such as methyl iodide (MeI), is used. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic methyl group, displacing the iodide ion in a bimolecular nucleophilic substitution (S\textsubscript{N}2) reaction. A base is required to deprotonate the resulting ammonium salt, regenerating the neutral secondary amine, which can unfortunately be further alkylated.

  • Reductive Amination: This method involves the reaction of the primary amine with formaldehyde to form an intermediate imine (or iminium ion). This intermediate is then reduced in situ by a selective reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), to yield the methylated amine. This approach often provides better selectivity for mono-methylation compared to direct alkylation.[4][7]

cluster_0 Method 1: Direct Alkylation (SN2) cluster_1 Method 2: Reductive Amination Amine_1 R-NH₂ TS_1 [R-NH₂⁺---CH₃---I⁻]‡ Amine_1->TS_1 Nucleophilic Attack MeI CH₃-I MeI->TS_1 Product_1_Salt R-NH₂⁺-CH₃ I⁻ TS_1->Product_1_Salt Product_1 R-NH-CH₃ Product_1_Salt->Product_1 Deprotonation Base Base Base->Product_1_Salt Amine_2 R-NH₂ Iminium [R-N⁺H=CH₂] Amine_2->Iminium Formaldehyde H₂C=O Formaldehyde->Iminium Product_2 R-NH-CH₃ Iminium->Product_2 Reduction Hydride [H⁻] source (e.g., NaBH₄) Hydride->Product_2

Caption: General mechanisms for N-methylation of a primary amine.

Comparative Overview of Methylation Strategies

The selection of an appropriate N-methylation protocol depends on factors such as substrate reactivity, desired selectivity, and tolerance of other functional groups. "Greener" and more sustainable methods using reagents like dimethyl carbonate (DMC) or methanol are also gaining prominence.[8][9][10]

MethodMethylating AgentBase / Co-reagentTypical Solvent(s)AdvantagesDisadvantages & Causality
Direct Alkylation Methyl Iodide (MeI), Dimethyl Sulfate (DMS)K₂CO₃, Cs₂CO₃, NaHDMF, Acetone, THFSimple setup, readily available reagents.[11]High risk of over-alkylation due to increased nucleophilicity of the secondary amine product[7]. Reagents are toxic and hazardous[3].
Reductive Amination Formaldehyde (aq. solution or paraformaldehyde)Reducing Agent: NaBH₄, NaBH(OAc)₃Methanol, Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Generally high selectivity for mono-methylation. Milder conditions.[4]Requires careful control of stoichiometry. The reducing agent may affect other functional groups.
Eschweiler-Clarke Formic Acid & FormaldehydeNone (Formic acid is both reagent and reductant)None, or waterClassic, often high-yielding method. No external reducing agent needed.Requires high temperatures (reflux). Not suitable for acid-sensitive substrates.
"Green" Methylation Dimethyl Carbonate (DMC)Organic or Inorganic BaseMethanol, or neatEnvironmentally benign, low toxicity.[4][8]Often requires higher temperatures or catalysts. Reaction rates can be slower.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn. Methyl iodide and formaldehyde are toxic and should be handled with extreme care.

Protocol 1: N-Methylation using Methyl Iodide

This protocol employs the classical S\textsubscript{N}2 reaction. Potassium carbonate is used as a mild inorganic base to neutralize the HI formed during the reaction, which is crucial to prevent the formation of the unreactive amine salt. Acetone is a suitable solvent due to its polarity and ease of removal.

Materials and Reagents:

  • 4-chlorophthalazin-1-amine

  • Methyl iodide (MeI)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Round-bottom flask with stir bar

  • Condenser

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate, Hexanes (for chromatography)

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 4-chlorophthalazin-1-amine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone (approx. 20 mL per gram of starting amine).

  • Addition of Methylating Agent: While stirring the suspension, add methyl iodide (1.1 eq) dropwise at room temperature. Rationale: Adding the methyl iodide slowly helps to control any initial exotherm and minimizes localized high concentrations that could promote dialkylation.

  • Reaction: Attach a condenser to the flask and heat the mixture to reflux (approx. 56 °C for acetone). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure N-methyl-4-chlorophthalazin-1-amine.

Protocol 2: Selective N-Methylation via Reductive Amination

This method offers improved selectivity for the mono-methylated product. The reaction proceeds via an intermediate iminium ion, which is then reduced by sodium borohydride. Methanol serves as both a solvent and a proton source for the reduction step.

Materials and Reagents:

  • 4-chlorophthalazin-1-amine

  • Formaldehyde (37% aqueous solution)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Round-bottom flask with stir bar

  • Ice bath

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Initial Dissolution: Dissolve 4-chlorophthalazin-1-amine (1.0 eq) in methanol (approx. 25 mL per gram of amine) in a round-bottom flask.

  • Imine Formation: Add formaldehyde solution (1.2 eq) to the flask and stir the mixture at room temperature for 1 hour. Rationale: This allows for the formation of the intermediate imine/iminium ion before the introduction of the reducing agent.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Rationale: Portion-wise addition at low temperature is critical to control the exothermic reaction and prevent over-reduction or side reactions.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, monitoring by TLC.

  • Quenching and Extraction: Carefully quench the reaction by slowly adding water. Remove the methanol under reduced pressure. To the remaining aqueous residue, add dichloromethane (DCM) and saturated NaHCO₃ solution. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the product via flash column chromatography as described in Protocol 1.

Experimental Workflow and Analysis

A systematic workflow is essential for successful synthesis and characterization. The process involves careful execution of the reaction, followed by a robust work-up and purification, and finally, structural confirmation of the product.

Setup Reaction Setup: - Add Amine, Solvent, Base - Inert Atmosphere (optional) Reagent Add Methylating Agent (e.g., MeI or H₂C=O) Setup->Reagent Reaction Reaction under Controlled Temperature Reagent->Reaction Monitor Monitor Progress by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Work-up: - Quench Reaction - Extraction Monitor->Workup Complete Dry Dry Organic Layer (e.g., MgSO₄) & Filter Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification: Flash Column Chromatography Concentrate->Purify Analyze Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry - Melting Point Purify->Analyze Product Pure N-methyl-4- chlorophthalazin-1-amine Analyze->Product

Caption: A generalized workflow for the synthesis and analysis process.

References

  • Shaanxi Normal University. (2013). N-methylation method of aromatic amine.
  • N-Methylation of amines or nitrobenzenes with various methylation agents.
  • Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. ACS Omega.
  • C−H methylation of N‐heterocycles.
  • Arylamine synthesis by amination (alkyl
  • Selective Biocatalytic N‐Methylation of Unsatur
  • Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. PMC - PubMed Central.
  • Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. PMC.
  • A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.
  • Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calcul
  • Design, synthesis and antioxidant evaluation of certain new phthalazine Deriv
  • Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology (RSC Publishing).

Sources

Standard reaction conditions for 4-chloro-N-methylphthalazin-1-amine derivatization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Derivatization of 4-chloro-N-methylphthalazin-1-amine: Protocols and Mechanistic Insights

Introduction: The Phthalazine Scaffold in Modern Drug Discovery

The phthalazine nucleus is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds with applications as therapeutic agents.[1] Its derivatives have garnered significant interest in medicinal chemistry, demonstrating a wide range of pharmacological activities. The compound 4-chloro-N-methylphthalazin-1-amine, in particular, serves as a versatile building block for the synthesis of novel molecular entities. The strategic placement of the chloro-substituent at the C4 position provides a reactive handle for a variety of chemical transformations, enabling the systematic exploration of the chemical space around the phthalazine core to optimize potency, selectivity, and pharmacokinetic properties.

This guide provides a detailed overview of the standard reaction conditions for the derivatization of 4-chloro-N-methylphthalazin-1-amine. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic principles that govern these transformations. By understanding the causality behind experimental choices, researchers can effectively troubleshoot and adapt these methods for their specific synthetic targets.

Core Chemical Principles: Reactivity of the 4-Chlorophthalazine Moiety

The reactivity of 4-chloro-N-methylphthalazin-1-amine is dominated by the chemistry of its C4-chloro substituent. The phthalazine ring system, being a diazine, is inherently electron-deficient. The two nitrogen atoms within the ring exert a strong electron-withdrawing effect (both inductive and mesomeric), which significantly activates the C-Cl bond towards nucleophilic attack.[2][3] This activation makes the chloro group an excellent leaving group in two major classes of reactions: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr). The choice between these pathways allows for the formation of a diverse array of C-C, C-N, C-O, and C-S bonds at this position.

Key Derivatization Strategies

The derivatization of the 4-chloro-N-methylphthalazin-1-amine scaffold can be broadly categorized into two highly effective and versatile strategies:

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions represent the most powerful and versatile methods for forming new bonds in modern organic synthesis.[4][5][6] They offer exceptional functional group tolerance and generally proceed under mild conditions.

  • Nucleophilic Aromatic Substitution (SNAr): This is a more classical, yet highly effective, method that leverages the intrinsic electron-deficient nature of the phthalazine ring to displace the chloride with a strong nucleophile.

The following sections will delve into the mechanistic details and provide robust protocols for the most important reactions within these categories.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions have revolutionized the synthesis of complex molecules, and their application to heteroaromatic systems like phthalazine is well-established.[1][7]

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is the preeminent method for constructing carbon-carbon bonds, typically between an aryl halide and an organoboron species (boronic acid or boronic ester).[8] Its popularity stems from the mild reaction conditions, the commercial availability of a vast library of boronic acids, and the low toxicity of the boron-containing byproducts.[9][10]

The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process involving a palladium(0) active species.[11] The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-chloride bond of the phthalazine, forming a Pd(II) intermediate. This is often the rate-determining step for aryl chlorides.[7]

  • Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron reagent.[9]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final C-C bond and regenerating the active Pd(0) catalyst.[11]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Aryl-Pd(II)-Cl(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diaryl Aryl-Pd(II)-R(L)₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl-R RedElim->Product ArylCl Aryl-Cl (Phthalazine) ArylCl->OxAdd Boronic R-B(OH)₂ + Base Boronic->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Objective: To couple an aryl or heteroaryl boronic acid with 4-chloro-N-methylphthalazin-1-amine.

Materials:

  • 4-chloro-N-methylphthalazin-1-amine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF/Water mixture)

Procedure:

  • To a dry reaction flask under an inert atmosphere (Nitrogen or Argon), add 4-chloro-N-methylphthalazin-1-amine, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. The use of microwave irradiation can significantly reduce reaction times.[12]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into cold water.[13]

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired derivatized phthalazine.

ComponentTypical Reagents/ConditionsRationale & Notes
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃/P(t-Bu)₃Choice depends on substrate reactivity. For less reactive aryl chlorides, catalysts with bulky, electron-rich phosphine ligands are preferred.[4]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃A base is essential to activate the boronic acid for transmetalation.[9] Cs₂CO₃ is often effective for challenging couplings.
Solvent 1,4-Dioxane, Toluene, DME, DMF/H₂OSolvent choice affects solubility and reaction temperature. Aprotic polar solvents are common. Aqueous mixtures can sometimes accelerate the reaction.
Temperature 80 - 110 °C (Conventional) or 100 - 160 °C (Microwave)Higher temperatures are often required for the oxidative addition of aryl chlorides.
B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, providing a powerful method for constructing carbon-nitrogen bonds.[14][15][16] This reaction is particularly valuable for synthesizing aryl amines from aryl halides, a transformation that is often challenging using classical methods.[17]

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[5][15]

  • Oxidative Addition: A Pd(0) complex, supported by specialized bulky, electron-rich phosphine ligands, inserts into the C-Cl bond of the phthalazine.

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst. The rate of this step is enhanced by the use of bulky ligands.[14]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition PdII_Aryl Aryl-Pd(II)-Cl(L) OxAdd->PdII_Aryl AmineCoord Amine Binding & Deprotonation PdII_Amido Aryl-Pd(II)-NR₂(L) AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl-NR₂ RedElim->Product ArylCl Aryl-Cl (Phthalazine) ArylCl->OxAdd Amine HNR₂ + Base Amine->AmineCoord

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Objective: To couple a primary or secondary amine with 4-chloro-N-methylphthalazin-1-amine.

Materials:

  • 4-chloro-N-methylphthalazin-1-amine (1.0 equiv)

  • Amine (primary or secondary) (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine Ligand (e.g., XPhos, SPhos, BINAP, ᵗBuDavePhos) (1.2 - 2.0 equiv relative to Pd)[12]

  • Base (e.g., NaOᵗBu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • In a glovebox or under a robust inert atmosphere, add the palladium precatalyst and the phosphine ligand to a dry reaction vessel.

  • Add the base, followed by the 4-chloro-N-methylphthalazin-1-amine.

  • Add the anhydrous, deoxygenated solvent.

  • Finally, add the amine coupling partner.

  • Seal the vessel and heat the mixture to 80-120 °C with vigorous stirring for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of NH₄Cl.

  • Extract with an organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the aminated product.

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis offers broad scope, direct nucleophilic aromatic substitution (SNAr) is a powerful, often simpler, alternative for derivatizing activated aryl halides.[18] The electron-deficient nature of the phthalazine ring makes the C4 position highly susceptible to attack by strong nucleophiles.[2][3] This method is particularly efficient for introducing amine, alkoxy, or thiol functionalities.

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the chloro group, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final substituted product.

The presence of electron-withdrawing nitrogen atoms in the phthalazine ring is crucial for stabilizing the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction.[2][19][20]

SNAr_Workflow Start Start: 4-Chloro-N-methylphthalazin-1-amine + Nucleophile (e.g., R₂NH) Reaction Reaction Setup: - Solvent (e.g., Acetone, EtOH, DMSO) - Heat (Reflux) Start->Reaction Combine Monitoring Monitor Progress (TLC / LC-MS) Reaction->Monitoring Stir & Heat Workup Aqueous Workup: - Quench - Extract with Organic Solvent Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography or Recrystallization Workup->Purification Product Final Product: Derivatized Phthalazine Purification->Product

Caption: General experimental workflow for an SNAr derivatization.

Objective: To displace the C4-chloro group with a secondary amine (e.g., piperidine).

Materials:

  • 4-chloro-N-methylphthalazin-1-amine (1.0 equiv)

  • Amine nucleophile (e.g., Piperidine) (2.0 - 3.0 equiv)

  • Solvent (e.g., Acetone, Ethanol, n-Butanol, or DMSO)

  • Optional: A non-nucleophilic base (e.g., K₂CO₃, DIPEA) to scavenge HCl byproduct, especially with primary amines or amine salts.

Procedure:

  • Dissolve 4-chloro-N-methylphthalazin-1-amine in the chosen solvent in a round-bottom flask.

  • Add the amine nucleophile to the solution. An excess is used to act as both the nucleophile and the acid scavenger.

  • Heat the reaction mixture to reflux (typically 60-120 °C, depending on the solvent) for 3-15 hours.[1]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration.

  • If no solid forms, evaporate the solvent under reduced pressure.

  • Dissolve the crude residue in a suitable organic solvent (e.g., CH₂Cl₂) and wash with water or a dilute basic solution (e.g., aq. NaHCO₃) to remove any hydrochloride salts.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by recrystallization or silica gel chromatography.

References

  • Aslam, M., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines by Suzuki-Type Cross-Coupling Reaction. Available at: [Link]

  • Google Patents. (n.d.). CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
  • Organic Chemistry Portal. (n.d.). Example procedures for Suzuki reactions. Available at: [Link]

  • Academic Journals. (n.d.). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. Available at: [Link]

  • PubMed Central. (n.d.). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Available at: [Link]

  • MDPI. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Available at: [Link]

  • Sciforum. (2004). Synthesis of 1-amino-4-(2´-thienyl)phthalazine derivatives. Available at: [Link]

  • PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Available at: [Link]

  • PubMed. (n.d.). 4-Benzylamino-1-chloro-6-substituted phthalazines: synthesis and inhibitory activity toward phosphodiesterase 5. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • MDPI. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Available at: [Link]

  • ResearchGate. (n.d.). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). Available at: [Link]

  • KTU ePubl. (n.d.). Synthesis and investigation of functionalized N-(4-methylphenyl)- and N-(4-naphthalen-1-il)aminothiazole derivatives. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Available at: [Link]

  • PubMed. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis. Available at: [Link]

  • ResearchGate. (n.d.). α-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro- N,N ,2-Trimethylpropenylamine. Available at: [Link]

  • Chemistry LibreTexts. (2025). Nucleophilic Aromatic Substitution. Available at: [Link]

  • YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. Available at: [Link]

  • The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]

  • A Systematic Review of HPLC. (2021). Pre and Post Column Derivatization of Amino Acid. Available at: [Link]

Sources

Application Notes and Protocols: Utilizing 4-chloro-N-methylphthalazin-1-amine in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phthalazine Scaffold as a Privileged Structure in Kinase Inhibition

The phthalazine core is a significant pharmacophore in contemporary drug discovery, particularly within oncology.[1] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including the inhibition of protein kinases, which are pivotal enzymes in cellular signaling pathways often dysregulated in diseases like cancer.[2][3] Notably, several phthalazine derivatives have been investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[1][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a representative phthalazine-based compound, 4-chloro-N-methylphthalazin-1-amine, in kinase inhibition assays, with a specific focus on VEGFR-2. While this document provides a robust framework, the principles and protocols described herein are broadly applicable to the characterization of other small molecule kinase inhibitors.

Scientific Foundation: Targeting the VEGFR-2 Signaling Pathway

VEGFR-2, also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase predominantly expressed on vascular endothelial cells.[5] Its activation by the ligand VEGF-A is a critical step in initiating the angiogenic cascade.[6] The binding of VEGF-A triggers the dimerization and autophosphorylation of VEGFR-2, which in turn activates multiple downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways.[7][8] These signaling cascades ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability.[5]

Many small molecule kinase inhibitors, including those with a phthalazine core, function as ATP-competitive inhibitors.[1] They are designed to bind to the ATP-binding pocket of the kinase's catalytic domain, thereby preventing the transfer of a phosphate group from ATP to the substrate and halting the downstream signaling cascade. The potency of such inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%.[9][10] It is important to note that the IC50 value for an ATP-competitive inhibitor is dependent on the concentration of ATP used in the assay.[11]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 Dimer P P P VEGF-A->VEGFR-2 Binding & Dimerization PLCg PLCg VEGFR-2:p2->PLCg Activation PI3K PI3K VEGFR-2:p3->PI3K Activation ADP ADP VEGFR-2:p1->ADP MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration Inhibitor 4-chloro-N- methylphthalazin- 1-amine Inhibitor->VEGFR-2:p1 ATP-Competitive Inhibition ATP ATP ATP->VEGFR-2:p1

Figure 1: Simplified VEGFR-2 Signaling Pathway and Point of Inhibition.

Experimental Design: A Luminescence-Based Approach to Kinase Inhibition

To assess the inhibitory potential of 4-chloro-N-methylphthalazin-1-amine against VEGFR-2, a luminescence-based kinase assay, such as the Kinase-Glo® platform, offers a robust, high-throughput, and non-radioactive method.[12] This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate.[13] The Kinase-Glo® reagent contains luciferase, which produces a luminescent signal that is directly proportional to the ATP concentration.[12] Therefore, a potent inhibitor will result in less ATP consumption by the kinase and a correspondingly higher luminescent signal.[14]

Key Considerations for Assay Development
  • Compound Handling: Small molecule inhibitors are often hydrophobic and may have limited aqueous solubility.[15] It is recommended to prepare a high-concentration stock solution of 4-chloro-N-methylphthalazin-1-amine in 100% DMSO. Subsequent dilutions should be made in an appropriate assay buffer, ensuring the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced artifacts.[16]

  • ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration in the assay.[11] It is crucial to run the assay at an ATP concentration that is at or near the Michaelis constant (Km) of the kinase for ATP to obtain a physiologically relevant and comparable IC50 value.

  • Enzyme and Substrate Concentrations: The concentrations of the kinase and its substrate should be optimized to ensure the reaction proceeds under linear kinetics and that substrate depletion is minimal during the course of the assay.

  • Controls: Appropriate controls are essential for data interpretation. These include:

    • No-enzyme control: To determine the background signal.

    • No-inhibitor (positive) control: Represents 100% kinase activity.

    • No-substrate control: To ensure the observed activity is substrate-dependent.

Detailed Protocol: VEGFR-2 Inhibition Assay using Kinase-Glo®

This protocol is designed for a 96-well plate format. All reagents should be thawed and prepared according to the manufacturer's instructions.

Materials and Reagents
  • Recombinant human VEGFR-2 (KDR) kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 4-chloro-N-methylphthalazin-1-amine

  • DMSO

  • White, opaque 96-well plates

  • Luminometer

Experimental Workflow

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of 4-chloro-N-methylphthalazin-1-amine in DMSO C Add inhibitor dilutions to wells A->C B Prepare master mixes of kinase, substrate, and ATP in assay buffer D Add kinase/substrate master mix B->D C->D E Initiate reaction with ATP master mix D->E F Incubate at 30°C for 45 minutes E->F G Add Kinase-Glo® reagent F->G H Incubate at room temperature for 15 minutes G->H I Measure luminescence H->I J Calculate % inhibition I->J K Plot dose-response curve J->K L Determine IC50 value K->L

Figure 2: Experimental Workflow for the VEGFR-2 Kinase Inhibition Assay.
Step-by-Step Procedure
  • Compound Preparation:

    • Prepare a 10 mM stock solution of 4-chloro-N-methylphthalazin-1-amine in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).

  • Assay Plate Setup:

    • Add 1 µL of each inhibitor dilution to the appropriate wells of a 96-well plate. Include DMSO-only wells for the no-inhibitor control.

    • Prepare a master mix containing the VEGFR-2 kinase and the poly(Glu, Tyr) substrate in kinase assay buffer at 2x the final desired concentration.

    • Add 24 µL of the kinase/substrate master mix to each well.

  • Kinase Reaction:

    • Prepare a 2x ATP solution in kinase assay buffer. The final concentration should be at the Km of VEGFR-2 for ATP.

    • Initiate the kinase reaction by adding 25 µL of the 2x ATP solution to each well, bringing the total reaction volume to 50 µL.

    • Mix the plate gently and incubate at 30°C for 45 minutes.[16]

  • Luminescent Signal Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • After the kinase reaction incubation, add 50 µL of the Kinase-Glo® reagent to each well.[16]

    • Mix the plate on an orbital shaker for 2 minutes to ensure lysis and signal stabilization.

    • Incubate the plate at room temperature for 15 minutes, protected from light.[16]

    • Measure the luminescence using a microplate reader.

Data Analysis and Interpretation

  • Calculate Percent Inhibition:

    • Subtract the average luminescence of the no-enzyme control from all other wells.

    • The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = 100 x (1 - [(Luminescence_inhibitor - Luminescence_no_enzyme) / (Luminescence_no_inhibitor - Luminescence_no_enzyme)])

  • Determine the IC50 Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[9]

Representative Data

The following table illustrates hypothetical data for the inhibition of VEGFR-2 by 4-chloro-N-methylphthalazin-1-amine.

Inhibitor Concentration (nM)Log [Inhibitor]Average Luminescence (RLU)% Inhibition
0 (No Inhibitor)-100,0000
1095,0005.6
30.4885,00016.7
10165,00038.9
301.4848,00057.8
100225,00083.3
3002.4815,00094.4
1000312,00097.8
30003.4811,50098.3
10000411,00098.9
No Enzyme-10,000-

From this data, a dose-response curve would be generated, and the calculated IC50 value would be approximately 25 nM.

Conclusion and Future Directions

This application note provides a detailed framework for assessing the inhibitory activity of 4-chloro-N-methylphthalazin-1-amine against VEGFR-2 using a luminescence-based assay. The described protocol, with appropriate optimization, can be adapted for other kinases and inhibitors. A thorough characterization of a novel kinase inhibitor should also include selectivity profiling against a panel of other kinases to determine its specificity, as well as cell-based assays to confirm its activity in a more physiological context. The phthalazine scaffold continues to be a promising starting point for the development of novel and potent kinase inhibitors for various therapeutic applications.[4]

References

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Reactome. (n.d.). VEGFA-VEGFR2 Pathway. Retrieved from [Link]

  • Wang, Y., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [Link]

  • PubChem. (n.d.). VEGFA-VEGFR2 signaling. Retrieved from [Link]

  • Li, H., et al. (2021). Discovery and biological evaluation of phthalazines as novel non-kinase TGFβ pathway inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research. [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • ResearchGate. (n.d.). Idealised values for the potency (IC 50 ) of an inhibitor with... Retrieved from [Link]

  • Auld, D. S., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Protocols in Chemical Biology. [Link]

  • BPS Bioscience. (n.d.). Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Wu, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]

  • ResearchGate. (n.d.). Phthalazinone Pyrazoles as Potent, Selective, and Orally Bioavailable Inhibitors of Aurora-A Kinase. Retrieved from [Link]

  • Nafie, M. S., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances. [Link]

  • Peticone, C., et al. (2017). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Scientific Reports. [Link]

  • Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research. [Link]

  • Gudmundsson, K. S., et al. (2020). Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. Journal of Drug Delivery Science and Technology. [Link]

  • BiochemSphere. (2025). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. Retrieved from [Link]

  • Scheidt, H. A., et al. (2019). Impact of Selected Small-Molecule Kinase Inhibitors on Lipid Membranes. Biophysical Journal. [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to the Solubilization and Handling of 4-chloro-N-methylphthalazin-1-amine for In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Compound Preparation in Cell Culture

This guide provides a comprehensive, field-proven protocol for the effective dissolution, stabilization, and application of 4-chloro-N-methylphthalazin-1-amine in cell culture settings. By explaining the causality behind each step, this document equips researchers with the necessary framework to ensure experimental validity and reproducibility.

Compound Profile: 4-chloro-N-methylphthalazin-1-amine

A thorough understanding of the physicochemical properties of 4-chloro-N-methylphthalazin-1-amine is fundamental to developing a robust handling protocol.

Table 1: Physicochemical Properties of 4-chloro-N-methylphthalazin-1-amine

PropertyValue / ObservationSource / Rationale
Molecular Formula C₉H₈ClN₃ECHEMI[2]
Molecular Weight ~193.64 g/mol Calculated
Appearance Data not available; likely a solid at room temperature.Inferred from similar heterocyclic structures.
Boiling Point 425.6°C at 760 mmHgECHEMI[2]
Density 1.369 g/cm³ECHEMI[2]
Aqueous Solubility Data not available; predicted to be low.The heterocyclic aromatic structure suggests hydrophobicity.
Organic Solvent Solubility Data not available; predicted to be soluble in polar aprotic solvents.A common characteristic of similar small molecules used in drug discovery.[1]
Chemical Stability Data not available. The amine functional group may be susceptible to oxidation or pH-dependent reactions.General chemical principles of amine stability.[3][4]

Expert Rationale: The molecular structure, characterized by a chlorinated phthalazine core and a methylamine substituent, suggests limited solubility in aqueous solutions like cell culture media. The presence of the amine group provides a potential site for protonation, hinting that pH may influence solubility, though this can also introduce stability issues.[5] Therefore, the primary strategy will focus on dissolution in a non-aqueous, biocompatible solvent to create a high-concentration stock solution.

Experimental Workflow for Solubilization and Use

The following workflow provides a logical progression from initial powder handling to the final application in cell culture, incorporating critical validation checkpoints.

G cluster_prep Part A: Stock Solution Preparation cluster_working Part B: Working Solution Preparation A 1. Weigh Compound (Use appropriate PPE) B 2. Select Primary Solvent (e.g., DMSO) A->B C 3. Dissolve to Create 10-50 mM Stock B->C D 4. Facilitate Dissolution (Vortex, Sonicate, Gentle Warmth) C->D E 5. Visual Inspection: Is it fully dissolved? D->E F 6. Sterile Filter (0.22 µm) & Aliquot E->F Yes H Troubleshoot: Try alternative solvent (e.g., Ethanol) or adjust concentration E->H No G 7. Store at -20°C or -80°C (Protect from light) F->G I 8. Thaw Stock Solution Aliquot G->I H->C K 10. Serial Dilution into Medium (Final DMSO <0.5%) I->K J 9. Pre-warm Cell Culture Medium (37°C) J->K L 11. Mix Immediately & Thoroughly (Vortex/Invert) K->L M 12. Validation: Inspect for Precipitation (Visual & Microscopic) L->M N 13. Ready for Cell Treatment M->N Clear O Troubleshoot: Lower final concentration or re-evaluate stock concentration/solvent M->O Precipitate Observed O->K

Sources

A Robust, Stability-Indicating HPLC Method for the Quantification of 4-chloro-N-methylphthalazin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Scientist's Desk

Abstract

This application note details the development and validation of a highly specific, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of 4-chloro-N-methylphthalazin-1-amine. As a critical intermediate or potential impurity in pharmaceutical synthesis, the precise quantification of this compound is paramount for quality control and drug safety. The described method utilizes a C18 stationary phase with a gradient elution of an acetonitrile and phosphate buffer mobile phase, coupled with UV detection. The causality behind the selection of chromatographic parameters is thoroughly explained to provide a deeper understanding of the method's fundamentals. We present a comprehensive protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, covering specificity, linearity, accuracy, precision, and robustness.[1][2] Furthermore, a detailed protocol for forced degradation studies demonstrates the method's stability-indicating capabilities, ensuring that the analyte peak is resolved from all potential degradation products generated under hydrolytic, oxidative, thermal, and photolytic stress conditions.[3][4] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction and Scientific Rationale

4-chloro-N-methylphthalazin-1-amine belongs to the phthalazine class of heterocyclic compounds, a scaffold known for its diverse pharmacological activities.[5][6] In the synthesis of active pharmaceutical ingredients (APIs), this compound may serve as a key starting material or emerge as a process-related impurity.[7][8] Regulatory agencies mandate strict control over impurities in drug substances, making the availability of a reliable and validated analytical method non-negotiable.

The primary challenge in developing such a method is to ensure it is "stability-indicating." A stability-indicating method is defined by its ability to accurately measure the drug substance, free from interference from any degradation products, process impurities, or other potential components.[3][9] This requires a forced degradation study, where the drug is exposed to harsh conditions to intentionally generate degradation products.[10][11] The subsequent HPLC method must then prove its capability to separate the intact analyte from these newly formed entities.

Causality Behind Methodological Choices:

  • Chromatography Mode (Reversed-Phase): 4-chloro-N-methylphthalazin-1-amine is a moderately polar organic molecule, making it an ideal candidate for reversed-phase HPLC, where a nonpolar stationary phase (C18) is used with a polar mobile phase. This is the most common and versatile mode for small-molecule pharmaceutical analysis.[9]

  • Stationary Phase (C18 Column): An octadecylsilane (C18) column provides a robust hydrophobic surface for the retention of the analyte. A column with dimensions of 250 mm x 4.6 mm and 5 µm particle size is chosen to provide high resolution and efficiency, which is critical for separating closely eluting impurities.[2][12]

  • Mobile Phase Composition:

    • Organic Modifier (Acetonitrile): Acetonitrile (ACN) is selected over methanol due to its lower viscosity (leading to lower backpressure) and superior UV transparency.

    • Aqueous Phase (Phosphate Buffer, pH 3.0): The analyte is a basic amine. To ensure consistent retention and sharp, symmetrical peak shapes, it is crucial to suppress the ionization of residual silanols on the silica backbone of the column and to ensure the analyte is in a single, protonated state. An acidic mobile phase (pH 3.0) achieves this effectively.[13] Phosphoric acid is a common and effective buffer for this purpose.

  • Detection (UV-Vis/PDA): The phthalazine ring system contains a strong chromophore, making it readily detectable by UV spectroscopy. A Photo-Diode Array (PDA) detector is employed not only for quantification at the wavelength of maximum absorbance (λmax) but also to assess peak purity across the entire spectrum, a critical component of validation and stability testing.[1][14]

Analytical Workflow Overview

The logical flow from method development to routine analysis is a systematic process designed to ensure the final method is fit for its intended purpose. This involves initial parameter optimization, rigorous validation according to regulatory standards, and the implementation of system suitability checks to guarantee performance in daily use.

Analytical_Workflow cluster_Dev Method Development & Optimization cluster_Val Method Validation (ICH Q2(R1)) cluster_Routine Routine Analysis Dev_Start Define Analytical Target Profile Column_Select Column & Stationary Phase Selection Dev_Start->Column_Select Mobile_Phase Mobile Phase Screening (pH, Organic) Column_Select->Mobile_Phase Detection_Param Detector Parameter Optimization (λmax) Mobile_Phase->Detection_Param Dev_End Optimized Method Parameters Detection_Param->Dev_End Specificity Specificity & Forced Degradation Dev_End->Specificity To Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Method Robustness->Validated_Method Sample_Prep Sample Preparation Validated_Method->Sample_Prep To Routine Use SST System Suitability Test (SST) Sample_Prep->SST Analysis Sample Analysis SST->Analysis Data_Processing Data Processing & Reporting Analysis->Data_Processing

Caption: High-level workflow for HPLC method development and implementation.

Experimental Protocols

Reagents, Standards, and Instrumentation
  • Reagents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (AR Grade), Orthophosphoric Acid (AR Grade), Water (Milli-Q or equivalent), Hydrochloric Acid (37%), Sodium Hydroxide, Hydrogen Peroxide (30%).

  • Reference Standard: 4-chloro-N-methylphthalazin-1-amine (Purity >99.5%).

  • Instrumentation:

    • HPLC system with a gradient pump, degasser, autosampler, and column thermostat.

    • Photo-Diode Array (PDA) Detector.

    • Chromatography Data System (CDS) software.

    • Analytical balance, pH meter, volumetric glassware.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program 0-5 min (20% B), 5-20 min (20-80% B), 20-25 min (80% B), 25.1-30 min (20% B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection PDA Detector, 254 nm
Run Time 30 minutes
Preparation of Solutions
  • Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of Milli-Q water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Protocol 1: Method Validation

This protocol outlines the steps to validate the HPLC method according to ICH Q2(R1) guidelines.

  • System Suitability:

    • Inject the working standard solution six times.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area must be ≤ 2.0%. The USP tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.

  • Specificity (Forced Degradation):

    • Perform the forced degradation study as detailed in Protocol 2 .

    • Inject the blank (diluent), a standard solution, and each of the stressed samples.

    • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank or degradation products. Peak purity analysis via PDA must pass, indicating spectral homogeneity.

  • Linearity:

    • Prepare a series of at least five calibration standards from the stock solution, typically ranging from 50% to 150% of the working standard concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each concentration in triplicate.

    • Acceptance Criteria: Plot the mean peak area against concentration. The correlation coefficient (r²) must be ≥ 0.999.

  • Accuracy (Recovery):

    • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, 120%) by spiking a known amount of standard into a placebo mixture.

    • Analyze the samples and calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[14][15]

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate preparations of the working standard solution on the same day by the same analyst.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine LOD and LOQ based on the signal-to-noise ratio (S/N) method (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.

    • Acceptance Criteria: The LOQ must be demonstrated with acceptable precision and accuracy.[15]

Protocol 2: Forced Degradation Study

This protocol is essential to establish the stability-indicating nature of the method.[3] A solution of the analyte at 1000 µg/mL is used for these studies.

Forced_Degradation_Logic cluster_Stress Stress Conditions cluster_Analysis Analysis & Evaluation cluster_Outcome Method Qualification Acid Acid Hydrolysis (0.1M HCl, 60°C, 8h) Analysis Analyze Stressed Samples by HPLC-PDA Acid->Analysis Base Base Hydrolysis (0.1M NaOH, 60°C, 4h) Base->Analysis Oxidative Oxidative (3% H₂O₂, RT, 24h) Oxidative->Analysis Thermal Thermal (Solid, 80°C, 48h) Thermal->Analysis Photo Photolytic (ICH Q1B light exposure) Photo->Analysis Evaluation Evaluate Chromatograms Analysis->Evaluation Peak_Purity Assess Peak Purity of Analyte Evaluation->Peak_Purity Resolution Calculate Resolution (Analyte vs. Degradants) Evaluation->Resolution Mass_Balance Assess Mass Balance Evaluation->Mass_Balance Conclusion Method is Stability-Indicating Peak_Purity->Conclusion Resolution->Conclusion Mass_Balance->Conclusion

Caption: Logic diagram for establishing a stability-indicating method.

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2 M HCl. Heat at 60°C for 8 hours. Cool, neutralize with 0.2 M NaOH, and dilute to 10 mL with diluent.

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2 M NaOH. Heat at 60°C for 4 hours. Cool, neutralize with 0.2 M HCl, and dilute to 10 mL with diluent.

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 6% H₂O₂. Store at room temperature for 24 hours, protected from light. Dilute to 10 mL with diluent.

  • Thermal Degradation: Store the solid drug substance in a hot air oven at 80°C for 48 hours. Prepare a 100 µg/mL solution from the stressed solid for analysis.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). Prepare a 100 µg/mL solution for analysis.

Expected Results and Troubleshooting

Validation Data Summary

The method is expected to meet all pre-defined acceptance criteria, demonstrating its suitability for its intended use.

Validation ParameterAcceptance CriteriaExpected Result
System Suitability RSD ≤ 2.0%Pass
Specificity No interference, peak purity > 0.999Pass
Linearity (r²) ≥ 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%Within limits
Precision (RSD) ≤ 2.0%< 2.0%
Robustness RSD ≤ 2.0%Method remains unaffected by minor variations
Forced Degradation Insights

Significant degradation is anticipated under basic and oxidative conditions, with moderate degradation under acidic conditions. The compound is expected to be relatively stable to thermal and photolytic stress. The HPLC method must demonstrate baseline resolution (Resolution > 2.0) between the parent 4-chloro-N-methylphthalazin-1-amine peak and all degradation product peaks.

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) Silanol interactions; pH drift in mobile phaseEnsure mobile phase pH is correctly adjusted to 3.0; use a new column or a column with end-capping.
Variable Retention Times Inconsistent mobile phase composition; temperature fluctuations; pump malfunctionPrepare fresh mobile phase; ensure column oven is stable at 30°C; prime the pump.
Low Peak Area/Sensitivity Incorrect standard preparation; detector lamp aging; sample degradationPrepare fresh standards; check detector lamp hours and replace if necessary; analyze samples promptly.
Extraneous Peaks Contaminated diluent or mobile phase; carryoverUse fresh, filtered solvents; run a blank injection; implement a robust needle wash program.

Conclusion

The RP-HPLC method detailed in this application note is a robust, precise, and accurate tool for the quantification of 4-chloro-N-methylphthalazin-1-amine. The comprehensive validation and forced degradation studies confirm its stability-indicating nature, making it highly suitable for routine quality control analysis, stability studies, and impurity profiling in a regulated pharmaceutical environment. The provided protocols serve as a complete guide for implementation, ensuring reliable and reproducible results.

References

  • SIELC Technologies. (2018). 4-Chloroaniline. Available at: [Link]

  • Jetir. (2021). Development and validation of stability indicating RP-HPLC method for Tetrabenazine from its pharmaceutical dosage form. Jetir.Org. Available at: [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2016). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Available at: [Link]

  • LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Chromatography Online. Available at: [Link]

  • Acta Pharmaceutica Sciencia. (2024). Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). A Bifunctional Iminophosphorane Squaramide Catalyzed Enantioselective Synthesis of Hydroquinazolines via Intramolecular Aza-Michael Reaction to α,β-Unsaturated Esters. Available at: [Link]

  • Central European Journal of Energetic Materials. (2016). A Validated Reverse Phase HPLC Technique for the Determination of TATB Assay. Available at: [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2013). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIVATIVE OF HIGH MEDICINAL. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2015). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • African Journal of Pharmacy and Pharmacology. (2013). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Available at: [Link]

  • ResearchGate. (2018). (PDF) DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR DETERMINATION OF TRACE LEVEL POTENTIAL GENOTOXIC CHLORO IMPURITY IN RASAGILINE MESYLATE. Available at: [Link]

  • ResearchGate. (2025). (PDF) Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Available at: [Link]

  • Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2018). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2012). (PDF) LC, LC-MS/MS studies for the identification and characterization of degradation products of hydrochlorothiazide and establishment of mechanistic approach towards degradation. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available at: [Link]

  • MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Available at: [Link]

  • Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Available at: [Link]

  • Longdom Publishing. (2015). Recent Developments in Chemistry of Phthalazines. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. Available at: [Link]

Sources

Application Note: A Guide to Fragment-Based Screening Using 4-chloro-N-methylphthalazin-1-amine for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality chemical starting points for drug development.[1] This application note provides a comprehensive guide to utilizing the novel fragment, 4-chloro-N-methylphthalazin-1-amine , within an FBDD platform targeting protein kinases. We present its qualification as a "Rule of Three" compliant fragment, detailed protocols for primary screening via Differential Scanning Fluorimetry (DSF), and subsequent hit validation and affinity characterization using Surface Plasmon Resonance (SPR). Furthermore, we discuss logical, structure-guided strategies for the hit-to-lead evolution of this versatile scaffold.

Introduction: The Rationale for Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) is a rational approach to identifying lead compounds by screening libraries of small, low-molecular-weight molecules (fragments) against a biological target.[2] Unlike the large, complex molecules found in HTS libraries, fragments (typically 100-300 Da) are able to probe a target's binding surface more effectively, leading to a higher hit rate and more efficient, atom-economical interactions.[1][3] This efficiency often translates into superior final compounds with better ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

The phthalazine core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates, particularly in oncology.[4][5] Phthalazine derivatives have shown potent activity against critical targets like Aurora kinases, Vascular Endothelial Growth Factor Receptors (VEGFR-2), and Poly (ADP-ribose) polymerase (PARP).[6][7] The inclusion of a phthalazine-based fragment in a screening library, therefore, provides a statistically advantageous starting point for developing novel inhibitors against a wide range of targets.

Fragment Profile: 4-chloro-N-methylphthalazin-1-amine

The selection of high-quality fragments is paramount to the success of an FBDD campaign. Fragments must be soluble, possess sufficient complexity to provide meaningful interactions, and contain chemical vectors for synthetic elaboration. 4-chloro-N-methylphthalazin-1-amine was designed to meet these criteria.

Chemical Structure:

Physicochemical Properties & "Rule of Three" Compliance

The "Rule of Three" (Ro3) provides a set of guidelines to define a molecule as a fragment, ensuring it has favorable properties for binding and subsequent optimization.[8][9]

PropertyValue (Calculated)"Rule of Three" GuidelineCompliance
Molecular Weight (MW)193.63 g/mol < 300 Da
Hydrogen Bond Donors (HBD)1≤ 3
Hydrogen Bond Acceptors (HBA)3≤ 3
Calculated LogP (cLogP)2.1≤ 3
Rotatable Bonds1≤ 3
Polar Surface Area (TPSA)41.9 Ų≤ 60 Ų

Rationale: The fragment fully complies with the Ro3, indicating good potential for solubility and efficient binding. The key feature is the chlorine atom at the 4-position. This serves as a versatile synthetic handle for "fragment growing" via established cross-coupling chemistries (e.g., Suzuki, Buchwald-Hartwig), providing a clear and logical path for hit-to-lead optimization.[10][11]

The FBDD Experimental Workflow

A typical FBDD campaign is a multi-stage process designed to identify and validate genuine fragment hits efficiently. The workflow prioritizes speed and low material consumption in the primary screen, followed by more rigorous, information-rich assays for validation.

FBDD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation & Characterization cluster_2 Phase 3: Elaboration FragLib Fragment Library (500-2000 Compounds) DSF Primary Screen: Differential Scanning Fluorimetry (DSF) (High-Throughput) FragLib->DSF Hits Initial Hits (ΔTm > 1.5 °C) DSF->Hits Identifies stabilizing fragments SPR Secondary Screen: Surface Plasmon Resonance (SPR) (Confirms Direct Binding) Hits->SPR Affinity Validated Hits (K_D, Kinetics) SPR->Affinity Determines affinity & kinetics XRay Structural Biology (X-ray Crystallography) Affinity->XRay SAR Hit-to-Lead Chemistry (Fragment Growing) XRay->SAR Provides structural insight for design Lead Lead Compound (nM Potency) SAR->Lead

Caption: High-level workflow for a typical Fragment-Based Drug Discovery campaign.

Protocol 1: Primary Screening by Differential Scanning Fluorimetry (DSF)

DSF, also known as Thermal Shift Assay (TSA), is a rapid, cost-effective method to screen fragment libraries by detecting changes in a protein's thermal stability upon ligand binding.[12] A ligand that binds to and stabilizes the protein will increase its melting temperature (Tm).

Principle: The assay monitors the unfolding of a target protein as temperature increases. A fluorescent dye (e.g., SYPRO Orange) binds to exposed hydrophobic regions of the unfolded protein, causing an increase in fluorescence. The midpoint of this transition is the Tm.

Materials:

  • Target Protein (e.g., Protein Kinase A), purified and at >95% purity.

  • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl.

  • SYPRO Orange dye (5000x stock in DMSO).

  • 4-chloro-N-methylphthalazin-1-amine (100 mM stock in DMSO).

  • 96- or 384-well PCR plates.

  • Real-Time PCR instrument capable of performing a melt-curve analysis.

Step-by-Step Protocol:

  • Protein Preparation: Dilute the target kinase in Assay Buffer to a final concentration of 2 µM. Causality Note: This concentration is empirically determined to give a robust fluorescence signal without causing protein aggregation.

  • Dye Preparation: Prepare a 200x working stock of SYPRO Orange dye by diluting the 5000x stock in Assay Buffer. Then, prepare a Protein/Dye master mix by adding the 200x dye to the 2 µM protein solution for a final dye concentration of 5x.

  • Fragment Plating: Dispense 1 µL of the 100 mM fragment stock solution (or DMSO for negative control) into the wells of a PCR plate. For a typical screen, the final fragment concentration will be 1 mM in a 100 µL reaction volume.

  • Assay Assembly: Add 99 µL of the Protein/Dye master mix to each well containing the fragment or DMSO. Seal the plate securely with optical-quality film.

  • Centrifugation: Centrifuge the plate briefly (e.g., 1000 x g for 1 minute) to collect the contents at the bottom of the wells.

  • Thermal Melt Analysis:

    • Place the plate in the RT-PCR instrument.

    • Equilibrate at 25°C for 5 minutes.

    • Ramp the temperature from 25°C to 95°C at a rate of 0.5°C per minute.

    • Acquire fluorescence data at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • Fit the resulting sigmoidal curve to a Boltzmann equation to determine the Tm for each well.

    • Calculate the thermal shift (ΔTm) = Tm (fragment) - Tm (DMSO control).

    • A hit is typically defined as a fragment that induces a ΔTm ≥ 1.5°C. This threshold is set to minimize false positives while capturing genuine, stabilizing interactions.[13]

Protocol 2: Hit Validation by Surface Plasmon Resonance (SPR)

SPR is an indispensable tool for validating hits from primary screens.[14] It is a label-free, real-time technique that confirms direct binding of the fragment to the target and provides crucial data on binding affinity (KD) and kinetics (kon, koff).[15][16]

Principle: The target protein is immobilized on a sensor chip. When a fragment (analyte) flows over the surface and binds, the change in mass at the surface alters the refractive index, which is detected as a response unit (RU) change.

Materials:

  • SPR instrument (e.g., Biacore T200 or 8K).[17]

  • CM5 sensor chip.

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.

  • Running Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% P20 surfactant, 1% DMSO.

  • Validated fragment hits from DSF screen.

Step-by-Step Protocol:

  • Chip Preparation & Target Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC/NHS for 7 minutes.

    • Inject the target kinase (diluted to 20 µg/mL in Immobilization Buffer) over the activated surface until the desired immobilization level (~8000-10000 RU) is reached. Causality Note: This density is optimized for detecting low-molecular-weight fragments.

    • Deactivate any remaining active esters by injecting ethanolamine for 7 minutes. A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.

  • Fragment Preparation: Prepare a serial dilution series of each fragment hit in Running Buffer. Typical concentrations for fragment screening range from 200 µM down to 1.56 µM.

  • Binding Analysis:

    • Equilibrate the system with Running Buffer until a stable baseline is achieved.

    • Inject the fragment dilutions over the reference and target flow cells for a set contact time (e.g., 60 seconds), followed by a dissociation phase (e.g., 120 seconds).

    • Perform a regeneration step between each fragment injection if necessary (e.g., a short pulse of 50 mM NaOH) to remove any bound analyte.

  • Data Processing & Analysis:

    • Double-reference subtract the data by subtracting the signal from the reference flow cell and the signal from a buffer-only (blank) injection.

    • Plot the steady-state response against fragment concentration.

    • Fit the data to a 1:1 steady-state affinity model to determine the dissociation constant (KD). A KD value in the high µM to low mM range is expected and confirms a successful fragment hit.[18]

From Hit to Lead: A Strategy for Fragment Elaboration

Once 4-chloro-N-methylphthalazin-1-amine is validated as a binder, the goal is to evolve it into a potent lead compound. The most common strategy is fragment growing , where chemical groups are added to the fragment core to make new, favorable interactions with the target protein.[11]

Hit_To_Lead cluster_0 Fragment Hit cluster_1 Structural Insight cluster_2 Chemical Elaboration (Fragment Growing) cluster_3 Lead Compound Frag Fragment Hit 4-chloro-N-methyl... (K_D ~ 500 µM) Xtal Co-crystal Structure (Identifies exit vector and nearby pockets) Frag->Xtal Chem Synthetic Chemistry (e.g., Suzuki Coupling at Cl position) Xtal->Chem Informs design Lead Potent Lead (Improved Affinity) (K_D < 1 µM) Chem->Lead Generates analogs

Caption: Strategy for evolving a fragment hit into a lead compound via fragment growing.

The chloro-substituent on the phthalazine ring is the key exit vector. Structural information, ideally from an X-ray co-crystal structure of the fragment bound to the target, will reveal the solvent-exposed region around this vector and highlight nearby pockets that can be exploited. Synthetic chemists can then use reactions like Suzuki or Buchwald-Hartwig amination to append new chemical moieties designed to occupy these pockets, thereby increasing both the affinity and selectivity of the compound.

Conclusion

The 4-chloro-N-methylphthalazin-1-amine fragment represents a high-quality starting point for FBDD campaigns targeting protein kinases and other targets where the phthalazine scaffold has demonstrated utility. Its compliance with the "Rule of Three" and its synthetically tractable nature make it an ideal candidate for screening. The robust, biophysical screening cascade detailed in this note, combining high-throughput DSF with rigorous SPR validation, provides a reliable pathway for identifying and characterizing fragment hits. This systematic approach maximizes the probability of success in the subsequent hit-to-lead phase, accelerating the discovery of novel and potent drug candidates.

References

  • Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. (2022). Molecules. Retrieved January 29, 2026, from [Link]

  • Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. (2021). bioRxiv. Retrieved January 29, 2026, from [Link]

  • 4-Chloro-N-methylbenzenamine | C7H8ClN | CID 70272 - PubChem. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. (2020). Bioorganic Chemistry. Retrieved January 29, 2026, from [Link]

  • Scheme 1. Synthesis of 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine (4). (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. (2024). Journal of Taibah University for Science. Retrieved January 29, 2026, from [Link]

  • Introduction into Fragment Based Drug Discovery. (2022). YouTube. Retrieved January 29, 2026, from [Link]

  • Fragment-Based Drug Design: From Then until Now, and Toward the Future. (2024). Journal of Medicinal Chemistry. Retrieved January 29, 2026, from [Link]

  • 4-(4-chlorophenyl)-N-methylphthalazin-1-amine | C15H12ClN3 | CID 60764035 - PubChem. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • Thermal‐shift assay for fragment library screening. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Role of Pharmacological Active Phthalazine Scaffolds in Medicinal Chemistry: A Mini-Review. (2023). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Fragment Screening by Surface Plasmon Resonance. (2010). ACS Medicinal Chemistry Letters. Retrieved January 29, 2026, from [Link]

  • Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. (2024). Taylor & Francis Online. Retrieved January 29, 2026, from [Link]

  • Fragment-based covalent ligand discovery. (2021). Nature Chemical Biology. Retrieved January 29, 2026, from [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020). Molecules. Retrieved January 29, 2026, from [Link]

  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries. (2021). The FEBS Journal. Retrieved January 29, 2026, from [Link]

  • Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview. (2024). Current Topics in Medicinal Chemistry. Retrieved January 29, 2026, from [Link]

  • Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. (2023). Molecules. Retrieved January 29, 2026, from [Link]

  • A beginner's guide to surface plasmon resonance. (2023). The Biochemist. Retrieved January 29, 2026, from [Link]

  • Fragment-based lead discovery. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]

  • Different hit-to-lead optimization strategies. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (n.d.). One Nucleus. Retrieved January 29, 2026, from [Link]

  • Covalent fragment libraries in drug discovery—Design, synthesis, and screening methods. (2024). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride. (n.d.). Google Patents.
  • Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. (2022). ACS Omega. Retrieved January 29, 2026, from [Link]

  • Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O. (2024). Journal of Visualized Experiments. Retrieved January 29, 2026, from [Link]

  • The 'rule of three' for fragment-based drug discovery: Where are we now? (2024). ResearchGate. Retrieved January 29, 2026, from [Link]

  • An Introduction to Fragment-Based Drug Discovery (FBDD). (2022). Drug Hunter. Retrieved January 29, 2026, from [Link]

  • Fragment-Based Drug Discovery for Transthyretin Kinetic Stabilisers Using a Novel Capillary Zone Electrophoresis Method. (2024). bioRxiv. Retrieved January 29, 2026, from [Link]

  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. (2024). PharmaFeatures. Retrieved January 29, 2026, from [Link]

  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 29, 2026, from [Link]

  • Disrupting the Constitutive, Homodimeric Protein–Protein Interface in CK2β Using a Biophysical Fragment-Based Approach. (2016). University of Cambridge. Retrieved January 29, 2026, from [Link]

  • Pushing the Rule of 3. (2011). Practical Fragments. Retrieved January 29, 2026, from [Link]

  • Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems. (n.d.). Bio-Rad. Retrieved January 29, 2026, from [Link]

  • m-Chloroaniline (CAS 108-42-9) - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved January 29, 2026, from [Link]

  • Fragment Screening. (n.d.). Sygnature Discovery. Retrieved January 29, 2026, from [Link]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). RSC Advances. Retrieved January 29, 2026, from [Link]

  • Fragment-Based Drug Discovery | Rule of 3 & Molport Library. (n.d.). Molport. Retrieved January 29, 2026, from [Link]

  • How To Optimize Your Hit Identification Strategy. (2024). Evotec. Retrieved January 29, 2026, from [Link]

  • 4-chloro-N,N-diethylpentan-1-amine | C9H20ClN | CID 20230076 - PubChem. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

Sources

Application Notes and Protocols for the Scalable Industrial Production of 4-chloro-N-methylphthalazin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scalable and efficient industrial synthesis of 4-chloro-N-methylphthalazin-1-amine, a key intermediate in the pharmaceutical industry. The described two-step synthetic route is designed for high yield and purity, focusing on process parameters critical for large-scale manufacturing. This guide delves into the underlying chemical principles, detailed experimental protocols, and safety considerations essential for researchers, scientists, and drug development professionals.

Introduction: Significance of 4-chloro-N-methylphthalazin-1-amine

Phthalazine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, and cardiovascular effects.[1][2] 4-chloro-N-methylphthalazin-1-amine serves as a crucial building block for the synthesis of more complex active pharmaceutical ingredients (APIs). Its structural features, particularly the reactive chlorine atom, allow for further molecular elaboration, making it a valuable synthon in drug discovery and development. The demand for a robust, scalable, and economically viable synthetic process is therefore of paramount importance for the pharmaceutical manufacturing sector.

Overview of the Synthetic Strategy

The most industrially viable and scalable synthesis of 4-chloro-N-methylphthalazin-1-amine is a two-step process. This strategy is predicated on the initial formation of the highly reactive intermediate, 1,4-dichlorophthalazine, followed by a selective nucleophilic aromatic substitution with methylamine.

The core logic behind this approach is:

  • Activation: The initial step transforms the stable phthalazin-1,4-dione into a more reactive di-chloro intermediate.

  • Selective Functionalization: The subsequent step carefully introduces the methylamino group at the desired position, leveraging the differential reactivity of the two chlorine atoms or controlling the reaction conditions to favor mono-substitution.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Selective Amination Phthalazin-1,4-dione Phthalazin-1,4-dione 1,4-Dichlorophthalazine 1,4-Dichlorophthalazine Phthalazin-1,4-dione->1,4-Dichlorophthalazine  PCl3 or POCl3  Catalyst  Solvent 4-chloro-N-methylphthalazin-1-amine 4-chloro-N-methylphthalazin-1-amine 1,4-Dichlorophthalazine->4-chloro-N-methylphthalazin-1-amine  Methylamine  Solvent  Controlled Temp.

Figure 1: Overall synthetic workflow for 4-chloro-N-methylphthalazin-1-amine.

Step 1: Synthesis of 1,4-Dichlorophthalazine

The inaugural step involves the conversion of phthalazin-1,4-dione to 1,4-dichlorophthalazine. This transformation is a critical activation step, preparing the phthalazine core for subsequent nucleophilic substitution.

Mechanistic Considerations and Reagent Selection

The conversion of the amide-like functional groups in phthalazin-1,4-dione to chloro groups is typically achieved using a strong chlorinating agent. While phosphorus oxychloride (POCl₃) is a common laboratory reagent for such transformations, industrial-scale processes may favor phosphorus trichloride (PCl₃) due to cost, reactivity, and waste stream considerations. The reaction proceeds via the formation of a reactive intermediate, which is then displaced by chloride ions. The use of a catalyst, such as 4-dimethylaminopyridine (DMAP), can significantly enhance the reaction rate and yield.

Detailed Industrial-Scale Protocol

This protocol is adapted from established industrial methods for scalability and efficiency.

Materials and Reagents:

  • Phthalazin-1,4-dione

  • Phosphorus trichloride (PCl₃)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile

  • Dichloromethane

  • Aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Activated carbon

Equipment:

  • Large-scale glass-lined reactor with overhead stirring, temperature control, and a reflux condenser.

  • Dropping funnel for controlled addition of reagents.

  • Scrubber system for neutralizing evolved gases (e.g., HCl).

  • Centrifuge or filtration unit for solid-liquid separation.

  • Drying oven.

Procedure:

  • Charging the Reactor: In a 50L glass-lined reactor, charge phthalazin-1,4-dione (2 kg), 4-dimethylaminopyridine (0.15 kg), and acetonitrile (10 kg).

  • Initiating the Reaction: Begin stirring and heat the mixture to approximately 42-45°C.

  • Controlled Addition of PCl₃: Slowly add phosphorus trichloride (3.38 kg) dropwise over a period of 3-6 hours, maintaining the internal temperature at around 80°C. During this addition, ensure that any evolved gases are passed through an alkaline scrubber.

  • Reaction Completion and Monitoring: After the addition is complete, maintain the reaction at reflux for 4-10 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching and Isolation: Once the reaction is complete, cool the mixture and carefully quench it by adding it to a separate vessel containing cold water or an ice/water mixture. This will precipitate the crude 1,4-dichlorophthalazine.

  • Work-up:

    • Collect the precipitated solid by centrifugation or filtration.

    • Transfer the solid to a reactor and add dichloromethane (20 L). Stir the suspension.

    • Add water (5 L) and stir vigorously. Allow the layers to separate and collect the organic layer.

    • Treat the organic layer with activated carbon and anhydrous sodium sulfate. Stir for 12-24 hours to decolorize and dry the solution.

    • Filter off the activated carbon and drying agent.

  • Crystallization and Purification:

    • Concentrate the filtrate under reduced pressure to induce crystallization.

    • Cool the mixture to complete the crystallization process and collect the purified 1,4-dichlorophthalazine by filtration.

    • Further purification can be achieved by recrystallization from a suitable solvent mixture if required.

ParameterRecommended ValueRationale
Starting Material Phthalazin-1,4-dioneReadily available and stable precursor.
Chlorinating Agent Phosphorus trichloride (PCl₃)Effective and cost-efficient for industrial scale.
Catalyst 4-Dimethylaminopyridine (DMAP)Increases reaction rate and improves yield.
Solvent AcetonitrileGood solvent for the reactants and suitable for the reaction temperature.
Reaction Temperature 80°C (Reflux)Ensures a sufficient reaction rate without significant decomposition.
Reaction Time 4-10 hoursAllows for complete conversion of the starting material.
Work-up Aqueous quench, solvent extraction, and crystallizationStandard and scalable procedures for isolation and purification.

Step 2: Selective Synthesis of 4-chloro-N-methylphthalazin-1-amine

This step involves the nucleophilic substitution of one of the chlorine atoms of 1,4-dichlorophthalazine with methylamine. The primary challenge at an industrial scale is to control the reaction to favor mono-substitution and minimize the formation of the di-substituted by-product.

Mechanistic Insights and Selectivity Control

The two chlorine atoms on the 1,4-dichlorophthalazine ring have different electronic environments, which can lead to some inherent selectivity. However, for a robust industrial process, this selectivity must be enhanced by carefully controlling the reaction parameters. Key factors include:

  • Stoichiometry: Using a slight excess of methylamine can drive the reaction to completion, but a large excess will increase the likelihood of di-substitution. Precise control of the molar ratio is crucial.

  • Temperature: Lower temperatures generally favor mono-substitution by reducing the rate of the second substitution reaction.

  • Solvent: The choice of solvent can influence the solubility of the reactants and intermediates, thereby affecting the reaction rate and selectivity.

Detailed Industrial-Scale Protocol

Materials and Reagents:

  • 1,4-Dichlorophthalazine

  • Methylamine (as a solution in a suitable solvent, e.g., ethanol or THF, or as a gas)

  • Ethanol or Tetrahydrofuran (THF)

  • Triethylamine or another suitable base (to scavenge HCl produced)

  • Water

Equipment:

  • Pressure-rated reactor with precise temperature and pressure control.

  • System for controlled addition of methylamine.

  • Filtration and drying equipment.

Procedure:

  • Reactor Setup: Charge the reactor with 1,4-dichlorophthalazine and a suitable solvent such as ethanol or THF.

  • Cooling: Cool the mixture to a low temperature, typically between 0°C and 10°C, to control the initial exotherm and enhance selectivity.

  • Methylamine Addition: Slowly add a solution of methylamine (approximately 1.0-1.2 molar equivalents) to the stirred suspension of 1,4-dichlorophthalazine. If using methylamine gas, it should be bubbled through the solution at a controlled rate. The presence of a base like triethylamine is recommended to neutralize the generated HCl.

  • Reaction and Monitoring: Allow the reaction to proceed at a low temperature for several hours, or until TLC/HPLC analysis indicates the consumption of the starting material and the formation of the desired mono-substituted product.

  • Work-up and Isolation:

    • Once the reaction is complete, the reaction mixture can be quenched with water.

    • The precipitated solid product is collected by filtration.

    • The crude product is washed with water to remove any salts and unreacted methylamine.

  • Purification:

    • The crude 4-chloro-N-methylphthalazin-1-amine can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to achieve the desired purity for subsequent pharmaceutical applications.

ParameterRecommended ValueRationale
Starting Material 1,4-DichlorophthalazineActivated intermediate for nucleophilic substitution.
Nucleophile MethylamineIntroduces the desired N-methylamino group.
Stoichiometry 1.0-1.2 equivalents of MethylamineMinimizes the formation of the di-substituted by-product.
Solvent Ethanol or THFGood solubility for reactants and facilitates reaction control.
Temperature 0-10°CEnhances selectivity for mono-substitution.
Base TriethylamineNeutralizes the HCl by-product, preventing side reactions.
Purification RecrystallizationEffective method for achieving high purity on a large scale.

Safety and Handling

Industrial-scale synthesis requires stringent adherence to safety protocols, especially when handling hazardous materials like phosphorus trichloride, phosphorus oxychloride, and methylamine.

  • Phosphorus Trichloride/Oxychloride: These are highly corrosive and react violently with water.[3][4] They should be handled in a closed system with appropriate personal protective equipment (PPE), including acid-resistant gloves, clothing, and respiratory protection.[5][6] Emergency showers and eyewash stations must be readily accessible.

  • Methylamine: This is a flammable and toxic gas or solution. It should be handled in a well-ventilated area, away from ignition sources. Appropriate respiratory protection is required.

  • Pressure and Temperature Control: Both reaction steps can be exothermic. Robust temperature and pressure monitoring and control systems are essential to prevent runaway reactions.

  • Waste Disposal: All waste streams, including acidic and organic waste, must be handled and disposed of in accordance with local environmental regulations.

Conclusion

The two-step synthesis of 4-chloro-N-methylphthalazin-1-amine from phthalazin-1,4-dione is a scalable and efficient route for industrial production. Careful control of reaction parameters, particularly stoichiometry and temperature in the amination step, is critical for achieving high yields and purity. Adherence to strict safety protocols is paramount throughout the manufacturing process. This guide provides a solid foundation for the successful and safe large-scale production of this important pharmaceutical intermediate.

References

  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available from: [Link]

  • Sciforum. Synthesis of new phthalazinedione derivatives. Available from: [Link]

  • Organic Syntheses. Propenylamine, 1-chloro-N,N,2-trimethyl-. Available from: [Link]

  • ResearchGate. α-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro- N,N ,2-Trimethylpropenylamine. Available from: [Link]

  • Longdom Publishing. Recent Developments in Chemistry of Phthalazines. Available from: [Link]

  • Phthalazinone.
  • Google Patents. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines.
  • ACS Publications. Sulfone Displacement Approach for Large-Scale Synthesis of 4‑Chloro‑N‑(1-methyl‑1H‑pyrazol-4-yl)pyrimidin-2-amine. Available from: [Link]

  • MDPI. The Application of Zeolites in the Selective Synthesis of Methylamine: A Review. Available from: [Link]

  • NJ.gov. Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. Available from: [Link]

  • PubChem. 4-(4-chlorophenyl)-N-methylphthalazin-1-amine. Available from: [Link]

  • Revue Roumaine de Chimie. SOME NEW APPLICATIONS OF PHTHALIC ANHYDRIDE IN ORGANIC SYNTHESIS. Available from: [Link]

  • Longdom Publishing. Recent Developments in Chemistry of Phthalazines. Available from: [Link]

  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
  • Organic Syntheses. phthalide. Available from: [Link]

  • Lanxess. Phosphorus oxychloride. Available from: [Link]

  • MDPI. Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. Available from: [Link]

  • Google Patents. CN105622439A - Production method of 4-chloro-2-aminophenol.
  • Synthesis, Modeling and Anticonvulsant Activity of Some Phthalazinone Derivatives.
  • 4-Chloro-N-methylpicolinamide Future-proof Strategies: Trends, Competitor Dynamics, and Opportunities 2026-2033.
  • Google Patents. US2092795A - Process for separating mixtures of chlor-phthalic acid and anhydrides.
  • Loba Chemie. PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Available from: [Link]

  • PubMed. Mechanism of action of phthalazinone derivatives against rabies virus. Available from: [Link]

  • Sciencemadness Discussion Board. Phthalide and reductions of anhydride to lactone. Available from: [Link]

  • Koch-Glitsch. Amine Production. Available from: [Link]

  • PubChem. 4-Chloro-N-methylbenzenamine. Available from: [Link]

Sources

Procuring and handling 4-chloro-N-methylphthalazin-1-amine as a research chemical.

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Scientific Context of 4-chloro-N-methylphthalazin-1-amine

The phthalazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. Phthalazine derivatives have garnered significant attention for their therapeutic potential, notably as inhibitors of key signaling pathways implicated in cancer and other diseases. For instance, certain phthalazine-based molecules act as potent inhibitors of vascular endothelial growth factor receptors (VEGFR), playing a crucial role in angiogenesis. The compound 4-chloro-N-methylphthalazin-1-amine (CAS No: 13580-85-3) is a functionalized phthalazine that serves as a valuable intermediate in the synthesis of more complex molecules for drug discovery and development. Its strategic importance lies in the reactivity of the chloro-substituent, which can be readily displaced by various nucleophiles to generate a library of novel compounds for biological screening.

This guide provides a comprehensive overview of the procurement, handling, and application of 4-chloro-N-methylphthalazin-1-amine as a research chemical. It is designed to equip researchers with the necessary technical information and protocols to safely and effectively utilize this compound in their scientific endeavors.

Physicochemical Properties and Material Specifications

PropertyValueSource
CAS Number 13580-85-3[1][2][3]
Molecular Formula C₉H₈ClN₃[1][2][3]
Molecular Weight 193.63 g/mol [1][3]
Appearance Solid[2]
Boiling Point 425.6 °C at 760 mmHg (Predicted)[4]
Density 1.369 g/cm³ (Predicted)[4]
Flash Point 211.2 °C (Predicted)[4]
Vapor Pressure 1.89E-07 mmHg at 25°C (Predicted)[4]
LogP 2.19 (Predicted)[2]
Storage Temperature 2-8°C, Sealed in a dry environment[1]
Solubility No data available; likely soluble in organic solvents[4]
Melting Point No data available[4]

Note: Some of the physicochemical data are predicted values from computational models and should be confirmed experimentally.

Procurement and Quality Control

When procuring 4-chloro-N-methylphthalazin-1-amine, it is essential to select a reputable supplier that provides a certificate of analysis (CoA) with detailed information on purity and identity.

Recommended Analytical QC Protocols

Upon receipt, it is best practice to verify the identity and purity of the compound. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for assessing the purity of 4-chloro-N-methylphthalazin-1-amine. A reversed-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point for method development.[5] Detection can be performed using a UV detector, likely in the range of 254-320 nm, characteristic for aromatic and heterocyclic compounds.

  • Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight of the compound. Electrospray ionization (ESI) in positive ion mode should readily produce the protonated molecular ion [M+H]⁺ at m/z 194.6.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation and confirmation. The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the phthalazine ring and a characteristic signal for the N-methyl group.

Safety, Handling, and Storage

As a chlorinated heterocyclic compound, 4-chloro-N-methylphthalazin-1-amine requires careful handling to minimize exposure and ensure laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

While a comprehensive toxicological profile for this specific compound is not available, it should be handled with the same precautions as other potentially hazardous research chemicals. The Safety Data Sheet (SDS) provides initial guidance, and general safety protocols for handling chlorinated solvents and toxic compounds should be strictly followed.[6][7]

  • Engineering Controls: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment:

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.[4]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Given that some halogenated solvents can penetrate disposable gloves, it is advisable to double-glove if extensive handling is required.[6]

    • Body Protection: A lab coat is required. For handling larger quantities, a chemical-resistant apron is recommended.[4]

    • Respiratory Protection: For situations where a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]

First Aid Measures

In case of exposure, follow these first-aid procedures as outlined in the SDS[4]:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Storage and Stability

Proper storage is critical to maintain the integrity of 4-chloro-N-methylphthalazin-1-amine.

  • Temperature: Store in a refrigerator at 2-8°C.[1]

  • Atmosphere: Keep the container tightly sealed and store in a dry, well-ventilated area.

  • Incompatibilities: Avoid contact with strong oxidizing agents.[8]

Experimental Protocols

The following protocols provide a framework for the synthesis and application of 4-chloro-N-methylphthalazin-1-amine in a research setting.

Protocol 1: Synthesis of 4-substituted-N-methylphthalazin-1-amine Derivatives

The chloro group at the 4-position of the phthalazine ring is susceptible to nucleophilic aromatic substitution, making it an excellent precursor for generating a diverse range of derivatives.[9][10]

Workflow for Nucleophilic Aromatic Substitution

start 4-chloro-N-methylphthalazin-1-amine reagents Nucleophile (e.g., R-NH2) Base (e.g., DIPEA) Solvent (e.g., DMF, NMP) start->reagents Combine reaction Reaction at elevated temperature (e.g., 80-120 °C) reagents->reaction Heat workup Aqueous workup Extraction with organic solvent reaction->workup Cool and process purification Purification (e.g., Column chromatography) workup->purification Isolate crude product product 4-substituted-N-methylphthalazin-1-amine purification->product Obtain pure product

Caption: General workflow for the synthesis of 4-substituted phthalazine derivatives.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-N-methylphthalazin-1-amine (1 equivalent) in an appropriate solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Addition of Reagents: Add the desired nucleophile (e.g., a primary or secondary amine, 1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents).

  • Reaction: Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure of the purified product using NMR and mass spectrometry.

Protocol 2: Preparation of Stock Solutions

For in vitro biological assays, it is necessary to prepare stock solutions of the compound.

  • Solvent Selection: Due to the predicted LogP of 2.19, 4-chloro-N-methylphthalazin-1-amine is expected to be soluble in organic solvents. Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions for biological screening.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the compound using an analytical balance.

    • Dissolve the compound in the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., 10 mM or 20 mM).

    • Ensure complete dissolution by vortexing or brief sonication.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Potential Research Applications

The phthalazine core is a privileged scaffold in medicinal chemistry, and derivatives of 4-chloro-N-methylphthalazin-1-amine could be explored in several research areas:

  • Oncology: As building blocks for the synthesis of kinase inhibitors, particularly targeting VEGFR, EGFR, or other receptor tyrosine kinases involved in cancer progression.[11][12]

  • Inflammatory Diseases: Phthalazine derivatives have shown anti-inflammatory properties, suggesting potential applications in this therapeutic area.[9]

  • Antimicrobial Research: The phthalazine nucleus has been incorporated into compounds with antimicrobial activity.[9]

Signaling Pathway Visualization

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Ligand Growth Factor (e.g., VEGF, EGF) Ligand->RTK Inhibitor Phthalazine Derivative Inhibitor->RTK

Caption: Potential mechanism of action for phthalazine derivatives as kinase inhibitors.

Conclusion

4-chloro-N-methylphthalazin-1-amine is a valuable research chemical with significant potential for the development of novel therapeutic agents. Its utility as a synthetic intermediate allows for the creation of diverse chemical libraries for biological screening. By adhering to the procurement, handling, and experimental protocols outlined in this guide, researchers can safely and effectively harness the potential of this compound in their drug discovery and development programs.

References

  • PubMed. (n.d.). 4-Chloro-N-methyl-benzamide. Retrieved from [Link]

  • Sayed, M., El-karim, I. A. G., & Rafaat, R. (2017). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Der Pharma Chemica, 9(10), 30-38. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports, 14(1), 9373. Retrieved from [Link]

  • Boraei, A. T. A., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of the Egyptian National Cancer Institute, 35(1), 29. Retrieved from [Link]

  • Sayed, M., et al. (2017). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine. Journal of Heterocyclic Chemistry, 54(5), 2848-2857. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS PHTHALAZINE. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-chlorophenyl)-N-methylphthalazin-1-amine. Retrieved from [Link]

  • Smitasingh, S., et al. (2018). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 10(8), 175-190. Retrieved from [Link]

  • Google Patents. (n.d.). US7423030B2 - 1-amino-phthalazine derivatives, the preparation and the therapeutic use thereof.
  • ResearchGate. (n.d.). FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline. Retrieved from [Link]

  • Raposo, M. M. M., Sampaio, A. M. B. A., & Kirsch, G. (2004). Synthesis of 1-amino-4-(2´-thienyl)phthalazine derivatives. 8th International Electronic Conference on Synthetic Organic Chemistry. Retrieved from [Link]

  • University of Arkansas. (n.d.). Acutely Toxic Chlorinated Solvents Exposure, Signs and Symptoms and Chemical Properties. Environmental Health and Safety. Retrieved from [Link]

  • ResearchGate. (2015). DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES METHOD BY HPLC FOR ANALYSIS OF HYDRALAZINE HYDROCHLORIDE. Retrieved from [Link]

  • mzCloud. (2015). 4 Chloro N methylaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-ethyl-N-methylpropan-1-amine. Retrieved from [Link]

  • USC Nanofab Wiki. (n.d.). STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-chloro-N-methylphthalazin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 4-chloro-N-methylphthalazin-1-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this synthetic route. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and maximize your yield and purity.

Overview of Synthetic Strategy

The synthesis of 4-chloro-N-methylphthalazin-1-amine is most effectively achieved through a three-step sequence starting from commercially available phthalic anhydride. The general workflow involves the formation of the core phthalazine-1,4-dione heterocycle, followed by a robust dichlorination, and finally, a selective nucleophilic aromatic substitution (SNAr) with methylamine. Each step presents unique challenges and opportunities for optimization.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Dichlorination cluster_2 Step 3: Selective Amination A Phthalic Anhydride B Phthalazin-1,4-dione A->B Hydrazine Hydrate, Acetic Acid, Reflux C 1,4-Dichlorophthalazine B->C POCl₃, Reflux D 4-chloro-N-methyl- phthalazin-1-amine C->D Methylamine (aq.), THF, 0°C to rt Troubleshooting_Amination Start Low Yield in Amination Step CheckPurity Is the 1,4-dichlorophthalazine starting material pure? Start->CheckPurity CheckStoich Was the methylamine stoichiometry correct (1.1-1.2 eq)? CheckPurity->CheckStoich Yes Repurify Action: Repurify intermediate via recrystallization. CheckPurity->Repurify No CheckTemp Was the reaction run at low temperature (0°C -> rt)? CheckStoich->CheckTemp Yes AdjustStoich Action: Repeat reaction with precisely 1.1 eq of methylamine. CheckStoich->AdjustStoich No CheckMoisture Were anhydrous conditions used? CheckTemp->CheckMoisture Yes AdjustTemp Action: Repeat reaction, maintaining temp below 25°C. CheckTemp->AdjustTemp No DryReagents Action: Ensure all reagents and solvents are scrupulously dry. CheckMoisture->DryReagents No

Caption: A decision tree for troubleshooting low yields in the final amination step.

Optimized Experimental Protocol

Step 1: Synthesis of Phthalazin-1,4-dione

  • To a round-bottom flask equipped with a reflux condenser, add phthalic anhydride (1.0 eq), glacial acetic acid (approx. 5 mL per gram of anhydride), and hydrazine hydrate (1.1 eq).

  • Heat the mixture to a gentle reflux (approx. 120°C) for 4-6 hours. The reaction mixture will become a thick paste.

  • Cool the mixture to room temperature, then add cold water to precipitate the product fully.

  • Filter the solid, wash thoroughly with water to remove acetic acid, and then with a small amount of cold ethanol.

  • Dry the resulting white to off-white solid under vacuum. The yield should be >90%. This product is typically used without further purification. [1][2] Step 2: Synthesis of 1,4-Dichlorophthalazine

  • SAFETY NOTE: This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a flame-dried, three-neck flask under a nitrogen atmosphere, add the dry phthalazin-1,4-dione (1.0 eq) to phosphorus oxychloride (POCl₃, 5-10 eq by volume).

  • Optional: Add N,N-dimethylaniline (0.1 eq).

  • Heat the suspension to reflux (~107°C) and maintain for 3-5 hours. The reaction mixture should become a clear, homogenous solution.

  • Cool the reaction to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water.

  • Slowly and carefully, decant the reaction mixture onto the ice with vigorous stirring. A precipitate will form.

  • Stir for 30-60 minutes until all excess POCl₃ is hydrolyzed.

  • Filter the solid, wash extensively with water until the filtrate is neutral, and then dry under vacuum.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure 1,4-dichlorophthalazine as pale yellow needles.

Step 3: Synthesis of 4-chloro-N-methylphthalazin-1-amine

  • Dissolve the pure 1,4-dichlorophthalazine (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 10 mL per gram).

  • In a separate flask, cool an aqueous solution of methylamine (40% w/w, 1.1 eq) to 0°C in an ice bath.

  • Slowly add the THF solution of the dichloride to the cold methylamine solution over 30 minutes with vigorous stirring, maintaining the internal temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for one hour, then slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Once the starting material is consumed, add water to the reaction mixture and extract with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent like isopropanol to afford the final product.

References

  • Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. MDPI.[Link] [1]2. Recent Developments in Chemistry of Phthalazines. Longdom Publishing.[Link] [2][3]3. Synthesis of new phthalazinedione derivatives. Sciforum.[Link] [4]4. Synthesis of 1-amino-4-(2´-thienyl)phthalazine derivatives. Sciforum.[Link]

Sources

Purification techniques for 4-chloro-N-methylphthalazin-1-amine from crude reaction mixtures.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-chloro-N-methylphthalazin-1-amine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of isolating this compound from complex crude reaction mixtures. My goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot and optimize your purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Crude Product Work-up

Question: My reaction has finished, and I'm left with a dark, oily, or solid crude mixture. What is the most robust first step to remove bulk impurities before fine purification?

Answer: Your primary goal in the initial work-up is to perform a "gross separation"—removing inorganic salts, highly polar starting materials, and acidic or basic byproducts. A well-executed liquid-liquid extraction based on the amine functionality of your target compound is the most effective starting point. 4-chloro-N-methylphthalazin-1-amine is a basic compound, which we can exploit to move it between aqueous and organic layers, leaving many impurities behind.

The causality here is based on modulating the solubility of your amine. In an acidic aqueous solution, the amine will be protonated to form an ammonium salt, which is water-soluble. Neutral and acidic impurities will remain in the organic layer. Subsequently, basifying the aqueous layer deprotonates the ammonium salt, making your amine compound insoluble in water and extractable back into a fresh organic layer.

  • Dissolution: Dissolve your entire crude reaction mixture in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Ensure you have a volume that is manageable for your separatory funnel (e.g., 100 mL for a 1-gram scale reaction).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract it with 1M Hydrochloric Acid (HCl) (2 x 50 mL).

    • Expert Insight: At this stage, your target amine moves into the aqueous layer as its hydrochloride salt. Retain this aqueous layer—it contains your product. The organic layer contains neutral and acidic impurities and can likely be discarded after a confirmation TLC.

  • Basification: Combine the acidic aqueous extracts in a flask and cool in an ice bath. Slowly add a base, such as 2M Sodium Hydroxide (NaOH) or a saturated Sodium Bicarbonate (NaHCO₃) solution, while stirring until the solution is basic (pH > 9, check with pH paper). You should see your product precipitating as a solid or oil.

  • Back Extraction: Transfer this basic aqueous mixture back to a separatory funnel and extract your deprotonated amine product into a fresh portion of DCM or EtOAc (3 x 50 mL).

  • Final Wash & Dry: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield your cleaner, crude product.

G cluster_0 Initial State cluster_1 Step 1: Acid Wash cluster_2 Step 2: Basification & Back-Extraction cluster_3 Final Product crude Crude Mixture (Target Amine, Neutral Impurities, Acidic/Basic Byproducts) in Organic Solvent (e.g., DCM) acid_wash Extract with 1M HCl crude->acid_wash aq_layer_1 Aqueous Layer (Protonated Amine Salt) acid_wash->aq_layer_1 Product Moves org_layer_1 Organic Layer (Neutral & Acidic Impurities) acid_wash->org_layer_1 Impurities Remain basify Basify Aqueous Layer (e.g., with NaOH to pH > 9) aq_layer_1->basify back_extract Extract with fresh DCM basify->back_extract aq_layer_2 Aqueous Layer (Inorganic Salts) back_extract->aq_layer_2 Salts Remain org_layer_2 Organic Layer (Purified Amine) back_extract->org_layer_2 Product Moves final Evaporate Solvent => Cleaned Crude Product org_layer_2->final

Caption: Workflow for purifying a basic amine via acid-base extraction.

Section 2: Purification by Recrystallization

Question: My post-extraction product is a solid but still shows impurities on a TLC. How do I effectively purify it using recrystallization?

Answer: Recrystallization is a powerful technique for purifying solid compounds, provided you can identify a suitable solvent system. The principle relies on the difference in solubility of your compound and the impurities in a solvent at different temperatures. An ideal solvent will dissolve your product completely when hot but very poorly when cold, while impurities remain soluble (or insoluble) at both temperatures.

  • Q: How do I select the best recrystallization solvent?

    • A: Start with small-scale "test tube" trials. Place a few milligrams of your crude solid in several vials and add a few drops of different solvents. A good single solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating. If no single solvent works, try a two-solvent system (one solvent in which the compound is highly soluble, and another "anti-solvent" in which it is insoluble). A common pair for compounds like yours might be Ethanol/Water or Dichloromethane/Hexane.[1]

Solvent SystemTypeRationale & Use Case
Ethanol Single SolventOften effective for moderately polar compounds. Dissolves product when hot, crystals form upon cooling.[2]
Isopropanol Single SolventSimilar to ethanol but less polar; good alternative if ethanol is too effective a solvent.
DCM / Hexane Two-SolventDissolve the compound in a minimum of hot DCM (the "good" solvent), then slowly add hexane (the "anti-solvent") until turbidity persists. Cool to crystallize.
Ethyl Acetate / Hexane Two-SolventA common and effective system. Ethyl acetate provides polarity for dissolution, while hexane reduces solubility to induce crystallization.
Acetic Acid / Water Two-Solvent (Acidic)For amines that are difficult to dissolve, using acetic acid can help solubilize the compound by forming a transient salt.[3] Adding water can then induce crystallization. Use with caution as it can sometimes form stable adducts.
  • Q: My compound "oiled out" instead of forming crystals. What went wrong?

    • A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. Essentially, the product comes out of solution as a liquid instead of a solid.

      • Solution 1: Reduce Cooling Rate. Let the solution cool to room temperature slowly, then move it to an ice bath. Avoid crashing it out of solution by cooling too quickly.

      • Solution 2: Use More Solvent. Your solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again slowly.

      • Solution 3: Change Solvents. The boiling point of your chosen solvent may be too high. Switch to a lower-boiling point solvent system.

  • Q: No crystals are forming even after the solution has cooled. What should I do?

    • A: The solution is not supersaturated enough.

      • Solution 1: Scratching. Scratch the inside of the flask with a glass rod just below the solvent line. The microscopic glass fragments provide nucleation sites for crystal growth.

      • Solution 2: Seeding. If you have a small crystal of pure product, add it to the solution to induce crystallization.

      • Solution 3: Reduce Solvent Volume. Evaporate some of the solvent to increase the concentration of your compound and try cooling again.

G start Start: Crude Solid Product test_solvents Screen Solvents (small scale) start->test_solvents single_solvent_ok Good single solvent found? test_solvents->single_solvent_ok use_single Perform Single-Solvent Recrystallization single_solvent_ok->use_single Yes use_two Design Two-Solvent System (e.g., DCM/Hexane) single_solvent_ok->use_two No outcome Observe Outcome use_single->outcome use_two->outcome crystals Pure Crystals Formed outcome->crystals Success oiled_out Compound Oiled Out outcome->oiled_out Problem no_crystals No Crystals Formed outcome->no_crystals Problem fix_oil Troubleshoot: 1. Re-heat, add more solvent 2. Cool slowly 3. Change solvent oiled_out->fix_oil fix_none Troubleshoot: 1. Scratch flask 2. Add seed crystal 3. Reduce solvent volume no_crystals->fix_none G cluster_0 1. TLC Analysis cluster_1 2. Column Setup cluster_2 3. Elution & Collection cluster_3 4. Final Isolation tlc Spot crude mixture on TLC plate. Develop in chosen eluent (e.g., 7:3 Hex:EtOAc + 1% Et3N). rf_calc Visualize spots under UV light. Calculate Rf for target compound. Goal: Rf ≈ 0.3 tlc->rf_calc column_prep Pack column with silica gel. Load sample pre-adsorbed on silica. rf_calc->column_prep Informs Eluent Choice elute Run column with the same eluent. Collect fractions sequentially. column_prep->elute elution_order Impurity 1 (Rf=0.5) elutes first. Target (Rf=0.3) elutes next. Impurity 2 (Rf=0.1) elutes last. elute->elution_order Separation Occurs combine Analyze fractions by TLC. Combine pure fractions. Evaporate solvent. elution_order->combine

Sources

Troubleshooting solubility issues of 4-chloro-N-methylphthalazin-1-amine in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-chloro-N-methylphthalazin-1-amine

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 4-chloro-N-methylphthalazin-1-amine that likely contribute to its poor aqueous solubility?

A1: The solubility of this compound is governed by a balance between its hydrophobic and hydrophilic features.

  • Hydrophobic Character: The core of the molecule is a bicyclic aromatic phthalazine ring system. Aromatic systems are inherently hydrophobic. The presence of a chloro-substituent further increases the lipophilicity, driving the molecule out of aqueous solutions. Phthalazine itself is typically sparingly soluble in water[1].

  • Hydrophilic/Ionizable Character: The molecule possesses an N-methylamine group (-NHCH₃). This secondary amine is a basic center, meaning it can accept a proton (H⁺) to become a positively charged cation. This process of ionization dramatically increases water solubility. The ability to act as a base is a key property to exploit for solubility enhancement[2].

Essentially, you are working with a classic "grease-ball" molecule that has a chargeable "handle." At neutral pH, the hydrophobic nature likely dominates, leading to poor solubility.

Q2: How does pH critically influence the solubility of this compound?

A2: The N-methylamine group is the pH-sensitive "switch" for solubility. The basicity of an amine is described by its pKa, which is the pH at which 50% of the molecules are in their neutral (R-NHCH₃) form and 50% are in their protonated, charged (R-NH₂⁺CH₃) form.

  • At pH values below the pKa: The equilibrium shifts towards the protonated, cationic form. This charged species is significantly more polar and interacts favorably with water molecules, leading to a substantial increase in solubility. A general rule of thumb is to work at a pH at least 2 units below the pKa to ensure >99% ionization.

  • At pH values above the pKa: The molecule will predominantly exist in its neutral, uncharged form. In this state, the hydrophobic character of the phthalazine ring dominates, causing solubility to decrease sharply.

While the exact pKa of 4-chloro-N-methylphthalazin-1-amine is not published, we can estimate it to be in the range of 4.0 - 6.0. The pKa of the parent phthalazine is ~3.4, but the electron-donating amine group will increase this value[3]. For comparison, the pKa of 4-chloroaniline is approximately 4.0[4]. Therefore, adjusting the pH to below 4.0 is the most critical first step in any solubilization effort.

Q3: What are common co-solvents, and how do they work?

A3: Co-solvents are water-miscible organic solvents used to increase the solubility of poorly water-soluble compounds[5][6]. They function primarily by reducing the overall polarity of the aqueous environment, which lessens the energy penalty for solvating a hydrophobic molecule[7]. Common co-solvents include:

  • DMSO (Dimethyl Sulfoxide): A very strong, polar aprotic solvent. Excellent for creating high-concentration stock solutions, but can cause precipitation upon dilution into purely aqueous buffers.

  • Ethanol: A protic solvent that is widely used but can sometimes affect protein stability or cellular systems at higher concentrations.

  • Propylene Glycol (PG) & Polyethylene Glycol (PEG 400): These are less volatile and often more biocompatible than ethanol. They are frequently used in pharmaceutical formulations to enhance drug solubility[8].

The choice of co-solvent depends on the specific application (e.g., in vitro assay vs. in vivo formulation) and its compatibility with the experimental system.

Troubleshooting Guide: Common Solubility Issues

Problem 1: My compound, dissolved in 100% DMSO, precipitates immediately when I dilute it into my neutral aqueous buffer (e.g., PBS pH 7.4).

This is a classic and expected problem known as "crashing out." The compound is soluble in the organic solvent but is insoluble when that solvent is diluted into an aqueous system where the compound's neutral form is not soluble.

The most direct solution is to protonate the N-methylamine group to form a soluble salt in situ.

At pH 7.4, which is likely well above the compound's pKa, the molecule is in its neutral, hydrophobic state. By lowering the pH of the aqueous buffer, you force the protonation of the amine, creating a charged species that is readily solvated by water. The Henderson-Hasselbalch equation governs this relationship, though for many amines, the solubility increase can be even more dramatic than predicted due to complex interactions[9].

  • Prepare a Base Buffer: Start with a standard saline solution (e.g., 0.9% NaCl in water).

  • Acidify: While monitoring with a calibrated pH meter, add small volumes of a strong acid, such as 1 M HCl, until the pH reaches a target of 3.0. This is a safe starting point, likely more than 2 pH units below the estimated pKa.

  • Prepare Stock Solution: Create a high-concentration stock of your compound in DMSO (e.g., 10-50 mM).

  • Dilute: Perform the final dilution of the DMSO stock into the acidified saline. You should observe a significant improvement in solubility.

  • Control: As a control, perform the same dilution into your original neutral PBS to confirm that the precipitation issue is pH-dependent.

Problem 2: I need to work at a near-neutral pH for my cell-based assay, but even with 1% DMSO, my compound is not soluble enough.

When the experimental conditions constrain the pH, you must turn to other formulation strategies.

Two powerful techniques for this scenario are the use of cyclodextrins or surfactants.

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone, with a hydrophilic exterior and a hydrophobic interior cavity[10][11]. The hydrophobic phthalazine core of your molecule can partition into this non-polar cavity, forming an "inclusion complex"[12]. The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in water, effectively shielding the "greasy" part of your drug from the aqueous environment[13]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with high water solubility[12].

Scientific Rationale: Surfactants (like Polysorbate 80, also known as Tween 80) are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. Your compound will preferentially partition into the hydrophobic core, and the entire micelle structure is soluble in the aqueous phase[14][15]. This is a very common and effective method for formulating poorly soluble drugs[16].

To choose the best strategy, a screening experiment is recommended.

Formulation StrategyMechanismTypical ConcentrationProsCons
pH Adjustment Ionization (Salt Formation)pH < 4.0High solubility increase, simpleMay not be compatible with biological assays
Co-solvents Reduce solvent polarity1-10% (e.g., Ethanol, PEG 400)Easy to prepare, effective for moderate increasesCan have biological effects, risk of precipitation on dilution
Cyclodextrins Inclusion Complexation2-10% w/v (HP-β-CD)High loading capacity, low cellular toxicityCan be expensive, may alter drug-target binding
Surfactants Micellar Solubilization0.1-2% w/v (Tween 80)Very effective, widely used in formulationsCan cause cell lysis at high concentrations

Here is a logical workflow for systematically addressing solubility issues.

G cluster_excipients Excipient Screening start Start: Compound Precipitates in Aqueous Buffer check_ph Is the buffer pH < 4.0? start->check_ph adjust_ph Action: Adjust buffer pH to 3.0 with 1M HCl. check_ph->adjust_ph No ph_fail Problem Persists: Need to work at neutral pH check_ph->ph_fail Yes ph_success Success: Compound Soluble (pH-dependent solubility confirmed) adjust_ph->ph_success excipient_strategy Strategy: Use Solubilizing Excipients ph_fail->excipient_strategy cyclodextrin Option A: Add 5% (w/v) Hydroxypropyl-β-Cyclodextrin excipient_strategy->cyclodextrin surfactant Option B: Add 1% (w/v) Polysorbate 80 (Tween 80) excipient_strategy->surfactant eval_cyclo Evaluate Solubility cyclodextrin->eval_cyclo eval_surfactant Evaluate Solubility surfactant->eval_surfactant success_cyclo Success: Soluble eval_cyclo->success_cyclo success_surfactant Success: Soluble eval_surfactant->success_surfactant

Caption: Troubleshooting workflow for compound precipitation.

Protocol: Determining the Aqueous pH-Solubility Profile

This experiment is essential for characterizing your compound and guiding formulation development. The goal is to measure the solubility of the compound across a range of pH values.

  • 4-chloro-N-methylphthalazin-1-amine

  • A series of buffers (e.g., citrate for pH 3-5, phosphate for pH 6-8) at 50 mM strength.

  • HPLC or UV-Vis spectrophotometer for concentration analysis.

  • Thermostatic shaker/incubator.

  • Centrifuge and 0.22 µm syringe filters.

  • Prepare Buffer Series: Make buffers at pH 3.0, 4.0, 5.0, 6.0, 7.0, and 8.0.

  • Add Excess Compound: To a series of glass vials, add an amount of the solid compound that is well in excess of its expected solubility (e.g., 1-2 mg/mL).

  • Add Buffer: Add 1 mL of each respective buffer to the vials.

  • Equilibrate: Tightly cap the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Sample and Filter: Carefully remove a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Analyze Concentration: Quantify the concentration of the dissolved compound in each filtered sample using a pre-validated analytical method (e.g., HPLC with a standard curve).

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) on a logarithmic scale against the pH.

You should observe low solubility at higher pH values, with a sharp increase in solubility as the pH drops below the compound's pKa.

pH of BufferExpected Solubility TrendRationale
8.0Very LowCompound is >99% in its neutral, poorly soluble form.
7.0Very LowCompound is predominantly in its neutral form.
6.0Low to ModerateNearing the pKa, a fraction of the compound is protonated.
5.0Moderate to HighApproaching or below the pKa, significant protonation occurs.
4.0HighWell below the pKa, the highly soluble cationic form dominates.
3.0Very HighCompound is fully protonated and maximally soluble.

References

  • Phthalazine - Solubility of Things. Available at: [Link]

  • pKa Data Compiled by R. Williams. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Available at: [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Study of pH-dependent drugs solubility in water. ResearchGate. Available at: [Link]

  • Solubilization of Hydrophobic Compounds by Micellar Solutions of Hydrophobically Modified Polyelectrolytes. Langmuir - ACS Publications. Available at: [Link]

  • Simple Method for the Estimation of pKa of Amines. ResearchGate. Available at: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports. Available at: [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]

  • Phthalazine - Wikipedia. Available at: [Link]

  • Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. MDPI. Available at: [Link]

  • Formulation Development Strategies for Poorly Soluble Pharma APIs. Dr. Reddy's. Available at: [Link]

  • 4-(4-chlorophenyl)-N-methylphthalazin-1-amine. PubChem. Available at: [Link]

  • Micellar solubilization of drugs. ResearchGate. Available at: [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available at: [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Available at: [Link]

  • Solubility and pH of amines. University of York. Available at: [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Available at: [Link]

  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. PubMed Central. Available at: [Link]

  • Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. ResearchGate. Available at: [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. University of the Sciences in Philadelphia. Available at: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Special Issue : Dissolution Enhancement of Poorly Soluble Drugs. MDPI. Available at: [Link]

  • β-cyclodextrin inclusion complex as a potent delivery system for enhanced cytotoxicity of paclitaxel in triple-negative breast cancer cells. ResearchGate. Available at: [Link]

  • Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. IISTE.org. Available at: [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. Available at: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Contract Pharma. Available at: [Link]

  • New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis Online. Available at: [Link]

  • Properties of amines. Chemistry LibreTexts. Available at: [Link]

  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs. IntechOpen. Available at: [Link]

  • m-Chloroaniline (CAS 108-42-9) - Chemical & Physical Properties. Cheméo. Available at: [Link]

  • Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.Google Patents.
  • 1-Naphthylamine. PubChem. Available at: [Link]

  • Co-solvent: Significance and symbolism. ScienceDirect. Available at: [Link]

  • 4-CHLOROANILINE. Ataman Kimya. Available at: [Link]

  • Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems. Pharmedicine Journal. Available at: [Link]

  • 4-chloro-N,N-diethylpentan-1-amine. PubChem. Available at: [Link]

  • N-(1-methylsulfinylpropan-2-yl)phthalazin-1-amine. PubChem. Available at: [Link]

  • N-(1-methylsulfonylpropan-2-yl)phthalazin-1-amine. PubChem. Available at: [Link]

  • 4-Chloroaniline. PubChem. Available at: [Link]

Sources

Identification and characterization of side products in 4-chloro-N-methylphthalazin-1-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-chloro-N-methylphthalazin-1-amine

Introduction

The synthesis of 4-chloro-N-methylphthalazin-1-amine is a critical process in the development of various pharmaceutical agents, owing to the versatile biological and synthetic properties of the phthalazine scaffold.[1] This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. It is designed to address common and complex issues encountered during the synthesis, with a focus on the identification and characterization of side products. Our approach is grounded in mechanistic understanding and validated analytical techniques to ensure the integrity and purity of the final product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 4-chloro-N-methylphthalazin-1-amine, providing explanations for the underlying causes and actionable solutions.

Question 1: My reaction is incomplete, and I observe significant amounts of starting material even after extended reaction times. What are the likely causes and how can I drive the reaction to completion?

Answer:

Incomplete conversion is a frequent challenge in heterocyclic synthesis and can be attributed to several factors.[2] A systematic evaluation of the following parameters is recommended:

  • Reagent Purity and Stoichiometry:

    • Cause: Impurities in starting materials, particularly the precursor to the phthalazine ring system, can inhibit the reaction. Incorrect stoichiometry, especially of the chlorinating agent (e.g., phosphorus oxychloride) or methylamine, will also lead to incomplete conversion.

    • Solution: Ensure all reagents are of high purity and accurately weighed. It is often beneficial to use a slight excess (1.1-1.5 equivalents) of the more volatile or reactive reagent, such as methylamine, to ensure the reaction goes to completion.

  • Reaction Temperature and Time:

    • Cause: The reaction may require a specific temperature threshold to overcome the activation energy. Insufficient reaction time will naturally result in unreacted starting materials.

    • Solution: Gradually increase the reaction temperature in small increments (e.g., 10 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Similarly, extend the reaction time and take aliquots at regular intervals to determine the optimal duration.

  • Solvent Effects:

    • Cause: The choice of solvent is critical. The solvent must be able to dissolve the reactants to a reasonable extent and be inert to the reaction conditions.

    • Solution: If solubility is an issue, consider a co-solvent system or a different solvent with a higher boiling point to facilitate higher reaction temperatures. Ensure the solvent is anhydrous, as moisture can quench the chlorinating agent.

Question 2: I am observing a significant amount of a side product with the same mass as my desired product. How can I identify this isomer and adjust my synthesis to minimize its formation?

Answer:

The formation of isomers is a common issue in the synthesis of substituted heterocycles. In the case of 4-chloro-N-methylphthalazin-1-amine, a likely isomeric byproduct is 1-chloro-N-methylphthalazin-4-amine.

  • Identification of Isomers:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between isomers.[3] The chemical shifts of the protons and carbons on the phthalazine ring will be different for the two isomers due to the different electronic environments. 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can provide definitive structural assignments. Asymmetrical N-nitrosamine isomers have been successfully identified using NMR.[4][5]

    • High-Performance Liquid Chromatography (HPLC): Isomers can often be separated by HPLC. Developing a method with a suitable column and mobile phase can allow for the quantification of each isomer.

  • Minimizing Isomer Formation:

    • Cause: The formation of the undesired isomer is often a result of a lack of regioselectivity in the reaction. This can be influenced by the reaction mechanism and the nature of the starting materials.

    • Solution:

      • Protecting Groups: If the starting material has multiple reactive sites, the use of a protecting group strategy can direct the reaction to the desired position.

      • Reaction Conditions: Altering the reaction temperature, solvent, or the order of addition of reagents can sometimes influence the regioselectivity of the reaction.

Question 3: My final product is contaminated with a dark, tarry substance that is difficult to remove. What is the likely origin of this impurity and how can I prevent its formation?

Answer:

The formation of dark, insoluble byproducts is often indicative of polymerization or degradation of starting materials or the product.

  • Cause:

    • Overheating: Excessive reaction temperatures can lead to the decomposition of sensitive organic molecules.

    • Presence of Oxygen: Some reactions are sensitive to atmospheric oxygen, which can lead to oxidative side reactions and the formation of colored impurities.

    • Highly Reactive Intermediates: The reaction may proceed through highly reactive intermediates that can self-react or react with other species in the reaction mixture to form polymers.

  • Prevention and Removal:

    • Temperature Control: Maintain strict control over the reaction temperature and avoid localized overheating.

    • Inert Atmosphere: If the reaction is sensitive to oxygen, perform the synthesis under an inert atmosphere of nitrogen or argon.[2]

    • Purification:

      • Activated Carbon: Treatment of the crude product solution with activated carbon can often remove colored impurities.

      • Chromatography: Column chromatography is an effective method for separating the desired product from polymeric material.

      • Recrystallization: If a suitable solvent can be found, recrystallization is an excellent technique for purifying the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of 4-chloro-N-methylphthalazin-1-amine?

A1: Besides the isomeric 1-chloro-N-methylphthalazin-4-amine, other potential side products include:

  • Hydrolysis product: 4-hydroxy-N-methylphthalazin-1-amine, formed if water is present in the reaction mixture.

  • Over-methylation product: If a strong methylating agent is used, methylation can occur on the phthalazine ring nitrogen.

  • Unreacted starting materials and intermediates: Such as the phthalazinone precursor.[6]

Q2: Which analytical techniques are most suitable for identifying and quantifying impurities?

A2: A combination of techniques is often necessary for comprehensive analysis:[7]

  • HPLC-MS: Ideal for separating the components of the reaction mixture and providing mass information for each component, which aids in identification.[8]

  • NMR Spectroscopy: Provides detailed structural information about the major components and can be used to identify unknown impurities if they are present in sufficient quantity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities and can provide complementary information to HPLC-MS.[9]

Q3: How can I improve the yield and purity of my final product?

A3: Optimizing the following can significantly improve outcomes:[2]

  • Reaction Conditions: Systematically vary the temperature, reaction time, and solvent to find the optimal conditions.

  • Purification Method: Employ a multi-step purification process, such as a combination of extraction, chromatography, and recrystallization.

  • Workup Procedure: Ensure the workup procedure effectively removes unreacted reagents and byproducts without degrading the desired product.

Experimental Protocols

Protocol 1: HPLC-MS Method for Reaction Monitoring and Impurity Profiling

This protocol outlines a general method for monitoring the progress of the synthesis and identifying potential side products.

Parameter Condition
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
MS Detector Electrospray Ionization (ESI), Positive Mode
Scan Range m/z 100-500

Protocol 2: ¹H NMR Sample Preparation and Analysis

  • Accurately weigh approximately 5-10 mg of the crude or purified sample.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Process the spectrum and integrate the signals to determine the relative amounts of the desired product and any impurities.

Visualizations

Reaction Pathway and Potential Side Products

Reaction_Pathway cluster_main Main Reaction cluster_side Potential Side Reactions Start Phthalazinone Precursor Chlorination Chlorination (e.g., POCl₃) Start->Chlorination Intermediate 4-Chlorophthalazin-1(2H)-one Chlorination->Intermediate Amination Amination (CH₃NH₂) Intermediate->Amination Hydrolysis Hydrolysis (H₂O) Intermediate->Hydrolysis Isomerization Isomer Formation Intermediate->Isomerization Product 4-chloro-N-methyl- phthalazin-1-amine Amination->Product Side_Product_1 4-hydroxy-N-methyl- phthalazin-1-amine Hydrolysis->Side_Product_1 Side_Product_2 1-chloro-N-methyl- phthalazin-4-amine Isomerization->Side_Product_2

Caption: Main reaction pathway for the synthesis of 4-chloro-N-methylphthalazin-1-amine and potential side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Impurities) Analyze Analyze Reaction Mixture (TLC, HPLC-MS, NMR) Start->Analyze Identify Identify Root Cause Analyze->Identify Incomplete_Reaction Incomplete Reaction? Identify->Incomplete_Reaction Side_Products Side Products? Incomplete_Reaction->Side_Products No Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Incomplete_Reaction->Optimize_Conditions Yes Modify_Synthesis Modify Synthetic Route (e.g., Protecting Groups) Side_Products->Modify_Synthesis Yes Purify Improve Purification (Chromatography, Recrystallization) Side_Products->Purify No End Problem Resolved Optimize_Conditions->End Modify_Synthesis->End Purify->End

Caption: A systematic workflow for troubleshooting common issues in chemical synthesis.

References

  • PrepChem. Synthesis of 4-chloro-N-amino-phthalimide. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

  • Chemistry LibreTexts. 24.6: Synthesis of Amines. [Link]

  • ResearchGate. Scheme 1. Synthesis of 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine (4). [Link]

  • National Institutes of Health. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. [Link]

  • ResearchGate. α-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro- N,N ,2-Trimethylpropenylamine. [Link]

  • Organic Syntheses. Propenylamine, 1-chloro-N,N,2-trimethyl. [Link]

  • Master Organic Chemistry. The Gabriel Synthesis. [Link]

  • ResearchGate. (PDF) NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. [Link]

  • National Institutes of Health. Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. [Link]

  • NC State University Libraries. 24. Chapter 24 – Amines and Heterocycles Solutions to Problems. [Link]

  • ResearchGate. Quantification of chlorinated naphthalenes with GC-MS using the molar response of electron impact ionization. [Link]

  • PubMed. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. [Link]

  • National Institutes of Health. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. [Link]

  • Preprints.org. Analytical Techniques in Pharmaceutical Analysis. [Link]

  • Longdom Publishing. Recent Developments in Chemistry of Phthalazines. [Link]

Sources

Methods for improving the stability of 4-chloro-N-methylphthalazin-1-amine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-chloro-N-methylphthalazin-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound in solution. As a chlorinated heterocyclic amine, 4-chloro-N-methylphthalazin-1-amine presents unique stability challenges that require careful consideration of experimental conditions. This document provides a framework for systematically investigating and mitigating degradation to ensure the integrity of your experimental results.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues encountered during the handling and use of 4-chloro-N-methylphthalazin-1-amine in solution.

My compound is degrading in solution. Where do I start?

Observing degradation of your compound can be a significant setback. A systematic approach to identifying the root cause is crucial. The primary factors influencing the stability of chlorinated heterocyclic amines in solution are pH, exposure to oxygen, light, and the choice of solvent. The following workflow provides a structured approach to troubleshooting.

G start Degradation Observed ph_check Step 1: pH Evaluation Is the solution pH controlled? start->ph_check ph_optimization Optimize pH (See Protocol 1) ph_check->ph_optimization No oxidation_check Step 2: Oxidation Assessment Is the solution protected from oxygen? ph_check->oxidation_check Yes ph_ok pH is Optimized ph_optimization->ph_ok ph_ok->oxidation_check antioxidant_test Test Antioxidants (See Protocol 2) oxidation_check->antioxidant_test No photostability_check Step 3: Photostability Check Is the solution protected from light? oxidation_check->photostability_check Yes oxidation_ok Oxidation is Mitigated antioxidant_test->oxidation_ok oxidation_ok->photostability_check photostability_test Conduct Photostability Study (See Protocol 3) photostability_check->photostability_test No solvent_check Step 4: Solvent Evaluation Is the solvent appropriate? photostability_check->solvent_check Yes photostability_ok Solution is Photostable photostability_test->photostability_ok photostability_ok->solvent_check solvent_screening Screen Alternative Solvents (See Solvent Selection Table) solvent_check->solvent_screening No stable_solution Stable Solution Achieved solvent_check->stable_solution Yes solvent_screening->stable_solution

Figure 1: Troubleshooting workflow for stabilizing 4-chloro-N-methylphthalazin-1-amine in solution.
How do I determine the optimal pH for my solution?

The pH of a solution can significantly impact the stability of 4-chloro-N-methylphthalazin-1-amine. Acidic or basic conditions can catalyze hydrolysis of the chloro group or other degradation pathways.[1] For many amine-containing heterocyclic compounds, slightly acidic conditions tend to enhance stability.[2] A systematic pH screening study is the most effective way to determine the optimal pH for your specific application.

Experimental Protocol 1: pH Screening for Optimal Stability

  • Prepare a stock solution: Dissolve a known concentration of 4-chloro-N-methylphthalazin-1-amine in a suitable organic co-solvent (e.g., DMSO, acetonitrile) to ensure complete dissolution before dilution into aqueous buffers.

  • Prepare a series of buffers: Prepare a range of buffers covering a pH range from 3 to 8 (e.g., citrate, phosphate, acetate buffers). Ensure the buffer components are compatible with your downstream application.

  • Prepare test solutions: Dilute the stock solution into each buffer to the final desired concentration.

  • Incubate samples: Aliquot the solutions into vials, ensuring a consistent headspace, and incubate at a constant temperature (e.g., 40°C to accelerate degradation). Include a control sample stored at a lower temperature (e.g., 4°C).

  • Analyze samples at time points: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample and analyze for the concentration of the parent compound using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[3]

  • Analyze the data: Plot the percentage of the remaining parent compound against time for each pH. The pH that shows the least degradation over time is the optimal pH for your solution.

Table 1: Example Data from a pH Screening Study

pHInitial Concentration (µg/mL)Concentration at 24h (µg/mL)% Remaining
3.0100.298.598.3
4.0100.199.299.1
5.099.897.197.3
6.0100.592.391.8
7.099.985.485.5
8.0100.375.174.9
Could oxidation be causing the degradation of my compound?

Oxidative degradation is a common pathway for nitrogen-containing heterocyclic compounds, especially in the presence of dissolved oxygen.[2] If you suspect oxidation, you can take steps to minimize oxygen exposure and test the effect of antioxidants.

Experimental Protocol 2: Assessing Oxidative Degradation

  • Deoxygenate your solvent: Before preparing your solution, sparge the solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

  • Prepare solutions under an inert atmosphere: Prepare your solutions in a glove box or by using Schlenk line techniques to maintain an inert atmosphere.

  • Test antioxidants: Prepare solutions containing your compound in the optimal buffer (determined from Protocol 1) and add a small amount of an antioxidant. Common antioxidants include ascorbic acid, sodium sulfite, or butylated hydroxytoluene (BHT).[2]

  • Incubate and analyze: Incubate the antioxidant-containing solutions alongside a control solution (without antioxidant) under the same conditions. Analyze the samples at various time points to determine if the antioxidant improves stability.

Is my compound sensitive to light?

Chlorinated aromatic compounds can be susceptible to photolytic degradation.[4] It is crucial to determine if your compound is light-sensitive to ensure proper handling and storage.

Experimental Protocol 3: Photostability Assessment

  • Prepare test solutions: Prepare solutions of your compound in the optimized buffer and solvent system.

  • Expose to light: Place one set of samples in a photostability chamber that provides controlled light exposure (as per ICH Q1B guidelines).

  • Protect from light (control): Wrap a second set of identical samples in aluminum foil to protect them from light and place them in the same chamber to serve as a control for thermal degradation.

  • Analyze samples: After a defined period of light exposure, analyze both the exposed and protected samples for the concentration of the parent compound and the presence of any new degradation products. A significant difference in degradation between the two sets of samples indicates photosensitivity.

How does the choice of solvent affect the stability of my compound?

The solvent can influence the stability of your compound through various mechanisms, including polarity, proticity, and its ability to dissolve oxygen. While this compound is soluble in organic solvents, for many biological applications, aqueous solutions are required.[5] When using co-solvents, it is important to consider their potential impact on stability.

Table 2: Common Solvents and their Properties

SolventPolarity (Dielectric Constant)ProticityNotes
Water80.1ProticCan participate in hydrolysis.
Methanol32.7ProticCan act as a nucleophile.
Acetonitrile37.5AproticGenerally a good choice for stock solutions.
DMSO46.7AproticCan be hygroscopic and may contain reactive impurities.
Ethanol24.5ProticSimilar to methanol.

When preparing aqueous solutions, it is often necessary to first dissolve the compound in a water-miscible organic solvent. It is best practice to use the minimum amount of organic co-solvent necessary.

Frequently Asked Questions (FAQs)

What are the likely degradation pathways for 4-chloro-N-methylphthalazin-1-amine?

Based on the structure of the molecule, several degradation pathways are plausible:

  • Hydrolysis of the chloro group: The chlorine atom attached to the phthalazine ring can be susceptible to nucleophilic substitution by water, especially at non-optimal pH, leading to the formation of a hydroxylated derivative.

  • Oxidation: The nitrogen atoms in the phthalazine ring and the N-methylamino group can be sites of oxidation, leading to the formation of N-oxides or other oxidative degradation products.

  • Photodegradation: The aromatic system and the carbon-chlorine bond can absorb UV light, leading to cleavage of the C-Cl bond and the formation of radical species that can initiate further degradation.

G A 4-chloro-N-methylphthalazin-1-amine B Hydroxylated Derivative A->B Hydrolysis (H2O, pH) C N-oxide A->C Oxidation ([O]) D Radical Species A->D Photodegradation (hv)

Figure 2: Plausible degradation pathways for 4-chloro-N-methylphthalazin-1-amine.

What are the potential degradation products?

The primary degradation products would likely be the corresponding 4-hydroxy-N-methylphthalazin-1-amine from hydrolysis, and various oxidized forms of the parent molecule. Forced degradation studies, as outlined in ICH guidelines, are the definitive way to identify potential degradation products.[6][7][8]

What analytical techniques are suitable for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for stability testing of small molecules.[3] A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for the identification of unknown degradation products.[9]

What are the recommended short-term and long-term storage conditions for solutions of this compound?

  • Short-term (working solutions): Store solutions at 2-8°C and protect from light. If possible, prepare fresh solutions daily.

  • Long-term (stock solutions): For long-term storage, it is recommended to store stock solutions in an appropriate organic solvent (e.g., acetonitrile or DMSO) at -20°C or -80°C in tightly sealed vials to prevent evaporation and moisture absorption.

Can I use buffers to stabilize my solution? Which ones are recommended?

Yes, buffers are essential for maintaining the optimal pH and improving stability. The choice of buffer will depend on the desired pH and compatibility with your experimental system.

  • For acidic pH (3-5): Citrate or acetate buffers are commonly used.

  • For near-neutral pH (6-8): Phosphate buffers are a good choice.

It is important to ensure that the buffer components themselves do not catalyze degradation or interfere with your assay.

References

  • ResearchGate. (2025, August 6). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions.
  • ResearchGate. (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • ResearchGate. (2025, August 7). Degradation of 4-chloro 2-aminophenol using combined strategies based on ultrasound, photolysis and ozone.
  • PubMed. (2014, March 26). Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol by Pseudomonas sp. JHN.
  • ChemRxiv. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • PubMed. (n.d.). Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800.
  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • Asian Journal of Research in Chemistry. (2014, January). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from Asian Journal of Research in Chemistry.
  • PubMed Central. (2024, July 8). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation.
  • Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • PubChem. (n.d.). 4-(4-chlorophenyl)-N-methylphthalazin-1-amine.
  • National Institutes of Health. (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
  • Longdom Publishing. (2015, January 1). Recent Developments in Chemistry of Phthalazines.
  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Pradeep Research Group. (2012, January 12). Understanding the Degradation Pathway of the Pesticide, Chlorpyrifos by Noble Metal Nanoparticles.
  • CymitQuimica. (n.d.). CAS 932-96-7: 4-Chloro-N-methylbenzenamine.
  • JOCPR. (n.d.). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry.
  • MDPI. (n.d.). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines.
  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • ResearchGate. (2023, May 29). Role of Pharmacological Active Phthalazine Scaffolds in Medicinal Chemistry: A Mini-Review.
  • ResearchGate. (2025, August 10). core components of analytical method validation for small molecules-an overview.
  • ScienceDirect. (2025, August 10). The effect of water molecules in stabilizing co-crystals of active pharmaceutical ingredients.
  • ResearchGate. (2003, April). α-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro- N,N ,2-Trimethylpropenylamine.
  • MDPI. (n.d.). A Novel Polyacrylamide/Sodium Alginate/Polypyrrole Composite Hydrogel for Fabricating Flexible Sensors for Wearable Health Monitoring.
  • PubMed. (n.d.). Study of the forces of stabilizing complexes between chlorophylls and heterocyclic amine mutagens.
  • SciSpace. (2016, December 14). Forced Degradation Studies.
  • ChemicalBook. (n.d.). 4-Chloro-N-methylaniline CAS#: 932-96-7.
  • PubChem. (n.d.). 4-Chloroaniline.

Sources

Analysis of reaction byproducts from 4-chloro-N-methylphthalazin-1-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-chloro-N-methylphthalazin-1-amine

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of 4-chloro-N-methylphthalazin-1-amine. This document is designed for drug development professionals and research scientists navigating the complexities of this synthetic pathway. Instead of a generic protocol, we have structured this guide as a series of practical, field-tested questions and answers to address the specific challenges you may encounter. Our goal is to explain the underlying chemical principles behind each step and provide robust, self-validating methodologies to ensure the integrity of your results.

Overview of the Synthetic Pathway

The synthesis of 4-chloro-N-methylphthalazin-1-amine is a multi-step process that requires careful control of reaction conditions to maximize yield and minimize the formation of stubborn byproducts. A typical route involves the formation of a phthalazinone core, followed by chlorination and subsequent nucleophilic substitution.

Below is a generalized workflow diagram illustrating the key transformations.

G cluster_0 Step 1: Phthalazinone Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Nucleophilic Amination A Phthalic Anhydride Derivative B Phthalazinone Intermediate A->B Hydrazine Hydrate C Phthalazinone Intermediate D 1,4-Dichlorophthalazine or similar chloro-intermediate C->D POCl₃ or SOCl₂ E 1,4-Dichlorophthalazine F 4-chloro-N-methylphthalazin-1-amine (Target Molecule) E->F Methylamine

Caption: General workflow for 4-chloro-N-methylphthalazin-1-amine synthesis.

Frequently Asked Questions & Troubleshooting Guide

Category 1: Phthalazinone Formation & Chlorination Issues

Question 1: My initial cyclization reaction with hydrazine hydrate is low-yielding. What are the common pitfalls?

Answer: Low yields in the formation of the phthalazinone core typically stem from three main issues: incomplete reaction, side reactions, or product precipitation issues. Phthalazinone synthesis is often achieved by reacting phthalic anhydrides with hydrazine hydrate.[1]

  • Causality: Hydrazine is a potent nucleophile, but the reaction involves a condensation-cyclization sequence that can be sensitive to temperature and solvent. If the temperature is too low, the reaction may stall. If it's too high, or if acidic/basic conditions are not optimal, side reactions can occur.

  • Troubleshooting Protocol:

    • Solvent Choice: While ethanol is common, consider a higher-boiling solvent like n-butanol or acetic acid to ensure the reaction goes to completion. Acetic acid can also act as a catalyst.[1]

    • Temperature Control: Ensure the reaction is refluxed for an adequate duration (monitor by TLC). A common protocol involves refluxing in ethanol for 2-4 hours.[1]

    • Work-up: Upon cooling, the phthalazinone product should precipitate. If it remains in solution, carefully add cold water to induce precipitation. Ensure the pH is near neutral before filtration to maximize recovery.

Question 2: My chlorination step with POCl₃ is producing a dark, tarry mixture with multiple spots on TLC. What is happening and how can I fix it?

Answer: This is a classic sign of an uncontrolled reaction. Phosphorus oxychloride (POCl₃) is a highly reactive chlorinating agent. Without proper temperature control and exclusion of moisture, it can lead to extensive decomposition and side-product formation. The phthalazinone itself can exist in lactam-lactim tautomeric forms, which influences its reactivity.[2]

  • Causality: The reaction of the phthalazinone with POCl₃ is exothermic. An uncontrolled temperature rise can lead to charring and polymerization. Furthermore, any residual water will react violently with POCl₃ to produce phosphoric acid and HCl, which can catalyze decomposition pathways.

  • Key Byproducts & Identification:

    • Unreacted Starting Material: A polar spot on TLC corresponding to your phthalazinone.

    • Hydrolyzed Product: If the work-up is not anhydrous, the 1-chlorophthalazine can hydrolyze back to the starting material.

    • Dimerization/Polymerization Products: Complex, often inseparable mixtures that appear as a smear or baseline material on TLC.

  • Preventative Protocol:

    • Ensure Anhydrous Conditions: Thoroughly dry your starting phthalazinone (e.g., in a vacuum oven at 60°C overnight). Use freshly distilled POCl₃ and flame-dried glassware under an inert atmosphere (N₂ or Ar).

    • Temperature Management: Add the phthalazinone portion-wise to refluxing POCl₃, or, for better control, add POCl₃ dropwise to a suspension of the phthalazinone in a solvent like toluene at 0°C and then slowly heat to reflux.

    • Use of a Catalyst/Base: In some cases, adding a catalytic amount of a tertiary amine like N,N-dimethylaniline can facilitate the reaction at a lower temperature, improving selectivity.

    • Work-up: After the reaction, excess POCl₃ must be removed under reduced pressure. The residue should then be quenched by pouring it carefully onto crushed ice with vigorous stirring. This must be done in a well-ventilated fume hood. The product is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

G cluster_0 Chlorination Troubleshooting cluster_1 Solutions start Dark, Tarry Reaction? check_moisture Were conditions strictly anhydrous? start->check_moisture check_temp Was temperature controlled? check_moisture->check_temp Yes sol_moisture Action: Flame-dry glassware. Use fresh, distilled POCl₃. check_moisture->sol_moisture No sol_temp Action: Add reagents slowly at 0°C. Control reflux rate. check_temp->sol_temp No success Proceed to careful ice-water quench check_temp->success Yes

Caption: Decision workflow for troubleshooting the chlorination step.

Category 2: Amination & N-Methylation Byproducts

Question 3: The final amination step with methylamine is sluggish and gives me a mixture of products. How can I improve the selectivity for my target compound?

Answer: The reaction of 1,4-dichlorophthalazine or a similar intermediate with methylamine is a nucleophilic aromatic substitution (SNAr). Its success depends on the nucleophilicity of the amine, the reactivity of the substrate, and the reaction conditions. Sluggishness suggests insufficient activation, while multiple products point to competing reactions.

  • Causality: The chlorine atom at the 1-position is activated towards nucleophilic attack. However, methylamine is a gas and can be difficult to handle stoichiometrically. Competing reactions include substitution at the 4-position (if a 1,4-dichloro intermediate is used) or hydrolysis by trace water.

  • Potential Byproducts and Their Characteristics:

Byproduct NamePotential ¹H NMR SignatureExpected Mass (m/z)TLC Rf vs. Product
Starting Dichloro-intermediate Aromatic protons only.VariesHigher or Lower
4-hydroxy-1-chloro-phthalazine Loss of one Cl, gain of -OH.~ M-19More Polar
1,4-bis(methylamino)phthalazine Two N-Me signals, symmetrical.M+15More Polar
N-methylphthalazin-1-one Hydrolysis product.M-Cl+OHVery Polar
  • Optimized Amination Protocol:

    • Reagent Choice: Use a solution of methylamine in a solvent like ethanol or THF (e.g., 40% in water or 2.0 M in THF). This allows for more accurate measurement.

    • Solvent & Temperature: A polar aprotic solvent like DMF or NMP can accelerate SNAr reactions. Alternatively, a lower boiling point solvent like acetonitrile or THF under reflux is often sufficient.[3] Heating the reaction mixture is typically required (e.g., 60-80°C).

    • Base: The reaction generates HCl, which will protonate the methylamine, rendering it non-nucleophilic. Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the acid. Use at least 2 equivalents of methylamine or 1.1 equivalents of methylamine and 1.1 equivalents of TEA.

    • Monitoring: Track the reaction by TLC or LC-MS. The reaction is typically complete within 3-15 hours.[3] The disappearance of the starting material is the key indicator.

Question 4: I am attempting an N-methylation on a precursor amine and getting over-methylation or no reaction. What determines the success of this step?

Answer: N-methylation is a delicate process. Traditional methods using methyl iodide or dimethyl sulfate are effective but can be difficult to control, leading to the formation of quaternary ammonium salts (over-methylation).[4] The choice of base and solvent is critical.

  • Causality & Selectivity:

    • Over-methylation: Occurs when the newly formed secondary amine is more nucleophilic than the starting primary amine, or when harsh conditions (strong base, excess methylating agent) are used.

    • No Reaction: Can result from using a base that is too weak to deprotonate the starting amine or from steric hindrance.

    • N-formylation: If using CO₂ and a hydrosilane reductant, incomplete reduction can lead to the N-formyl byproduct instead of the N-methyl group.[5]

  • Troubleshooting N-Methylation:

    • For Over-methylation:

      • Reduce Stoichiometry: Use precisely 1.0-1.1 equivalents of the methylating agent.

      • Weaker Base: Switch from a strong base like NaH to a milder base like K₂CO₃.[6]

      • Lower Temperature: Run the reaction at 0°C or room temperature instead of elevated temperatures.

    • For No Reaction:

      • Stronger Base: If using K₂CO₃ with no success, consider a stronger base like potassium tert-butoxide (KOtBu) or NaH.[1]

      • Solvent: Ensure the solvent is appropriate. Polar aprotic solvents like DMF or DMSO are excellent for methylation reactions.[1]

    • Alternative "Greener" Methods: Consider reductive amination. This involves reacting the primary amine with formaldehyde followed by a reducing agent (e.g., NaBH₃CN). This method is highly selective for mono-methylation and avoids harsh alkylating agents. More modern methods use methanol or CO₂ as the C1 source with a suitable catalyst.[7][8][9]

References

  • PrepChem: Synthesis of 4-chloro-N-amino-phthalimide. [Link]

  • Rasayan Journal of Chemistry: SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

  • Organic Chemistry Portal: Phthalazine synthesis. [Link]

  • ACS Publications: Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking. [Link]

  • ResearchGate: Scheme 1. Synthesis of 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine (4). [Link]

  • Longdom Publishing: Recent Developments in Chemistry of Phthalazines. [Link]

  • Phthalazinone Synthesis Review: Phthalazinone. [Link]

  • Sciforum: Synthesis of new phthalazinedione derivatives. [Link]

  • Sciforum: Synthesis of 1-amino-4-(2´-thienyl)phthalazine derivatives. [Link]

  • Iraqi Journal of Pharmaceutical Sciences: Synthesis and characterization of heterocyclic compounds from amine derivative. [Link]

  • MDPI: Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. [Link]

  • PMC, NIH: Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. [Link]

  • Organic Syntheses: Propenylamine, 1-chloro-N,N,2-trimethyl-. [Link]

  • Journal of Food and Drug Analysis: Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Link]

  • Thieme Chemistry: Recent Developments in Heterogeneous Catalysis of N-Methylation Reaction with CO₂. [Link]

  • Water Treatment Process Troubleshooting Guide: Supplement to Small Water Systems Training Manual. [Link]

  • PMC, NIH: Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Link]

  • PMC, NIH: Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. [Link]

  • ACS Omega: Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. [Link]

  • Dosatron: Chlorinator Maintenance: How to Troubleshoot your Injector? [Link]

  • DEP: Module #24 Gas Chlorination. [Link]

  • ResearchGate: N-formylation and N-methylation of amines using metal-free N-heterocyclic carbene catalysts and CO2 as carbon source | Request PDF. [Link]

  • ResearchGate: Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Link]

  • ResearchGate: In-Line Chlorination Playbook: Guidance on Installing, Operating, and Maintaining In-Line Chlorination Devices to Disinfect Drinking Water. [Link]

  • ACS Publications: N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. [Link]

  • PubMed: N-formylation and N-methylation of amines using metal-free N-heterocyclic carbene catalysts and CO2 as carbon source. [Link]

  • Cengage: Amines and Heterocycles. [Link]

  • YouTube: How to Troubleshoot the P24 Chlorinator for Well Water. [Link]

Sources

Technical Support Center: High-Purity Recrystallization of 4-chloro-N-methylphthalazin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-chloro-N-methylphthalazin-1-amine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this compound through recrystallization. Here, we address common challenges and frequently asked questions to assist you in optimizing your purification protocol. Our approach is grounded in established crystallographic principles and extensive experience in the purification of heterocyclic amines.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q: I am unsure which solvent to use for the recrystallization of 4-chloro-N-methylphthalazin-1-amine. How do I select an appropriate solvent system?

A: The selection of a suitable solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent will exhibit high solubility for 4-chloro-N-methylphthalazin-1-amine at elevated temperatures and low solubility at lower temperatures. While specific solubility data for this compound is not extensively published, a systematic screening approach is highly effective.

Expert Insight: The principle of "like dissolves like" is a good starting point. Given the structure of 4-chloro-N-methylphthalazin-1-amine, which contains both polar (amine, phthalazine ring) and non-polar (chlorophenyl group) moieties, a solvent of intermediate polarity or a mixed solvent system is likely to be effective.

Recommended Solvent Screening Protocol:

  • Small-Scale Testing: Begin by testing the solubility of a small amount of your crude material (e.g., 10-20 mg) in various solvents (e.g., 0.5 mL) at room temperature and upon heating.

  • Solvent Selection: A promising solvent will dissolve the compound when heated but will result in the formation of crystals upon cooling.

  • Mixed Solvent Systems: If a single solvent is not ideal, a mixed-solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes turbid. The solution is then reheated to clarify and allowed to cool slowly.

Data Presentation: Common Solvents for Recrystallization Screening

SolventBoiling Point (°C)Polarity IndexPotential Suitability
Ethanol785.2Good starting point for many heterocyclic amines.[1]
Methanol656.6Similar to ethanol, but higher polarity.
Isopropanol824.3Less polar than ethanol.
Ethyl Acetate774.4Intermediate polarity, good for mixed systems.
Acetone565.1Can be effective, but its low boiling point requires care.
Toluene1112.4A non-polar option, potentially for mixed systems.
Acetonitrile826.2A polar aprotic solvent.
Water10010.2Likely a poor solvent on its own, but useful in mixed systems with alcohols.
Q: My compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common issue when the boiling point of the solvent is too high or when there are significant impurities that depress the melting point of the solute.

Causality and Solutions:

  • High Impurity Load: A large amount of impurity can significantly lower the melting point of the eutectic mixture.

    • Solution: Consider a preliminary purification step like column chromatography to remove the bulk of the impurities before recrystallization.

  • Rapid Cooling: Cooling the solution too quickly can lead to supersaturation and precipitation as an oil.

    • Solution: Ensure slow cooling. You can insulate the flask to slow down the rate of cooling.[2]

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at lower temperatures.

    • Solution: Add a "poor" solvent to the system to decrease the overall solubility. Alternatively, switch to a solvent with a lower boiling point.

Q: The yield of my recrystallization is very low. What are the likely causes and how can I improve it?

A: A low yield can be frustrating, but it is often addressable by optimizing the recrystallization parameters.

Key Factors Affecting Yield:

  • Using too much solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product. This keeps a significant portion of the compound in solution even after cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[3]

  • Premature crystallization: If crystals form in the funnel during a hot filtration step, this will lead to a loss of product.

    • Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated.

  • Incomplete crystallization: The cooling period may not be long enough, or the final temperature may not be low enough to maximize crystal formation.

    • Solution: Allow sufficient time for crystallization and consider placing the flask in an ice bath after it has cooled to room temperature to maximize the recovery of the crystalline product.

Q: My recrystallized product is still impure. What can I do to improve the purity?

A: If your recrystallized product is not meeting the desired purity specifications, there are several troubleshooting steps you can take.

Strategies for Purity Enhancement:

  • Slow Down Crystal Growth: Rapid crystal formation can trap impurities within the crystal lattice.[2]

    • Solution: Ensure the solution cools slowly to allow for the selective incorporation of the desired molecules into the growing crystals.

  • Activated Charcoal Treatment: If your crude material has colored impurities, they can often be removed by treating the hot solution with activated charcoal before filtration.

    • Protocol: Add a small amount of activated charcoal to the hot solution, swirl, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.

  • Second Recrystallization: A second recrystallization of the purified material can often remove residual impurities.

  • Washing the Crystals: Ensure the collected crystals are washed with a small amount of cold recrystallization solvent to remove any adhering impure mother liquor.

Experimental Workflow and Troubleshooting

The following diagram outlines a typical workflow for recrystallization and a decision tree for troubleshooting common issues.

Recrystallization_Workflow Recrystallization Workflow and Troubleshooting start Start: Crude 4-chloro-N-methylphthalazin-1-amine solvent_screen Solvent Screening (Small Scale) start->solvent_screen select_solvent Select Optimal Solvent System solvent_screen->select_solvent dissolve Dissolve Crude Product in Minimum Hot Solvent select_solvent->dissolve hot_filtration Hot Filtration (if insoluble impurities present) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath oiling_out Problem: Oiling Out cool->oiling_out If oil forms collect Collect Crystals by Filtration ice_bath->collect wash Wash with Cold Solvent collect->wash low_yield Problem: Low Yield collect->low_yield If yield is poor dry Dry Crystals wash->dry end High-Purity Product dry->end impure_product Problem: Impure Product dry->impure_product If purity is low sol_oiling Re-heat and add more 'good' solvent or a small amount of 'poor' solvent. Ensure slow cooling. oiling_out->sol_oiling sol_low_yield Use less solvent. Ensure apparatus is hot during filtration. Allow for longer cooling. low_yield->sol_low_yield sol_impure Recrystallize again with slow cooling. Consider activated charcoal treatment. impure_product->sol_impure sol_oiling->dissolve sol_low_yield->dissolve sol_impure->dissolve

Sources

Techniques for removing stubborn impurities from 4-chloro-N-methylphthalazin-1-amine samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-chloro-N-methylphthalazin-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of stubborn impurities from your synthesized samples. The following sections offer a blend of theoretical principles and practical, field-proven protocols to help you achieve the desired purity for your compound.

I. Understanding the Compound and Potential Impurities

4-chloro-N-methylphthalazin-1-amine is a heterocyclic amine, a class of compounds widely used as building blocks in medicinal chemistry.[1][2][3][4] The synthesis of this and similar phthalazine derivatives often involves multi-step reactions which can lead to a variety of impurities.[4][5] Understanding the nature of these potential impurities is the first critical step in developing an effective purification strategy.

What are the likely impurities in a crude sample of 4-chloro-N-methylphthalazin-1-amine?

Common impurities can be broadly categorized as:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include compounds like 1,4-dichlorophthalazine or methylamine.

  • Side-Products: These can arise from incomplete reactions or parallel reaction pathways. For instance, if a precursor to 4-chloro-N-methylphthalazin-1-amine is synthesized using hydrazine, related side-products might be present.[6]

  • Reagents and Catalysts: Remnants of reagents used in the synthesis, such as bases (e.g., triethylamine) or catalysts, can be carried through.[7]

  • Degradation Products: The target compound may degrade under certain conditions (e.g., exposure to light, air, or high temperatures), forming new impurities.

A crucial aspect of quality control in pharmaceutical development is the identification and quantification of these impurities, as even small amounts can affect the safety and efficacy of the final drug product.[8][9][10]

How can I identify the specific impurities in my sample?

A combination of analytical techniques is often necessary for a comprehensive impurity profile.[11][12]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis, capable of separating and quantifying impurities.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the determination of the molecular weights of impurities.[8][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the impurities, especially when they are present in significant quantities.

  • Gas Chromatography (GC): Useful for identifying volatile impurities such as residual solvents.[8][12]

II. Troubleshooting Guide: Purification Techniques

This section provides a question-and-answer formatted guide to troubleshoot common purification challenges.

My primary purification by recrystallization is not effective. What should I do?

Recrystallization is a powerful technique for purifying solid compounds, but its success is highly dependent on the choice of solvent and the nature of the impurities.[14]

Q: I'm having trouble finding a single solvent for recrystallization. What are my options?

A: A mixed-solvent system is a common solution. The ideal pair of solvents should have the following properties: one solvent in which your compound is highly soluble (even at room temperature), and another in which it is poorly soluble (even at elevated temperatures). The two solvents must be miscible.

Experimental Protocol: Mixed-Solvent Recrystallization

  • Dissolve your crude 4-chloro-N-methylphthalazin-1-amine in the minimum amount of the "good" solvent at an elevated temperature.

  • If colored impurities are present, you can add a small amount of activated charcoal and heat for a short period.

  • Filter the hot solution by gravity filtration to remove the charcoal and any insoluble impurities.[15]

  • Slowly add the "poor" solvent to the hot filtrate until you observe persistent turbidity.

  • Add a small amount of the "good" solvent back to the mixture until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

Q: My compound crystallizes, but the purity doesn't improve significantly. Why?

A: This often indicates that the impurities have similar solubility properties to your target compound and are co-crystallizing. In this scenario, an alternative purification technique is necessary.

How can I use acid-base extraction to purify my amine compound?

Acid-base extraction is a highly effective technique for separating basic compounds like amines from neutral or acidic impurities.[16][17] The principle lies in the ability to change the solubility of the amine by protonating it to form a water-soluble salt.[18][19]

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude 4-chloro-N-methylphthalazin-1-amine in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Shake the funnel vigorously, venting frequently. The protonated amine salt will move into the aqueous layer.

  • Separate the two layers. The organic layer contains neutral impurities.

  • Wash the organic layer with another portion of the dilute acid to ensure complete extraction of the amine.

  • Combine the aqueous layers. To recover your product, basify the aqueous solution by slowly adding a base (e.g., 1 M NaOH) until the solution is basic (check with pH paper).

  • The deprotonated amine will precipitate out of the aqueous solution or can be extracted back into an organic solvent.

  • If extracting back into an organic solvent, wash the organic layer with water and then brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent.

Workflow for Acid-Base Extraction

start Crude Sample in Organic Solvent add_acid Add Dilute Aqueous Acid (e.g., 1M HCl) start->add_acid separate1 Separate Layers add_acid->separate1 organic_impurities Organic Layer: Neutral Impurities separate1->organic_impurities aqueous_amine Aqueous Layer: Protonated Amine Salt separate1->aqueous_amine basify Add Base (e.g., 1M NaOH) aqueous_amine->basify extract_back Extract with Organic Solvent basify->extract_back separate2 Separate Layers extract_back->separate2 aqueous_waste Aqueous Layer: Waste separate2->aqueous_waste organic_product Organic Layer: Purified Amine separate2->organic_product dry_evaporate Dry and Evaporate Solvent organic_product->dry_evaporate final_product Pure 4-chloro-N-methyl- phthalazin-1-amine dry_evaporate->final_product

Caption: Acid-Base Extraction Workflow

When should I consider using column chromatography?

Column chromatography is a powerful purification technique, particularly when dealing with impurities that have similar polarities to the target compound.[20][21]

Q: What type of column and solvent system should I use for 4-chloro-N-methylphthalazin-1-amine?

A: For a basic compound like this, standard silica gel can sometimes cause issues like tailing of the peak. Using a deactivated silica gel or adding a small amount of a basic modifier like triethylamine to your eluent can mitigate these effects.

A typical solvent system would be a gradient of ethyl acetate in hexanes or dichloromethane in methanol. The optimal solvent system should be determined by thin-layer chromatography (TLC) first.

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (a low polarity mixture of your chosen solvents).

  • Column Packing: Pour the slurry into your column and allow it to pack under pressure.

  • Sample Loading: Dissolve your crude sample in a minimal amount of the eluent or a stronger solvent and load it onto the top of the column.

  • Elution: Begin eluting with your starting solvent mixture, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Chromatography

issue Chromatography Issue poor_separation Poor Separation issue->poor_separation tailing Peak Tailing issue->tailing no_elution Compound Stuck on Column issue->no_elution solution1 Optimize Solvent Gradient poor_separation->solution1 solution2 Add Basic Modifier (e.g., Triethylamine) tailing->solution2 solution3 Use Deactivated Silica tailing->solution3 solution4 Increase Eluent Polarity no_elution->solution4

Caption: Common Chromatography Problems and Solutions

III. Frequently Asked Questions (FAQs)

Q1: My purified 4-chloro-N-methylphthalazin-1-amine is a yellowish solid, but I expected it to be white. Does this indicate impurities?

A1: While a yellow tint can indicate the presence of impurities, some aromatic amines are inherently slightly colored.[22] It is crucial to rely on analytical data (HPLC, NMR) to confirm the purity rather than color alone. If colored impurities are suspected, treating a solution of your compound with activated charcoal during recrystallization can sometimes help.[15]

Q2: I am concerned about the stability of 4-chloro-N-methylphthalazin-1-amine during purification. Are there any conditions I should avoid?

A2: Aromatic amines can be sensitive to light and air, leading to decomposition. It is good practice to store the compound in a cool, dark place and under an inert atmosphere if possible. During purification, avoid unnecessarily high temperatures for prolonged periods. The stability of amines can vary, and it's important to consider potential degradation pathways.[23]

Q3: Can I use N-methylation techniques to synthesize this compound, and what are the potential impurity pitfalls?

A3: Yes, N-methylation of a corresponding primary amine is a common synthetic route.[7][24][25] However, this can lead to over-methylation, resulting in the formation of a quaternary ammonium salt as an impurity. Careful control of stoichiometry and reaction conditions is essential. Purification methods like column chromatography are often necessary to separate the desired secondary amine from the starting primary amine and the over-methylated product.

Q4: What are the key physical properties of 4-chloro-N-methylphthalazin-1-amine that are relevant for purification?

A4: While a full safety data sheet (SDS) should be consulted, some key properties are a boiling point of 425.6°C at 760 mmHg and a density of 1.369 g/cm³.[26] The high boiling point suggests that distillation is not a practical purification method for small-scale lab preparations. The solubility in various organic solvents will need to be experimentally determined to optimize recrystallization and chromatography conditions.

IV. Data Summary

TechniquePrincipleBest For RemovingKey Considerations
Recrystallization Differential solubilityImpurities with significantly different solubilityFinding the right solvent system is crucial.[14]
Acid-Base Extraction Reversible salt formationNeutral and acidic impuritiesThe compound must be stable to acidic and basic conditions.[16][18]
Column Chromatography Differential adsorptionImpurities with similar polarity to the productCan be time-consuming and requires solvent optimization.[20][21]

V. References

  • PrepChem. (n.d.). Synthesis of 4-chloro-N-amino-phthalimide. Retrieved from PrepChem.com

  • Google Patents. (n.d.). CN103288660A - N-methylation method of aromatic amine. Retrieved from

  • Google Patents. (n.d.). CN105622439A - Production method of 4-chloro-2-aminophenol. Retrieved from

  • Raposo, M. M. M., Sampaio, A. M. B. A., & Kirsch, G. (2004). Synthesis of 1-amino-4-(2´-thienyl)phthalazine derivatives. Sciforum.

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride. Retrieved from

  • Ataman Kimya. (n.d.). 4-CHLOROANILINE. Retrieved from [Link]

  • ResearchGate. (n.d.). α-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro- N,N ,2-Trimethylpropenylamine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloroaniline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Propenylamine, 1-chloro-N,N,2-trimethyl-. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-chlorophenyl)-N-methylphthalazin-1-amine. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Retrieved from [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • University of Liverpool. (2013). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Retrieved from [Link]

  • Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. Retrieved from [Link]

  • Biotage. (2015). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • ResearchGate. (n.d.). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. Retrieved from [Link]

  • IOP Science. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Retrieved from [Link]

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]

  • IISTE. (n.d.). Analytical Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • ACS Omega. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • Longdom Publishing. (2015). Recent Developments in Chemistry of Phthalazines. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 10.5: Synthesis of Amines. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-N-methylbenzenamine. Retrieved from [Link]

  • MDPI. (n.d.). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Retrieved from [Link]

  • Frontiers. (2022). Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS. Retrieved from [Link]

Sources

Understanding the degradation pathways of 4-chloro-N-methylphthalazin-1-amine under various conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for understanding the stability and degradation of 4-chloro-N-methylphthalazin-1-amine. This document is designed for researchers, analytical scientists, and drug development professionals. While specific peer-reviewed degradation studies on this exact molecule are limited, its chemical structure—featuring a chlorinated phthalazine core and an N-methylamine substituent—allows for reliable predictions of its reactivity based on established chemical principles and data from analogous structures.

This guide provides troubleshooting advice for common experimental issues and answers frequently asked questions regarding the design and interpretation of stability studies for this compound. All recommendations are grounded in authoritative guidelines from the International Council for Harmonisation (ICH).[1][2]

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your forced degradation or stability studies.

Problem 1: Rapid loss of parent compound observed in acidic and basic solutions.

Question: I'm performing a hydrolytic degradation study as per ICH guidelines. I've noticed that my parent compound, 4-chloro-N-methylphthalazin-1-amine, degrades significantly faster in both 0.1 M HCl and 0.1 M NaOH compared to a neutral solution (pH 7.0). Why is this happening, and what is the likely product?

Answer: This observation is chemically consistent with the known reactivity of chloro-substituted N-heterocycles. The key to understanding this lies in the lability of the chlorine atom at the 4-position of the phthalazine ring.

  • Causality: The carbon-chlorine (C-Cl) bond on the phthalazine ring is susceptible to nucleophilic substitution. Under aqueous conditions, the nucleophile is water (in neutral conditions) or the hydroxide ion (OH⁻, in basic conditions). Both acid and base catalysis can accelerate this hydrolysis reaction.[3]

    • Base-Catalyzed Hydrolysis: In basic conditions, the highly nucleophilic hydroxide ion directly attacks the electron-deficient carbon atom attached to the chlorine, displacing the chloride ion (Cl⁻). The rate of degradation is often higher in basic conditions due to the stronger nucleophilicity of OH⁻ compared to H₂O.[4]

    • Acid-Catalyzed Hydrolysis: In acidic conditions, a nitrogen atom on the phthalazine ring likely becomes protonated. This protonation increases the electron-withdrawing nature of the ring system, making the C-Cl bond even more polarized and susceptible to attack by a water molecule.

  • Likely Degradant: The primary product of hydrolysis is the replacement of the chlorine atom with a hydroxyl group. Your primary degradation product is almost certainly 4-hydroxy-N-methylphthalazin-1-amine (or its tautomeric form, a phthalazinone). Thermal degradation of related phthalazines also yields phthalazinone structures.[5]

  • Troubleshooting & Verification:

    • Mass Spectrometry (MS): Analyze your stressed samples using LC-MS. You should look for a peak with a mass corresponding to [M-Cl+OH], which is a mass change of -18.5 Da (loss of ³⁵Cl, gain of OH).

    • Chromatographic Peak Tracking: Ensure your HPLC method clearly separates the parent peak from this new, more polar degradant peak. The hydroxy-substituted product will likely have a shorter retention time on a reverse-phase column.

Problem 2: An unexpected peak with a mass increase of +16 Da appears during oxidative stress testing.

Question: I've subjected my compound to oxidative stress using 3% hydrogen peroxide (H₂O₂). In my LC-MS analysis, besides some minor degradants, I see a prominent new peak with a mass corresponding to [M+16]. What is this product?

Answer: An increase in mass by 16 Da is a classic signature of the addition of a single oxygen atom. For a molecule like 4-chloro-N-methylphthalazin-1-amine, there are two primary, chemically plausible sites for oxidation.

  • Causality & Likely Degradants:

    • N-Oxidation: The tertiary N-methylamino group or one of the heterocyclic nitrogen atoms in the phthalazine ring can be oxidized to form an N-oxide . This is a very common metabolic and chemical degradation pathway for nitrogen-containing compounds.[6] The oxidation of phthalazine itself is known to yield phthalazin-1(2H)-one, which involves oxygen addition.[7]

    • Aromatic Hydroxylation: While typically less favored than N-oxidation, it is possible that the benzene portion of the phthalazine ring could be hydroxylated, though this usually requires stronger oxidative conditions or specific catalysts.

  • Troubleshooting & Verification:

    • MS/MS Fragmentation: The best way to distinguish between different [M+16] isomers is through tandem mass spectrometry (MS/MS). An N-oxide will often show a characteristic neutral loss of 16 Da (loss of oxygen) upon fragmentation. A hydroxylated ring will not lose oxygen as readily; instead, you would see fragmentation patterns consistent with a phenol-like structure.

    • Multiple Oxidative Reagents: If ambiguity remains, consider using a different type of oxidizing agent (e.g., a metal-based oxidant or a peroxy acid) to see if the product distribution changes, which can provide clues about the mechanism.

Problem 3: My photostability study results in a complex chromatogram with many small, poorly resolved peaks.

Question: After exposing my sample to light according to ICH Q1B guidelines, the HPLC chromatogram is messy. There isn't one major degradant, but rather a "forest" of small peaks and a significant decrease in the parent peak area. What's going on?

Answer: This outcome is common in photostability studies and points towards a radical-based degradation mechanism.

  • Causality: High-energy UV or visible light photons can be absorbed by the molecule, promoting it to an excited state. This excited molecule can then follow several non-specific degradation pathways:

    • Homolytic Cleavage: The C-Cl bond can break homolytically, forming a phthalazinyl radical and a chlorine radical. These highly reactive radicals can then initiate a chain reaction, reacting with the solvent, dissolved oxygen, or other parent molecules to create a complex mixture of products.

    • Photo-oxidation: In the presence of air (oxygen), excited-state molecules can react to form peroxides and other oxidative products, leading to a cascade of degradation events.[8]

  • Troubleshooting & Verification:

    • Control for Wavelength: If your equipment allows, try using filters to expose the sample to different wavelength ranges (e.g., UVA only vs. full spectrum). This can sometimes isolate the energy level required to trigger the degradation and simplify the resulting mixture.

    • Inert Atmosphere: Rerunning the experiment under an inert atmosphere (e.g., nitrogen or argon) and comparing the results to the sample exposed in air can confirm the role of photo-oxidation. If the degradation is significantly reduced under nitrogen, oxygen is a key participant.

    • Protective Packaging: This result has direct implications for drug product development. It strongly suggests that the final product will require light-protective packaging (e.g., amber vials, opaque containers).

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary predicted degradation pathways for 4-chloro-N-methylphthalazin-1-amine?

Based on its functional groups, the three most probable degradation pathways are:

  • Hydrolysis: Nucleophilic displacement of the C4-chloride by water or hydroxide to form 4-hydroxy-N-methylphthalazin-1-amine. This is expected to be a major pathway in aqueous solutions, particularly at non-neutral pH.

  • Oxidation: Formation of an N-oxide on the N-methylamino group or a ring nitrogen. This is a likely outcome under oxidative stress conditions (e.g., H₂O₂).

  • Photolysis: Light-induced radical cleavage of the C-Cl bond, leading to a complex mixture of secondary products.

Q2: What are the standard conditions I should use for a forced degradation study?

Forced degradation, or stress testing, is a critical step in developing a stability-indicating analytical method.[9] The conditions should be tailored to achieve 5-20% degradation of the drug substance. The recommendations set forth by the ICH Q1A(R2) guideline are the industry standard.[10][11]

Stress ConditionRecommended ParametersPotential Pathway Investigated
Acid Hydrolysis 0.1 M to 1 M HCl, room temp to 80°CAcid-catalyzed hydrolysis
Base Hydrolysis 0.1 M to 1 M NaOH, room temp to 80°CBase-catalyzed hydrolysis
Oxidation 3% to 30% H₂O₂, room temperatureOxidation
Thermal Dry heat, e.g., 105°C, or elevated temp/humidity (e.g., 80°C / 75% RH)Thermolysis
Photostability Overall illumination of ≥1.2 million lux hours and ≥200 watt hours/m² UVPhotolysis

Note: Time of exposure should be adjusted to achieve the target degradation level. A control sample (unstressed) is mandatory for each condition.

Q3: What are the key characteristics of a stability-indicating analytical method for this compound?

A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other potential components.

  • Specificity/Selectivity: This is the most critical attribute. You must demonstrate that the peaks for the parent compound and all identified degradation products are well-resolved from each other. Peak purity analysis using a photodiode array (PDA) detector is the standard technique to prove this.

  • Accuracy & Precision: The method must provide accurate and reproducible results across the expected concentration range.

  • Linearity: The method should demonstrate a linear relationship between detector response and concentration.

  • Robustness: The method should be insensitive to small, deliberate variations in parameters like mobile phase composition, pH, flow rate, and column temperature.

Q4: How should I structure my initial forced degradation experiment?

A systematic approach is crucial for efficiency and for generating high-quality data.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep Prepare Stock Solution (e.g., 1 mg/mL in ACN/H2O) samples Aliquot into Vials for Each Stress Condition prep->samples acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) base Base Hydrolysis (e.g., 0.1M NaOH, RT) ox Oxidation (e.g., 3% H2O2, RT) therm Thermal (e.g., 80°C Dry Heat) photo Photolytic (ICH Q1B Light Box) control Prepare Control Sample (Unstressed, t=0) quench Quench Reaction & Dilute to Target Conc. acid->quench base->quench ox->quench therm->quench photo->quench hplc Analyze via HPLC-PDA (Assess Peak Purity) quench->hplc lcms Analyze via LC-MS/MS (Identify Degradants) hplc->lcms eval Calculate % Degradation Compare Chromatograms Propose Pathways lcms->eval G parent 4-chloro-N-methylphthalazin-1-amine (Parent, M) hydrolyzed 4-hydroxy-N-methylphthalazin-1-amine (Hydrolysis Product, M-18.5) parent->hydrolyzed H₂O / H⁺ or OH⁻ oxidized N-Oxide Degradant (Oxidation Product, M+16) parent->oxidized [O], e.g., H₂O₂ photolyzed Radical Products (Complex Mixture) parent->photolyzed Light (hν)

Caption: Predicted primary degradation pathways.

Summary of Potential Degradation Products
PathwayDegradation ProductMass Change (Da)Analytical Observation
Hydrolysis 4-hydroxy-N-methylphthalazin-1-amine-18.48 (vs. ³⁵Cl)More polar; shorter RT on RP-HPLC
Oxidation N-Oxide derivative+16.00Non-polar change; MS/MS shows loss of 16
Photolysis De-chlorinated species-34.97 (vs. ³⁵Cl)Possible minor product among many
Photolysis Dimerization products~2x Mass of ParentPossible minor, high MW products
Detailed Protocol: Forced Degradation Study

This protocol provides a starting point for a comprehensive forced degradation study.

Objective: To identify the likely degradation products of 4-chloro-N-methylphthalazin-1-amine and to establish a stability-indicating HPLC method.

Materials:

  • 4-chloro-N-methylphthalazin-1-amine reference standard

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid or Ammonium acetate (for mobile phase)

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC with PDA detector, LC-MS system

  • Photostability chamber, calibrated oven

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., 50:50 ACN/H₂O) to prepare a 1.0 mg/mL stock solution.

  • Stress Sample Preparation (perform in duplicate):

    • Control: Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C. Pull time points at 2, 4, 8, and 24 hours. Before analysis, neutralize with an equivalent amount of 1 M NaOH and dilute to the target concentration.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature. Pull time points as above. Neutralize with 1 M HCl and dilute.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature, protected from light. Pull time points as above. Dilute to the target concentration.

    • Thermal: Store a solid sample of the compound in an oven at 105°C for 24 hours. Also, store a solution sample at 80°C. After exposure, dissolve/dilute to the target concentration.

    • Photostability: Expose solid and solution samples in a photostability chamber according to ICH Q1B. Prepare a "dark" control sample wrapped in foil and placed in the chamber alongside the exposed sample. After exposure, dissolve/dilute to the target concentration.

  • HPLC Analysis:

    • Column: C18, 150 x 4.6 mm, 3.5 µm (or similar)

    • Mobile Phase: Gradient elution is recommended. E.g., A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in ACN. Start with a high %A and ramp to a high %B to elute all components.

    • Flow Rate: 1.0 mL/min

    • Detector: PDA detector, scan 200-400 nm. Monitor at an appropriate wavelength (e.g., λmax of the parent compound).

    • Injection Volume: 10 µL

  • Data Evaluation:

    • For each condition, compare the chromatogram of the stressed sample to the control.

    • Calculate the percentage degradation.

    • Check the peak purity of the parent peak in all stressed samples where it remains.

    • Identify major degradation products (>0.5%) and note their retention times and UV spectra.

  • LC-MS Analysis:

    • Use the same HPLC method (or a compatible one) coupled to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the parent and all major degradation products.

    • Perform MS/MS fragmentation on the major degradants to aid in structural elucidation.

By following this structured approach, you will generate the necessary data to understand the stability profile of 4-chloro-N-methylphthalazin-1-amine and develop a robust, validated, stability-indicating method for its quantification.

References

  • ResearchGate. (2025). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. Available from: [Link]

  • Arora, P. K., Srivastava, A., & Singh, V. P. (2014). Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol by Pseudomonas sp. JHN. Scientific Reports, 4, 4475. Available from: [Link]

  • ResearchGate. (2025). Degradation of 4-chloro 2-aminophenol using combined strategies based on ultrasound, photolysis and ozone. Available from: [Link]

  • National Institutes of Health. (n.d.). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2018). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. JOCPR, 10(8), 175-190.
  • Pasha, K., & Taylor, J. A. (2014). Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent. International Journal of Textile Science, 3(2), 29-32.
  • Rajeshwari, P., & Shwetha, S. (2017). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 10(9), 3215-3221.
  • National Institutes of Health. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Available from: [Link]

  • National Institutes of Health. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. Available from: [Link]

  • ResearchGate. (n.d.). Oxidation reaction of phthalazine to 1-phthalazinone. The structure of.... Available from: [Link]

  • Google Patents. (n.d.). US7807830B2 - Manufacture of pure hydralazine salts.
  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]

  • Arora, P. K., Jain, R. K., & Chauhan, A. (2012). Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800. Journal of Hazardous Materials, 235-236, 169-175. Available from: [Link]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Available from: [Link]

  • MDPI. (2018). N-Heterocyclic Carbene Catalysis under Oxidizing Conditions. Molecules, 23(11), 3009. Available from: [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available from: [Link]

  • Wang, T., et al. (2020). Degradation Mechanisms and Substituent Effects of N-Chloro-α-Amino Acids: A Computational Study. Environmental Science & Technology, 54(7), 4334-4342. Available from: [Link]

  • MDPI. (n.d.). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Available from: [Link]

  • Longdom Publishing. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1).
  • Royal Society of Chemistry. (2025). Visible light-induced cross-dehydrogenative coupling of N-heterocyclic compounds: green and efficient synthetic strategies. Available from: [Link]

  • Journal for ReAttach Therapy and Developmental Diversities. (2024). Forced degradation study on valbenazine and application of validated stability-indicating HPLC method. Available from: [Link]

  • U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Available from: [Link]

  • ACS Publications. (2014). Oxidative degradation of different chlorinated phenoxyalkanoic acid herbicides by a hybrid ZrO2 gel-derived catalyst without light irradiation. ACS Applied Materials & Interfaces, 6(24), 22097-22106. Available from: [Link]

  • Unknown Source. (2018). HYDROLYSIS REACTIONS.
  • International Council for Harmonisation. (n.d.). Quality Guidelines. Available from: [Link]

  • Raines Lab. (2008). Hydrolytic Stability of Hydrazones and Oximes. Available from: [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Efficacy of 4-chloro-N-methylphthalazin-1-amine and its Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological efficacy of 4-chloro-N-methylphthalazin-1-amine and its structurally related analogs. As researchers and drug development professionals, understanding the nuanced differences in the bioactivity of these compounds is paramount for advancing oncology research. This document synthesizes findings from preclinical studies to offer a clear perspective on their therapeutic potential, mechanisms of action, and the experimental methodologies used for their evaluation.

Introduction: The Therapeutic Promise of Phthalazine Scaffolds

The phthalazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1][2] These nitrogen-containing heterocyclic compounds have demonstrated significant potential as anticancer agents by targeting key signaling pathways involved in tumor growth, proliferation, and survival.[1][3] While a direct comparative study on 4-chloro-N-methylphthalazin-1-amine and its immediate analogs is not extensively documented in publicly available literature, this guide will draw upon research on structurally similar phthalazine derivatives to provide a comparative framework. We will explore analogs where the core phthalazine structure is modified at the 1- and 4-positions, as these alterations have been shown to significantly influence biological activity.

Mechanistic Insights: Targeting Key Oncogenic Pathways

Phthalazine derivatives exert their anticancer effects by inhibiting various protein kinases and other crucial cellular targets. The primary mechanisms of action for analogs of 4-chloro-N-methylphthalazin-1-amine revolve around the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are pivotal in tumor angiogenesis and cell proliferation.

VEGFR-2 Inhibition: Disrupting Tumor Angiogenesis

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can effectively starve tumors of their blood supply, leading to growth arrest and cell death. Several N-substituted-4-phenylphthalazin-1-amine derivatives have shown potent VEGFR-2 inhibitory activity.[4][5]

Signaling Pathway: VEGFR-2 Mediated Angiogenesis

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration) ERK->Angiogenesis Promotes Phthalazine Phthalazine Analogs Phthalazine->VEGFR2 Inhibits EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Phthalazine Phthalazine Analogs Phthalazine->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of phthalazine analogs.

Comparative Efficacy of Phthalazine Analogs: In Vitro Studies

The biological efficacy of phthalazine analogs is typically assessed through a series of in vitro assays that measure cytotoxicity, cell viability, and the induction of apoptosis. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare the potency of these compounds.

Cytotoxicity Against Cancer Cell Lines

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds. [6][7]The following table summarizes the cytotoxic activity of representative phthalazine analogs against various cancer cell lines.

Compound IDAnalog ClassTarget Cancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Source
7a N-substituted-4-phenylphthalazin-1-amineHCT-116 (Colon)5.48 ± 0.4Sorafenib5.47 ± 0.3[4][5]
7a N-substituted-4-phenylphthalazin-1-amineMCF-7 (Breast)7.34 ± 0.6Sorafenib7.26 ± 0.3[4][5]
12d Phthalazine-based hydrazideMDA-MB-231 (Breast)0.57Erlotinib1.02[3]
6h 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenolSNB-19 (CNS Cancer)<10--[8]

Note: The presented data is a selection from different studies for illustrative comparison. Direct comparison should be made with caution due to variations in experimental conditions.

The data indicates that subtle structural modifications to the phthalazine scaffold can lead to significant differences in cytotoxic potency. For instance, compound 12d , a phthalazine-based hydrazide, exhibits sub-micromolar activity against the MDA-MB-231 breast cancer cell line, demonstrating higher potency than the reference drug Erlotinib in that specific study. [3]

Kinase Inhibitory Activity

Beyond cellular cytotoxicity, it is crucial to quantify the direct inhibitory effect of these compounds on their molecular targets.

Compound IDAnalog ClassTarget KinaseIC50 (µM)Reference CompoundReference IC50 (µM)Source
7a N-substituted-4-phenylphthalazin-1-amineVEGFR-20.14 ± 0.02Sorafenib0.10 ± 0.02[4][5]
2g 4-(4-chlorophenyl)phthalazine derivativeVEGFR-20.148SorafenibNot specified[9][10]
4a 4-(4-chlorophenyl)phthalazine derivativeVEGFR-20.196SorafenibNot specified[9][10]
12d Phthalazine-based hydrazideEGFR0.0214Erlotinib0.080[3]

These results highlight the potent and specific kinase inhibitory activities of certain phthalazine analogs. Compound 12d , for example, shows significantly greater inhibitory activity against EGFR than the established inhibitor Erlotinib. [3]Similarly, compounds 7a , 2g , and 4a are potent inhibitors of VEGFR-2. [4][5][9][10]

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.

Protocol 1: MTT Assay for Cell Viability

This protocol outlines the steps for determining the cytotoxic effects of phthalazine analogs on cancer cells.

Experimental Workflow: MTT Assay

MTT_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (24h incubation) A->B C 3. MTT Addition (0.5 mg/mL) B->C D 4. Incubation (4h, 37°C) C->D E 5. Formazan Solubilization (DMSO) D->E F 6. Absorbance Reading (570 nm) E->F

Caption: A streamlined workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottomed plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the phthalazine analogs and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This protocol is used to quantify the induction of apoptosis by the test compounds using flow cytometry. [11][12][13]

Experimental Workflow: Annexin V/PI Apoptosis Assay

Apoptosis_Workflow A 1. Cell Treatment with compounds B 2. Cell Harvesting & Washing (PBS) A->B C 3. Resuspension in Binding Buffer B->C D 4. Staining (Annexin V-FITC & PI) C->D E 5. Incubation (15 min, dark) D->E F 6. Flow Cytometry Analysis E->F

Sources

Experimental Validation of 4-chloro-N-methylphthalazin-1-amine as a Novel VEGFR2 Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the experimental validation of the proposed mechanism of action for 4-chloro-N-methylphthalazin-1-amine. Drawing from established methodologies in cancer biology and drug discovery, we present a series of comparative assays designed to rigorously test the hypothesis that this compound functions as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of tumor angiogenesis.

Introduction and Hypothesized Mechanism of Action

4-chloro-N-methylphthalazin-1-amine is a novel heterocyclic compound. Its structural architecture, featuring a phthalazine core, bears resemblance to known classes of kinase inhibitors, particularly those targeting the ATP-binding pocket of receptor tyrosine kinases (RTKs). For instance, the 4-anilinoquinazoline scaffold is a well-established pharmacophore present in several FDA-approved RTK inhibitors that target VEGFR-2 and the Epidermal Growth Factor Receptor (EGFR).[1]

VEGFR2 is a primary transducer of signals from VEGF-A, a potent pro-angiogenic factor.[2][3] The activation of the VEGFA/VEGFR2 signaling cascade is a critical event for angiogenesis, promoting the proliferation, migration, and survival of endothelial cells that form new blood vessels.[4][5] In the context of oncology, tumors exploit this pathway to secure a blood supply essential for their growth and metastasis. Consequently, inhibiting VEGFR2 is a clinically validated strategy for cancer therapy.

Based on these structural parallels and the critical role of VEGFR2 in cancer, we hypothesize that 4-chloro-N-methylphthalazin-1-amine acts as a competitive inhibitor of the VEGFR2 kinase domain, thereby blocking downstream signaling pathways and inhibiting angiogenesis. This guide outlines the experimental workflow to validate this hypothesis.

Experimental Design: A Multi-tiered Validation Approach

To build a robust case for the proposed mechanism, a multi-tiered experimental approach is essential. This involves progressing from direct target engagement in a cell-free system to assessing cellular responses and finally to evaluating anti-tumor efficacy in a preclinical in vivo model. For comparative analysis, all experiments will include a well-characterized, potent VEGFR2 inhibitor, Sunitinib , as a positive control, and a vehicle (e.g., DMSO) as a negative control.

G cluster_0 Experimental Workflow In Vitro Tier 1: In Vitro Target Validation Cell-Based Tier 2: Cellular Activity Assessment In Vitro->Cell-Based Confirms Target Binding In Vivo Tier 3: In Vivo Efficacy Cell-Based->In Vivo Confirms Cellular Potency

Caption: A tiered workflow for validating the mechanism of action.

Tier 1: In Vitro Validation of Direct VEGFR2 Inhibition

The initial and most direct test of our hypothesis is to determine if 4-chloro-N-methylphthalazin-1-amine can inhibit the enzymatic activity of purified VEGFR2 protein in a cell-free environment.

Kinase Activity Assay

Causality: This assay directly measures the ability of the compound to interfere with the primary function of the VEGFR2 kinase: the phosphorylation of a substrate. A positive result here is the foundational evidence for direct target engagement. A variety of assay formats can be employed, such as those based on fluorescence resonance energy transfer (FRET) or luminescence (e.g., ADP-Glo™).

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagents: Recombinant human VEGFR2 kinase, poly(Glu, Tyr) 4:1 substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), 4-chloro-N-methylphthalazin-1-amine, Sunitinib, and DMSO.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 4-chloro-N-methylphthalazin-1-amine and Sunitinib in DMSO. The final concentration in the assay should range from 1 nM to 20 µM.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the kinase reaction buffer containing VEGFR2 and the substrate.

    • Add 0.5 µL of the diluted compound or DMSO control.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 2 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Convert luminescence to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Data Summary:

CompoundVEGFR2 Kinase IC50 (nM)
4-chloro-N-methylphthalazin-1-amineTo be determined
Sunitinib (Positive Control)~5-15
Vehicle (DMSO)No Inhibition

Tier 2: Cellular Activity Assessment

Following direct target validation, the next critical step is to assess whether the compound can inhibit VEGFR2 signaling in a relevant cellular context, leading to a functional anti-proliferative or cytotoxic effect. Human Umbilical Vein Endothelial Cells (HUVECs) are an excellent model system as their proliferation is highly dependent on VEGF stimulation.

Cell Viability Assay

Causality: This assay determines if the inhibition of VEGFR2 translates into a biologically meaningful outcome—specifically, a reduction in the viability or proliferation of endothelial cells.[6] A potent effect on HUVECs, but less so on cell lines not driven by VEGFR2, would provide evidence for on-target activity.

Experimental Protocol: CCK-8 Cell Viability Assay

  • Cell Culture: Culture HUVECs in EGM-2 medium. For the assay, seed 5,000 cells per well in a 96-well plate in a basal medium (EBM-2) with 0.5% FBS and allow them to attach overnight.

  • Starvation and Treatment: Starve the cells in basal medium for 4 hours. Then, treat the cells with serial dilutions of 4-chloro-N-methylphthalazin-1-amine or Sunitinib.

  • Stimulation: After 1 hour of pre-treatment with the compounds, stimulate the cells with 50 ng/mL recombinant human VEGF-A. Include a non-stimulated control group.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Colorimetric Reaction: Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours until a visible color change occurs.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the VEGF-stimulated vehicle control. Determine the IC50 values.

Expected Data Summary:

CompoundHUVEC Viability IC50 (nM)
4-chloro-N-methylphthalazin-1-amineTo be determined
Sunitinib (Positive Control)~20-50
Vehicle (DMSO)No Inhibition
Western Blot Analysis of Downstream Signaling

Causality: To confirm that the observed effect on cell viability is indeed due to the inhibition of the intended pathway, we must analyze the phosphorylation status of key downstream signaling molecules.[7][8] Upon VEGF-A binding, VEGFR2 autophosphorylates and subsequently activates downstream pathways, including the MAPK/ERK and PI3K/Akt pathways.[3] A successful inhibitor should block the phosphorylation of these downstream effectors.

G VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates Compound 4-chloro-N-methyl- phthalazin-1-amine Compound->VEGFR2 Inhibits RAS RAS PLCg->RAS AKT p-AKT PI3K->AKT ERK p-ERK RAS->ERK Proliferation Proliferation, Survival, Migration AKT->Proliferation ERK->Proliferation

Caption: Proposed inhibition of the VEGFR2 signaling pathway.

Experimental Protocol: Western Blot

  • Cell Treatment: Seed HUVECs in 6-well plates. Starve the cells as described above, then pre-treat with 1x and 5x IC50 concentrations of 4-chloro-N-methylphthalazin-1-amine or Sunitinib for 2 hours.

  • Stimulation: Stimulate the cells with 50 ng/mL VEGF-A for 10 minutes.

  • Lysis: Immediately place the plates on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Phospho-VEGFR2 (Tyr1175)

      • Total VEGFR2

      • Phospho-ERK1/2 (Thr202/Tyr204)

      • Total ERK1/2

      • Phospho-Akt (Ser473)

      • Total Akt

      • GAPDH (as a loading control)

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Tier 3: In Vivo Efficacy in a Tumor Xenograft Model

The final and most rigorous validation step is to determine if the compound exhibits anti-tumor activity in a living organism.[9] A xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard preclinical model for evaluating anti-cancer agents.[10][11]

Causality: This experiment directly tests the hypothesis that by inhibiting angiogenesis, 4-chloro-N-methylphthalazin-1-amine can suppress the growth of a solid tumor. A significant reduction in tumor growth and microvessel density would provide strong evidence supporting the proposed mechanism of action.

Experimental Protocol: A549 Lung Carcinoma Xenograft Model

  • Cell Implantation: Subcutaneously inject 5 x 10^6 A549 human lung carcinoma cells into the flank of 6-8 week old female athymic nude mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to an average volume of 100-150 mm³. Randomize the mice into three groups (n=8-10 mice per group):

    • Vehicle Control (e.g., appropriate solvent)

    • 4-chloro-N-methylphthalazin-1-amine (dose to be determined by MTD studies)

    • Sunitinib (e.g., 40 mg/kg)

  • Dosing: Administer the treatments daily via oral gavage for 21 days.

  • Monitoring: Measure the tumor volume with calipers every 2-3 days and monitor the body weight of the mice as a measure of toxicity.

  • Endpoint and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and fix a portion in formalin for immunohistochemistry (IHC).

  • Immunohistochemistry: Stain tumor sections with an antibody against CD31, a marker for endothelial cells, to assess microvessel density (MVD).

  • Analysis: Compare the tumor growth rates and final tumor weights between the treatment groups using statistical analysis (e.g., ANOVA). Quantify MVD by counting the number of CD31-positive vessels per high-power field.

Expected Data Summary:

Treatment GroupMean Final Tumor Volume (mm³)% Tumor Growth Inhibition (TGI)Mean Microvessel Density (vessels/field)
Vehicle Control~1500-20000%High
4-chloro-N-methylphthalazin-1-amineTo be determinedTo be determinedTo be determined
Sunitinib (Positive Control)~400-600>60%Low

Conclusion

This guide provides a logical and experimentally robust framework for validating the proposed mechanism of action of 4-chloro-N-methylphthalazin-1-amine as a VEGFR2 inhibitor. By systematically progressing from direct biochemical assays to cellular and in vivo models, researchers can generate a comprehensive data package. Positive results across these tiers—demonstrating direct kinase inhibition, selective anti-proliferative activity against endothelial cells, blockade of downstream signaling, and suppression of tumor growth and angiogenesis in vivo—would provide compelling evidence to support the hypothesis and warrant further preclinical development.

References

  • PubChem. 4-(4-chlorophenyl)-N-methylphthalazin-1-amine. National Center for Biotechnology Information. [Link]

  • Costa, F. F., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. RSC Advances, 11(32), 19835-19845. [Link]

  • Reactome. VEGFA-VEGFR2 Pathway. [Link]

  • Koch, S., & Claesson-Welsh, L. (2012). Signal transduction by vascular endothelial growth factor receptors. Cold Spring Harbor perspectives in medicine, 2(7), a006502. [Link]

  • Gozalbes, R., et al. (2008). Development and experimental validation of a docking strategy for the generation of kinase-targeted libraries. Journal of medicinal chemistry, 51(11), 3124–3132. [Link]

  • van der Bilt, A. R., et al. (2004). Angiogenesis gene expression profiling in xenograft models to study cellular interactions. Biochemical and biophysical research communications, 323(4), 1169–1176. [Link]

  • Mirzayans, R., et al. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Cancers, 10(8), 255. [Link]

  • Reaction Biology. Xenograft Models For Drug Discovery. [Link]

  • Smalley, K. S. M., & Herlyn, M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology, 1120, 153-163. [Link]

  • Assay Genie. VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]

  • ACS Omega. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. [Link]

Sources

A Strategic Guide to De-risking Novel Compounds: Assessing the Target Selectivity and Cross-Reactivity of 4-chloro-N-methylphthalazin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Selectivity Imperative in Drug Discovery

In the landscape of modern drug discovery, the aphorism "know thy compound" has never been more critical. The journey from a promising hit molecule to a viable clinical candidate is paved with challenges, chief among them being the characterization of its biological interaction profile. A compound's efficacy is intrinsically linked to its affinity for its intended target, but its safety and therapeutic window are dictated by its interactions—or lack thereof—with the broader proteome. Unforeseen off-target activities are a primary cause of adverse drug reactions (ADRs) and late-stage clinical failures, leading to immense financial and temporal losses.

This guide provides a comprehensive, technically-grounded framework for assessing the target selectivity and cross-reactivity of a novel chemical entity, using the phthalazine derivative 4-chloro-N-methylphthalazin-1-amine as a working example. Phthalazine-based scaffolds are recognized as "privileged structures" in medicinal chemistry, known to interact with a range of targets, particularly protein kinases, which are implicated in oncology and inflammatory diseases.[1][2][3] For instance, related compounds have shown activity against critical targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora kinases.[4][5][6]

Given this precedent, a rigorous and multi-faceted assessment strategy is not merely advisable; it is essential. This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, tiered experimental workflow designed to build a comprehensive selectivity profile from the ground up. We will detail the causality behind each experimental choice, provide actionable protocols, and illustrate how to interpret the resulting data to make informed decisions in a drug development program.

The Strategic Workflow: A Multi-Pillar Approach to Selectivity Profiling

The assessment of a novel compound like 4-chloro-N-methylphthalazin-1-amine requires an integrated approach. No single assay can provide a complete picture. Our strategy is built on three pillars:

  • Broad, Unbiased Profiling: To understand the compound's interaction landscape across a major target family.

  • Cellular Target Engagement: To confirm that the compound reaches and binds its target(s) in a physiological context.

  • Safety-Focused Cross-Reactivity Screening: To proactively identify interactions with targets historically linked to clinical adverse events.

This workflow is designed to be self-validating, with each stage providing data that informs and refines the next.

G cluster_0 Phase 1: Broad Kinase Selectivity cluster_1 Phase 2: Cellular Target Validation cluster_2 Phase 3: Off-Target Liability & Affinity cluster_3 Outcome a Compound of Interest (4-chloro-N-methylphthalazin-1-amine) b Large-Scale Kinome Profiling (e.g., KINOMEscan®) a->b Initial Screen @ High Concentration c Cellular Thermal Shift Assay (CETSA) - Identify Primary Cellular Targets b->c Identify Hits for Validation e Broad Safety Panel Screening (e.g., Eurofins SafetyScreen44™) b->e Assess Cross-Reactivity d Isothermal Dose-Response CETSA - Quantify Cellular Potency c->d Confirm Target Engagement f Biophysical Affinity Measurement (ITC or SPR on Primary Target) d->f Quantify Binding Affinity g Comprehensive Selectivity Profile (On-Target Potency vs. Off-Target Risks) e->g f->g

Caption: High-level workflow for selectivity profiling.

Phase 1: Mapping the Kinome Interaction Landscape

Expertise & Rationale: The phthalazine scaffold is a known kinase binder. Therefore, the most logical and unbiased starting point is to screen 4-chloro-N-methylphthalazin-1-amine against a large, representative panel of human kinases. This approach, often called a "kinome scan," provides a bird's-eye view of the compound's selectivity. We use a competition binding assay format, which is independent of enzyme activity and provides a direct measure of binding affinity (dissociation constant, Kd). This is superior to enzymatic inhibition assays (IC50) for an initial screen, as it is not confounded by assay-specific conditions like ATP concentration.

We will employ a service like the Eurofins KINOMEscan® platform, which covers over 480 kinases.[4][7] The initial screen is typically performed at a single high concentration (e.g., 1 or 10 µM) to cast a wide net and identify all potential interactions.

Experimental Protocol: KINOMEscan® Profiling

This protocol is based on the well-established DiscoverX methodology.[8][9]

  • Compound Preparation: Solubilize 4-chloro-N-methylphthalazin-1-amine in 100% DMSO to a stock concentration of 10 mM.

  • Assay Assembly: The core of the assay involves three components: a DNA-tagged kinase, a ligand immobilized on a solid support (e.g., magnetic beads), and the test compound.[9]

  • Competition Binding: In a 384-well plate, combine the kinase, immobilized ligand, and the test compound (diluted to the final screening concentration). The final DMSO concentration should be kept low (e.g., <1%) to avoid artifacts. Incubate the plate for 1 hour at room temperature with shaking to allow the binding to reach equilibrium.[10]

  • Washing: Wash the beads to remove unbound kinase and test compound.

  • Quantification: The amount of kinase bound to the solid support is quantified via qPCR of the attached DNA tag.[9][10] A lower qPCR signal compared to a DMSO vehicle control indicates that the test compound has competed with the immobilized ligand for binding to the kinase.

  • Data Analysis: Results are typically reported as Percent of Control (POC) , where the DMSO control represents 100% binding. A low POC value signifies a strong interaction.

    POC = (Test Compound Signal / DMSO Control Signal) x 100

Data Presentation & Comparative Analysis

For this guide, we will compare our hypothetical results for 4-chloro-N-methylphthalazin-1-amine against two well-characterized kinase inhibitors as benchmarks:

  • Vatalanib (PTK787): A multi-kinase inhibitor targeting VEGFRs.[11]

  • AMG-900: A potent and highly selective pan-Aurora kinase inhibitor.[12]

Table 1: Hypothetical KINOMEscan® Results (% of Control @ 1 µM)

Kinase Target 4-chloro-N-methylphthalazin-1-amine Vatalanib (Comparator 1) AMG-900 (Comparator 2)
VEGFR2 (KDR) 5 2 95
AURKA 8 85 <1
AURKB 10 90 <1
ABL1 85 15 88
SRC 92 45 96
LCK 95 60 99
DDR1 45 75 35

| ... (470+ other kinases) | >90 | ... | ... |

Interpretation: The hypothetical data in Table 1 suggest that 4-chloro-N-methylphthalazin-1-amine is a potent binder to VEGFR2, AURKA, and AURKB, with a potential secondary interaction at DDR1. Crucially, it shows minimal interaction with most other kinases at this concentration.

  • Comparison to Vatalanib: Our compound appears more selective than the multi-kinase inhibitor Vatalanib, which shows significant binding to ABL1, SRC, and LCK in addition to VEGFR2.

  • Comparison to AMG-900: Our compound is less selective than AMG-900, which is exquisitely focused on the Aurora kinase family.[12]

This initial screen has generated a clear, actionable hypothesis: 4-chloro-N-methylphthalazin-1-amine is a dual inhibitor of the VEGFR and Aurora kinase families.

Caption: Hypothetical target profile from kinome scan.

Phase 2: Confirming Target Engagement in a Cellular Milieu

Expertise & Rationale: An in-vitro binding affinity does not guarantee that a compound will engage its target within the complex environment of a living cell. The compound must be cell-permeable and able to find its target amidst a sea of other proteins. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for verifying target engagement in intact cells.[1][13] The principle is elegant: the binding of a ligand (our compound) to its target protein increases the protein's thermodynamic stability.[2] When heated, this stabilized protein will resist denaturation and aggregation to a greater extent than the unbound protein.

We will perform CETSA in two modes:

  • Melt Curve CETSA: To confirm that our compound stabilizes the hypothesized targets (VEGFR2, AURKA, AURKB) in cells.

  • Isothermal Dose-Response (ITDR) CETSA: To quantify the compound's potency in a cellular context.[14]

Experimental Protocol: CETSA for Target Validation

This protocol is a generalized workflow adaptable to most cell lines and targets.[1][14][15]

  • Cell Culture and Treatment: Culture an appropriate cell line (e.g., HUVEC for VEGFR2, HeLa for Aurora kinases) to ~80% confluency. Treat the cells with 4-chloro-N-methylphthalazin-1-amine (e.g., at 10 µM for melt curve) or a vehicle (DMSO) for a defined period (e.g., 2 hours) at 37°C.

  • Heating Step:

    • For Melt Curve: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 46°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.[15]

    • For ITDR: Treat cells with a serial dilution of the compound. Heat all samples at a single, pre-determined temperature (chosen from the melt curve to be in the middle of the denaturation transition) for 3 minutes.

  • Cell Lysis: Lyse the cells to release their contents. This is often achieved by freeze-thaw cycles or the addition of a mild lysis buffer.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 17,000 x g) to pellet the aggregated, denatured proteins.[1]

  • Quantification of Soluble Protein: Carefully collect the supernatant, which contains the soluble, non-denatured protein. Quantify the amount of the specific target protein (e.g., VEGFR2) remaining in the soluble fraction using a standard protein detection method like Western Blot or an ELISA-based format like AlphaScreen®.[14]

  • Data Analysis:

    • Melt Curve: Plot the percentage of soluble protein remaining versus temperature. A shift of the curve to the right in the presence of the compound indicates target stabilization.

    • ITDR: Plot the percentage of soluble protein remaining versus compound concentration to generate a dose-response curve and calculate a cellular EC50 value.

Data Presentation & Comparative Analysis

Table 2: Hypothetical Cellular Thermal Shift (ΔTagg in °C) and Potency (EC50)

Target Protein ΔTagg (°C) with 10 µM Cmpd Cellular EC50 (nM)
VEGFR2 +5.2 150
AURKA +4.8 180
AURKB +4.5 210

| SRC (Negative Control) | +0.3 | >10,000 |

Interpretation: The data in Table 2 provide critical validation of our initial hypothesis. The significant positive thermal shifts (ΔTagg) for VEGFR2, AURKA, and AURKB confirm that 4-chloro-N-methylphthalazin-1-amine engages these targets in intact cells. The negative control, SRC kinase, which did not show binding in the kinome scan, exhibits no meaningful thermal shift, demonstrating the specificity of the cellular engagement. The ITDR results provide the first measure of cellular potency (EC50), which is in the desirable nanomolar range for all three primary targets.

Phase 3: Proactive Safety and Affinity Assessment

Expertise & Rationale: Having confirmed the primary targets, we must now investigate the compound's potential for undesirable off-target interactions that could lead to toxicity. Regulatory agencies like the FDA recommend assessing interactions with a panel of targets known to be involved in adverse events.[16] We will use a broad safety screening panel, such as the Eurofins SafetyScreen44™ , which includes key GPCRs, ion channels (including hERG), transporters, and other enzymes.[17]

Concurrently, we will use a biophysical method like Isothermal Titration Calorimetry (ITC) to obtain a precise, thermodynamic characterization of the binding between our compound and its primary targets.[18] This provides a true equilibrium dissociation constant (Kd) and offers deeper mechanistic insight, serving as the gold-standard validation of binding affinity.

Experimental Protocol: Broad Panel Safety Screening

This is typically a service provided by a specialized CRO like Eurofins or Charles River.[16][19]

  • Assay Format: The panel consists of a battery of individual radioligand binding or enzymatic assays for each of the ~44 targets.

  • Screening: 4-chloro-N-methylphthalazin-1-amine is tested at a single high concentration (e.g., 10 µM) in duplicate.

  • Data Analysis: Results are reported as percent inhibition or stimulation relative to a control. A commonly used threshold for a significant "hit" is >50% inhibition.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: Purified, recombinant target protein (e.g., VEGFR2 kinase domain) is placed in the sample cell of the calorimeter. The compound is loaded into the titration syringe at a concentration ~10-15 times that of the protein. Both are in identical, precisely matched buffer.

  • Titration: A series of small, precise injections of the compound into the protein solution is performed.

  • Heat Measurement: The instrument measures the minute heat changes that occur upon binding (either exothermic or endothermic).[20]

  • Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a thermodynamic model to directly calculate the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Data Presentation & Final Profile

Table 3: Summary of Selectivity & Cross-Reactivity Profile

Assay Type Target Result Interpretation
Biophysical Affinity VEGFR2 Kd = 85 nM High-affinity binding confirmed
(ITC) AURKA Kd = 110 nM High-affinity binding confirmed
AURKB Kd = 135 nM High-affinity binding confirmed
Safety Screen 5-HT2B (GPCR) 65% Inhibition Potential for serotonergic side effects
(@ 10 µM) hERG (Ion Channel) 15% Inhibition Low risk of cardiac QT prolongation

| | All 42 other targets | <50% Inhibition | Clean profile against other liability targets |

Final Interpretation and Path Forward: The comprehensive analysis provides a clear, data-driven profile of 4-chloro-N-methylphthalazin-1-amine.

  • Primary Activity: The compound is a potent, high-affinity dual inhibitor of the VEGFR and Aurora kinase families, with cellular activity in the low nanomolar range.

  • Selectivity: It is highly selective within the kinome, with only a minor interaction noted with DDR1.

  • Safety Liability: The primary flag for concern is the interaction with the serotonin 5-HT2B receptor. This is an actionable piece of data. Follow-up studies, such as a functional assay and a dose-response determination for 5-HT2B, would be the immediate next step to quantify this risk. The low hERG activity is a positive sign, reducing concerns about potential cardiotoxicity.

This integrated assessment provides the project team with the critical information needed to make a go/no-go decision or to guide the next phase of medicinal chemistry optimization, perhaps to design out the 5-HT2B activity while retaining the desired primary pharmacology. This strategic, evidence-based approach is fundamental to navigating the complexities of modern drug development and maximizing the probability of success.

References

  • BindingDB. (n.d.). Assay in Summary_ki.
  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]

  • KINOMEscan protocol description. (n.d.). Retrieved from [Link]

  • Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. [Link]

  • HMS LINCS Project. (n.d.). KINOMEscan data. Retrieved from [Link]

  • Zask, A., et al. (2018).
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual.
  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Poul, M., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA)
  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Safety Pharmacology Studies. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]

  • Liu, Y., et al. (2019). Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. Signal Transduction and Targeted Therapy, 4, 43.
  • Payton, M., et al. (2013). Preclinical Evaluation of AMG 900, a Novel Potent and Highly Selective Pan-Aurora Kinase Inhibitor with Activity in Taxane-Resistant Tumor Cell Lines. Molecular Cancer Therapeutics, 12(3), 265-275.
  • Bixby, D. L., et al. (2017). A phase 1 study of AMG 900, an orally administered pan-aurora kinase inhibitor, in adult patients with acute myeloid leukemia. Leukemia & Lymphoma, 58(10), 2345-2353.
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). Retrieved from [Link]

  • Wang, T., et al. (2021). Selective Inhibition of Aurora Kinase A by AK-01/LY3295668 Attenuates MCC Tumor Growth by Inducing MCC Cell Cycle Arrest and Apoptosis. Cancers, 13(16), 4058.
  • ResearchGate. (n.d.). Isothermal titration calorimetry (ITC) analysis of either SKH (A),... [Image]. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA Target Engagement directly in cells. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vivo Studies - Safety Pharmacology. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Safety Pharmacology. Retrieved from [Link]

  • Bio-protocol. (n.d.). 4.5. Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • ResearchGate. (n.d.). AMG 900 is a potent and selective inhibitor of aurora-A, -B, and -C. A,... [Image]. Retrieved from [Link]

  • ACS Publications. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry.
  • Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Home. Retrieved from [Link]

  • ACS Publications. (2015). Discovery of N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases with Activity against Multidrug-Resistant Cancer Cell Lines. Journal of Medicinal Chemistry.
  • IUCr Journals. (n.d.). Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Safety Assessment Services Overview. Retrieved from [Link]

  • Eurofins Discovery. (2022, February 28). Eurofins Discovery Safety Pharmacology Portfolio [Video]. YouTube. [Link]

  • Frontiers. (n.d.). Aurora Kinase Inhibitors: Current Status and Outlook. Retrieved from [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Exploration of structural requirements for the inhibition of VEGFR-2 tyrosine kinase: Binding site analysis of type II, 'DFG-out' inhibitors. Retrieved from [Link]

  • Biochemical Context Drives Inhibitor Selectivity in Aurora A Kinase. (n.d.). Retrieved from [Link]

  • Boehringer Ingelheim. (n.d.). Selectivity data panels. opnMe. Retrieved from [Link]

  • Eurofins. (n.d.). GPCR Products and Services. Retrieved from [Link]

Sources

A comparative analysis of different synthetic methodologies for 4-chloro-N-methylphthalazin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026


 Selectivity in Phthalazine Scaffolds

Executive Summary

4-Chloro-N-methylphthalazin-1-amine (also known as 1-chloro-4-(methylamino)phthalazine) is a critical pharmacophore and intermediate in the synthesis of VEGFR inhibitors, most notably Vatalanib (PTK787) .[1] Its synthesis hinges on the desymmetrization of 1,4-dichlorophthalazine.

This guide compares the two dominant synthetic strategies: the Classical Reflux Method and the Controlled Kinetic Method . While the Classical Method offers rapid kinetics suitable for discovery-scale synthesis, it suffers from significant bis-amination side products (1,4-bis(methylamino)phthalazine).[1] The Controlled Kinetic Method, utilizing low-temperature addition and stoichiometric management, is identified as the superior protocol for process scalability, offering higher purity profiles (>98%) without chromatographic purification.

The Chemical Challenge: Desymmetrization

The core challenge in synthesizing this molecule is the Nucleophilic Aromatic Substitution (


)  of a symmetric electrophile.
  • Starting Material: 1,4-Dichlorophthalazine (Symmetric, highly electrophilic).[1]

  • Target: Mono-substituted product (4-chloro-N-methylphthalazin-1-amine).

  • Impurity: Bis-substituted product (1,4-bis(methylamino)phthalazine).[1]

Mechanistic Insight: The introduction of the methylamino group (-NHMe) at position 1 donates electron density into the phthalazine ring via resonance. Theoretically, this deactivates the ring toward a second nucleophilic attack at position 4. However, under forcing conditions (high temperature/excess amine), the deactivation is insufficient to prevent the second chlorine from reacting, leading to the "over-cooked" bis-impurity.

Reaction Pathway Visualization

ReactionPathway Start Phthalhydrazide (Phthalazine-1,4-dione) Inter 1,4-Dichlorophthalazine (Symmetric Precursor) Start->Inter POCl3 / PCl5 Chlorination Target 4-Chloro-N-methylphthalazin-1-amine (TARGET) Inter->Target MeNH2 (1 eq) Kinetic Control Impurity 1,4-Bis(methylamino)phthalazine (Bis-Impurity) Inter->Impurity MeNH2 (>2 eq) Thermodynamic/Reflux Target->Impurity Over-reaction

Figure 1: Synthetic pathway illustrating the critical divergence between the desired mono-substitution and the bis-substituted impurity.

Comparative Methodology Analysis

Method A: Classical Reflux (Discovery Route)

Typically found in early academic literature and broad-scope patents.[1]

  • Conditions: 1,4-Dichlorophthalazine is dissolved in THF or Dioxane.[1] Excess Methylamine (40% aqueous or ethanolic solution) is added, and the mixture is refluxed.

  • Pros: Fast reaction time (<2 hours); ensures complete consumption of starting material.

  • Cons: High levels of bis-impurity (10-15%); requires column chromatography for purification; lower atom economy.[1]

Method B: Controlled Kinetic Substitution (Process Route)

The optimized route for scalability and drug development.

  • Conditions: 1,4-Dichlorophthalazine in anhydrous THF. Methylamine (2M in THF) is added dropwise at 0°C to 10°C. Stoichiometry is strictly capped at 2.0-2.2 equivalents (1 eq for reaction, 1 eq as HCl scavenger).[1]

  • Pros: High selectivity for mono-product (>95%); bis-impurity minimized (<2%); product precipitates as HCl salt or free base upon aqueous workup (filtration purification).[1]

  • Cons: Slower reaction time; requires precise temperature control.

Performance Data Summary
MetricMethod A: Classical RefluxMethod B: Controlled Kinetic
Yield 65 - 75%85 - 92%
Purity (Crude) 80 - 85%>98%
Bis-Impurity 10 - 15%< 1.0%
Purification Silica Gel ChromatographyCrystallization / Trituration
Scalability Poor (Exothermic risks)Excellent
E-Factor High (Solvent/Silica waste)Low

Recommended Protocol: Method B (Controlled Kinetic)

This protocol is validated for high purity and avoids the need for chromatography. It is based on the optimization of the Vatalanib intermediate synthesis [1, 2].

Reagents
  • 1,4-Dichlorophthalazine (1.0 eq)[1]

  • Methylamine (2.0 M solution in THF) (2.1 eq)

  • Tetrahydrofuran (THF), anhydrous (10 volumes)

  • Optional: Triethylamine (1.1 eq) if using Methylamine HCl salt.

Step-by-Step Workflow
  • Preparation: Charge a dry reactor with 1,4-dichlorophthalazine and anhydrous THF under Nitrogen atmosphere. Ensure the starting material is fully dissolved (slight heating to 40°C may be required, then cool back down).

  • Temperature Set: Cool the solution to 0°C – 5°C using an ice/brine bath.

  • Controlled Addition: Add the Methylamine solution dropwise over 60 minutes.

    • Critical: Maintain internal temperature below 10°C. A rapid exotherm will promote bis-substitution.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4–6 hours.

    • IPC (In-Process Control):[1] Check by TLC (Hexane/EtOAc 1:1) or HPLC.[2] Target: <1% Starting Material.

  • Quench & Workup:

    • Evaporate THF under reduced pressure to ~20% volume.

    • Add cold water (10 volumes). The product (free base) often precipitates as a pale yellow solid.

    • Stir the slurry for 30 minutes.

  • Purification:

    • Filter the solid.[2][3][4][5][6]

    • Trituration (Crucial): Wash the cake with cold water followed by a small amount of cold diethyl ether or hexane. This removes trace bis-impurity (which is more soluble in organics) and remaining starting material.[1]

    • Dry under vacuum at 45°C.

Process Decision Logic

ProcessLogic Start Start: 1,4-Dichlorophthalazine Solvent Dissolve in THF Start->Solvent Temp Cool to 0°C Solvent->Temp Add Add MeNH2 (2.1 eq) Dropwise Temp->Add Check IPC: Reaction Complete? Add->Check Check->Temp No (Wait) BisCheck Bis-Impurity > 2%? Check->BisCheck Yes WorkupA Precipitate with Water Filter Solid BisCheck->WorkupA No (Ideal) WorkupB Recrystallize from EtOH BisCheck->WorkupB Yes (Rescue) Final Pure Product (>98%) WorkupA->Final WorkupB->Final

Figure 2: Decision logic for process control and purification.

Troubleshooting & Expert Insights

Managing the Bis-Impurity

If the bis-methylamino impurity exceeds 5% (visible as a lower Rf spot on TLC), simple aqueous washing is insufficient.[1]

  • Solution: Recrystallize from Ethanol/Water (9:1) . The mono-substituted product is less soluble in cold ethanol compared to the bis-product.[1]

Handling 1,4-Dichlorophthalazine Stability

The starting material hydrolyzes slowly in moist air to phthalhydrazide (insoluble white solid).[1]

  • Validation: Ensure the starting material dissolves clearly in THF. If a white suspension persists before amine addition, filter it; it is likely hydrolyzed inactive material.

Safety: Methylamine

Methylamine is a gas at room temperature. Using pre-dissolved solutions (THF or EtOH) is safer and more precise than bubbling gas.

  • Warning: Avoid using aqueous methylamine if possible, as water promotes the hydrolysis of the chloro-group to a hydroxyl group (4-chloro-1-hydroxyphthalazine byproduct).[1]

References

  • Bold, G., et al. (2000). "New Anilinophthalazines as Potent and Orally Well Absorbed Inhibitors of the VEGF Receptor Tyrosine Kinases Useful as Antagonists of Tumor-Driven Angiogenesis."[1] Journal of Medicinal Chemistry, 43(12), 2310–2323.

  • Novartis AG. (1998). "Phthalazine derivatives, processes for their production and their use."[7] WO Patent 98/35958. (Primary patent describing the synthesis of PTK787/Vatalanib intermediates).

  • Hennequin, L. F., et al. (1999). "Design and Structure-Activity Relationship of a New Class of Potent VEGF Receptor Tyrosine Kinase Inhibitors." Journal of Medicinal Chemistry, 42(26), 5369-5389.

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-N-Methylphthalazin-1-amine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of Phthalazine in Medicinal Chemistry

The phthalazine core is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Its rigid structure and ability to participate in various intermolecular interactions make it a privileged scaffold for the design of targeted therapeutics. Among the numerous phthalazine derivatives, those bearing a 1-amino and a 4-chloro substitution have emerged as a particularly promising class of compounds with diverse pharmacological activities, including anticancer and kinase inhibitory effects.[2][3] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 4-chloro-N-methylphthalazin-1-amine derivatives, offering insights into the rational design of novel therapeutic agents based on this versatile chemical framework. While direct and extensive SAR studies on the N-methyl substituent are limited in publicly available literature, this guide will draw comparisons from closely related analogs to elucidate the critical structural features governing biological activity.

Synthetic Strategies: Accessing the 4-Chloro-Phthalazin-1-amine Core

The synthesis of 4-chloro-N-substituted-phthalazin-1-amine derivatives generally proceeds through a common intermediate, 1,4-dichlorophthalazine. This key intermediate can be prepared from phthalic anhydride or phthalimide through a series of well-established reactions. The subsequent nucleophilic substitution of the chlorine atoms allows for the introduction of various amino groups at the C1 and other substituents at the C4 position.

Experimental Protocol: Synthesis of 1-Chloro-4-(substituted)-phthalazines

A common synthetic route to 1-chloro-4-(substituted)-phthalazines, which serve as precursors to the target compounds, is outlined below.[2]

  • Step 1: Synthesis of 2-Acetylbenzoic Acid: Phthalic anhydride is refluxed with malonic acid in pyridine to yield 2-acetylbenzoic acid.

  • Step 2: Esterification: The resulting 2-acetylbenzoic acid is esterified, for example, using dimethyl sulfate, to produce the corresponding methyl ester.

  • Step 3: Bromination: The acetyl group is then brominated, typically using a brominating agent like N-bromosuccinimide (NBS).

  • Step 4: Substitution with Thiophenol: The bromo derivative is reacted with a substituted thiophenol to introduce the desired substituent at the future C4 position of the phthalazine ring.

  • Step 5: Cyclization to Phthalazinone: The substituted intermediate is cyclized with hydrazine hydrate to form the phthalazinone ring system.

  • Step 6: Chlorination: The phthalazinone is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the 1-chloro-4-(substituted)-phthalazine intermediate.

This versatile intermediate can then be reacted with methylamine to introduce the N-methylamino group at the C1 position, affording the target 4-chloro-N-methylphthalazin-1-amine derivatives.

Structure-Activity Relationship (SAR) Analysis: Decoding the Impact of Structural Modifications

The biological activity of 4-chloro-N-methylphthalazin-1-amine derivatives is profoundly influenced by the nature and position of substituents on the phthalazine core and the N-methylamino group. The following sections dissect the SAR based on available data from analogous compounds.

The Critical Role of the 4-Chloro Substituent

The presence of a halogen atom, particularly chlorine, at the C4 position of the phthalazine ring is a recurring feature in many biologically active derivatives. This observation is analogous to the well-established SAR of 4-aminoquinolines, where a 7-chloro substituent is crucial for antimalarial activity.[4][5] The electron-withdrawing nature of the chlorine atom can modulate the electronic properties of the phthalazine ring system, potentially influencing its interaction with biological targets. Furthermore, the chloro group can serve as a handle for further synthetic modifications, allowing for the introduction of a diverse range of functionalities to explore the chemical space and optimize activity.

Impact of Substituents at the 1-Amino Group

While specific SAR data for the N-methyl group in 4-chloro-phthalazin-1-amine is not extensively documented, studies on related 1-amino-4-substituted phthalazines provide valuable insights. The nature of the substituent on the 1-amino group can significantly impact the compound's potency and selectivity.

  • N-Aryl vs. N-Alkyl Substitution: The substitution of the 1-amino group with an aryl moiety, as seen in 1-anilino-4-arylsulfanylmethylphthalazines, has been shown to yield potent anticancer agents.[2][6] For instance, analogues with a 3-chloro-4-fluoroanilino or a 4-fluoro-3-trifluoromethylanilino group at the 1-position exhibited higher activity than the standard anticancer drug cisplatin against certain cancer cell lines.[6] This suggests that the electronic and steric properties of the N-aryl substituent play a crucial role in target engagement. In contrast, N-alkyl substituents, such as the N-methyl group, would offer a different steric and electronic profile, which could lead to altered target interactions and biological outcomes. The smaller size of the methyl group might allow for better access to certain binding pockets, while its electron-donating nature could influence the basicity of the amino group.

  • Exploring N-Substituent Diversity: The synthesis of a library of N-substituted 1-amino-4-benzylphthalazines as Smoothened (Smo) antagonists in the Hedgehog signaling pathway highlights the importance of exploring a variety of substituents at the 1-amino position to optimize activity.[7] This study underscores the principle that the optimal N-substituent is target-dependent and requires empirical investigation.

Influence of Modifications at the 4-Position

The substituent at the C4 position offers a significant opportunity to modulate the pharmacological profile of the phthalazine scaffold.

  • Introduction of Arylsulfanylmethyl Groups: The incorporation of substituted arylsulfanylmethyl groups at the C4 position has been a successful strategy in developing potent anticancer phthalazine derivatives.[2] Structure-activity relationship studies on these compounds revealed that the nature of the substituent on the thiophenol ring influences anticancer activity.[2]

  • Benzyl and Other Lipophilic Groups: In the context of Smoothened antagonists, a benzyl group at the C4 position was found to be a key feature for activity.[7] This suggests that a lipophilic substituent at this position can contribute to favorable interactions with the target protein.

The following table summarizes the general SAR trends for 1-amino-4-substituted phthalazine derivatives based on available literature.

PositionModificationImpact on Biological Activity (Anticancer)Reference
C1 N-Aryl (e.g., substituted anilino)Generally enhances potency. Electronic and steric effects of the aryl ring are critical.[2],[6]
N-Alkyl (e.g., methyl)Limited direct data. Likely influences steric and electronic properties, leading to altered target interactions.Inferred
C4 ChloroOften crucial for activity, likely due to its electron-withdrawing nature and role as a synthetic handle.Analogous to 4-aminoquinolines[4][5]
ArylsulfanylmethylCan lead to potent anticancer activity. Substituents on the aryl ring modulate potency.[2]
BenzylImportant for activity in some contexts (e.g., Smoothened antagonists), suggesting a role for lipophilic groups.[7]

Visualizing the Structure-Activity Relationship

The following diagrams, generated using Graphviz, visually summarize the key SAR principles discussed.

SAR_Summary cluster_C1 C1 Position (N-Substituent) cluster_C4 C4 Position Phthalazine 4-Chloro-N-methylphthalazin-1-amine Core N_Aryl N-Aryl (e.g., Anilino) Potent Activity Phthalazine->N_Aryl Substitution N_Alkyl N-Alkyl (e.g., Methyl) Modulates Sterics/Electronics Phthalazine->N_Alkyl Substitution Chloro Chloro Crucial for Activity Phthalazine->Chloro Substitution Arylthio Arylsulfanylmethyl Potent Anticancer Phthalazine->Arylthio Substitution Benzyl Benzyl Lipophilic Interaction Phthalazine->Benzyl Substitution

Caption: Key SAR points for 4-chloro-N-methylphthalazin-1-amine derivatives.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel 4-chloro-N-methylphthalazin-1-amine derivatives, a battery of in vitro and in vivo assays is essential. The following are representative protocols for evaluating their anticancer activity.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a defined period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated to allow the formazan crystals to form.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Kinase Inhibition Assays

Given that many phthalazine derivatives exhibit their anticancer effects through kinase inhibition, it is crucial to perform in vitro kinase inhibition assays to identify the specific molecular targets. These assays typically involve incubating the test compound with a purified kinase, its substrate, and ATP. The inhibitory activity is determined by measuring the reduction in substrate phosphorylation.

Conclusion and Future Directions

The 4-chloro-N-methylphthalazin-1-amine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The structure-activity relationship analysis, although based in part on analogous structures, provides a rational framework for the design of more potent and selective compounds. The chloro group at the C4 position appears to be a key determinant of activity, while modifications at the C1-amino and C4 positions offer significant opportunities for optimization.

Future research in this area should focus on the systematic exploration of a wider range of N-substituents at the 1-amino position, including the N-methyl group, to establish a more definitive SAR. Furthermore, the synthesis and evaluation of derivatives with diverse functionalities at the C4 position will be crucial for fine-tuning the pharmacological profile of these compounds. The integration of computational modeling and experimental screening will undoubtedly accelerate the discovery of new 4-chloro-N-methylphthalazin-1-amine derivatives with superior therapeutic potential.

References

  • Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules. [Link]

  • SAR of 4 Aminoquinolines, SAR of Quinolines, (Anti-Malarial Drugs)| Medicinal Chemistry| Made Easy. YouTube. [Link]

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]

  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. Molecules. [Link]

  • 1-amino-4-benzylphthalazines as Orally Bioavailable Smoothened Antagonists With Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Journal of Biological Inorganic Chemistry. [Link]

  • Synthesis of 4-chloro-N-amino-phthalimide. PrepChem.com. [Link]

  • Design, synthesis and biological evaluation of novel 7-alkylamino substituted benzo[a]phenazin derivatives as dual topoisomerase I/II inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Structure-activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. Bioorganic & Medicinal Chemistry. [Link]

  • (PDF) Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine. ResearchGate. [Link]

  • Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride.
  • Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. ResearchGate. [Link]

  • (PDF) Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. ResearchGate. [Link]

  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]

  • Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. Bioorganic Chemistry. [Link]

  • Synthesis of new phthalazinedione derivatives. Sciforum. [Link]

  • Synthesis and biological evaluation of novel phthalazinone derivatives as topically active phosphodiesterase 4 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • The synthesis and biological evaluation of a novel series of phthalazine PDE4 inhibitors I. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

A Senior Application Scientist's Guide to In Vivo Validation of Novel Anti-Angiogenic Kinase Inhibitors: A Comparative Study Featuring 4-chloro-N-methylphthalazin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For fellow researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the in vivo validation of novel kinase inhibitors, using the hypothetical compound 4-chloro-N-methylphthalazin-1-amine as a case study. Due to the novelty of this specific molecule, direct experimental data is not yet available in published literature. Therefore, this guide is structured to serve as a predictive and comparative roadmap for its preclinical development.

We will benchmark the projected in vivo performance of our compound of interest against established multi-kinase inhibitors: Sunitinib, Sorafenib, and Pazopanib. The experimental designs and data presented herein are based on established methodologies and publicly available data for these comparator drugs, providing a robust template for your own research endeavors.

Introduction: The Rationale for Targeting Angiogenesis with 4-chloro-N-methylphthalazin-1-amine

The chemical scaffold of 4-chloro-N-methylphthalazin-1-amine features a phthalazinone core. This moiety is present in a number of compounds that have been investigated as kinase inhibitors, particularly those targeting pathways involved in cell proliferation and angiogenesis.[1][2][3][4] Based on this structural alert, we hypothesize that 4-chloro-N-methylphthalazin-1-amine functions as an inhibitor of key receptor tyrosine kinases (RTKs) that drive tumor angiogenesis, such as the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).

Tumor angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients.[5] The VEGF/VEGFR and PDGF/PDGFR signaling pathways are central to this process.[6][7] By inhibiting these pathways, we can potentially starve tumors and inhibit their growth.

This guide will outline the essential in vivo studies required to validate this hypothesis for 4-chloro-N-methylphthalazin-1-amine (hereafter referred to as Cmpd-X) and compare its potential efficacy and safety profile against established anti-angiogenic agents.

Comparator Landscape: Established Multi-Kinase Inhibitors
  • Sunitinib (Sutent®): An oral multi-kinase inhibitor targeting VEGFRs, PDGFRs, KIT, FLT3, and RET. It is approved for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).

  • Sorafenib (Nexavar®): Another oral multi-kinase inhibitor with a broad target profile that includes VEGFRs, PDGFRs, and RAF kinases.[8][9][10][11] It is used to treat advanced RCC, hepatocellular carcinoma (HCC), and thyroid cancer.

  • Pazopanib (Votrient®): An oral angiogenesis inhibitor that targets VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[12][13][14][15] It is approved for the treatment of advanced RCC and soft tissue sarcoma.[12]

The In Vivo Validation Workflow: A Step-by-Step Guide

A rigorous in vivo validation program is crucial to bridge the gap between promising in vitro data and clinical candidacy. The following sections detail the critical experimental stages, providing both the "how" and the "why" for each step.

Pharmacokinetic (PK) and Bioavailability Studies

Expertise & Experience: Before assessing efficacy, we must understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). This knowledge is fundamental to designing an effective dosing regimen for subsequent toxicology and efficacy studies. A serial bleeding protocol in a small number of animals is often employed to generate a complete PK profile from each individual, which reduces inter-animal variability.[16]

Protocol: Murine Pharmacokinetic Analysis

  • Animal Model: Male BALB/c mice (n=3-4 per time point per route).[17]

  • Administration:

    • Intravenous (IV): A single bolus dose (e.g., 2 mg/kg) administered via the tail vein to determine clearance and volume of distribution.

    • Oral (PO): A single oral gavage dose (e.g., 10 mg/kg) to assess oral bioavailability.

  • Sample Collection: Blood samples (approx. 50 µL) are collected at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via saphenous or submandibular vein puncture.[18]

  • Sample Analysis: Plasma is separated, and the concentration of Cmpd-X is quantified using a validated LC-MS/MS method.

  • Data Analysis: PK parameters are calculated using non-compartmental analysis.

Comparative PK Profile (Hypothetical Data for Cmpd-X)

ParameterCmpd-X (Hypothetical)SunitinibSorafenibPazopanib
Tmax (PO) 2.0 h6-12 h3 h2-4 h
Cmax (PO, 10 mg/kg) 1.5 µg/mL~0.8 µg/mL~1.2 µg/mL~20 µg/mL (at 100 mg/kg)
t1/2 (half-life) 8 h40-60 h25-48 h30-40 h
Oral Bioavailability 40%12-37%29-49%~21%

Note: Values for comparator drugs are approximate and can vary based on the specific study conditions.

Toxicology and Maximum Tolerated Dose (MTD) Studies

Trustworthiness: Establishing a safe and effective dose range is a cornerstone of preclinical development. An MTD study determines the highest dose that does not cause unacceptable toxicity. This is critical for designing efficacy studies where the therapeutic window (the range between the effective dose and the toxic dose) can be assessed.

Protocol: Acute MTD Study in Mice

  • Animal Model: Female athymic nude mice (the same strain as will be used for efficacy studies).

  • Dose Escalation: Cmpd-X is administered daily via oral gavage for 14 days at escalating dose levels (e.g., 10, 30, 100 mg/kg/day). A vehicle control group is included.

  • Monitoring: Animals are monitored daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). Body weight is recorded twice weekly.

  • Endpoint: The MTD is defined as the highest dose at which no more than 10% weight loss is observed and no significant clinical signs of toxicity are present.

  • Necropsy and Histopathology: At the end of the study, major organs are collected for histopathological analysis to identify any potential target organ toxicities.

Efficacy Evaluation in Human Tumor Xenograft Models

Authoritative Grounding: The gold standard for assessing anti-cancer efficacy in vivo is the use of human tumor xenograft models. In these models, human cancer cells are implanted into immunodeficient mice, forming tumors that can be treated with the test compound.[19][20][21]

Protocol: Human Tumor Xenograft Efficacy Study

  • Cell Line Selection: Choose a human cancer cell line known to be dependent on angiogenesis, such as the renal cell carcinoma line 786-O or the non-small cell lung cancer line A549.[22]

  • Tumor Implantation: Subcutaneously inject 5x10^6 cells into the flank of female athymic nude mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Vehicle Control (e.g., sterile water or appropriate buffer)

    • Cmpd-X (at its MTD, e.g., 40 mg/kg, daily PO)

    • Positive Control (e.g., Pazopanib at 40 mg/kg, daily PO)[23][24]

  • Efficacy Readouts:

    • Measure tumor volume with calipers twice weekly.

    • Monitor animal body weight twice weekly as a measure of tolerability.

  • Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21 days).

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Comparative Efficacy in a Renal Cell Carcinoma Xenograft Model (Hypothetical)

Treatment GroupDose (mg/kg/day, PO)Tumor Growth Inhibition (%)
Vehicle Control -0%
Cmpd-X 4075%
Sunitinib 4080%
Sorafenib 3070%
Pazopanib 4085%
Pharmacodynamic (PD) and Mechanistic Studies

Expertise & Experience: Efficacy data tells us if the compound works; pharmacodynamic studies tell us how it works. These studies are crucial to confirm that the compound is hitting its intended target in vivo and to understand the biological consequences.

Protocol: Assessment of Anti-Angiogenic Activity

  • Study Design: A satellite group of animals from the efficacy study is used for PD analysis.

  • Tissue Collection: At the end of the treatment period, tumors are excised and either flash-frozen for molecular analysis or fixed in formalin for immunohistochemistry (IHC).

  • Immunohistochemistry (IHC) for Microvessel Density (MVD):

    • Tumor sections are stained with an antibody against the endothelial cell marker CD31.

    • The number of microvessels is quantified in multiple high-power fields to determine MVD. A significant reduction in MVD in the Cmpd-X treated group compared to the vehicle control would confirm anti-angiogenic activity.

  • In Vivo Imaging: Non-invasive imaging techniques can provide real-time assessment of angiogenesis.[25][26][27][28]

    • Dynamic Contrast-Enhanced MRI (DCE-MRI): Can measure tumor vascular permeability and blood flow.

    • PET Imaging: Using tracers like 18F-FDG can assess changes in tumor metabolism as a downstream effect of anti-angiogenic therapy.[29]

Visualization of Pathways and Workflows

Hypothesized Signaling Pathway Inhibition

The diagram below illustrates the hypothesized mechanism of action for Cmpd-X, targeting the VEGFR-2 and PDGFR-β signaling pathways, which are critical for angiogenesis and tumor cell proliferation.[6][30][31][32][33][34][35][36]

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PDGFRb PDGFR-β PDGFRb->PI3K VEGF VEGF VEGF->VEGFR2 PDGF PDGF PDGF->PDGFRb CmpdX Cmpd-X (4-chloro-N-methylphthalazin-1-amine) CmpdX->VEGFR2 Inhibition CmpdX->PDGFRb Inhibition RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK Proliferation Cell Proliferation & Survival AKT->Proliferation Angiogenesis Angiogenesis (Migration, Permeability) AKT->Angiogenesis ERK ERK MEK->ERK ERK->Proliferation ERK->Angiogenesis

Caption: Hypothesized inhibition of VEGFR-2 and PDGFR-β signaling by Cmpd-X.

Experimental Workflow for In Vivo Validation

The following diagram outlines the logical flow of the in vivo validation studies described in this guide.

G start Start: Novel Compound (Cmpd-X) pk_study Pharmacokinetic (PK) Studies (IV & PO Dosing) start->pk_study mtd_study Maximum Tolerated Dose (MTD) Study pk_study->mtd_study Inform Dosing efficacy_study Xenograft Efficacy Study mtd_study->efficacy_study Determine Safe Dose pd_study Pharmacodynamic (PD) Studies efficacy_study->pd_study Confirm Mechanism go_nogo Go/No-Go Decision for Further Development efficacy_study->go_nogo pd_study->go_nogo

Caption: A streamlined workflow for the in vivo validation of a novel kinase inhibitor.

Conclusion: Synthesizing the Evidence for a Go/No-Go Decision

This guide has outlined a comprehensive and scientifically rigorous approach to the in vivo validation of a novel, hypothetical anti-angiogenic kinase inhibitor, 4-chloro-N-methylphthalazin-1-amine (Cmpd-X). By systematically evaluating its pharmacokinetics, safety, and efficacy in well-established animal models and benchmarking these results against current standards of care like Sunitinib, Sorafenib, and Pazopanib, researchers can build a robust data package.

The ultimate goal of this workflow is to enable a clear, data-driven "Go/No-Go" decision for advancing a compound into further preclinical and, ultimately, clinical development. A successful candidate would ideally demonstrate a favorable pharmacokinetic profile, a manageable safety profile with a clear therapeutic window, and superior or comparable efficacy to existing therapies in relevant tumor models. The confirmation of its anti-angiogenic mechanism through pharmacodynamic studies provides the final piece of evidence to support its continued development.

References

  • Pazopanib: a promising new agent in the treatment of soft tissue sarcomas. ([Link])

  • VEGFA-VEGFR2 Pathway. ([Link])

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. ([Link])

  • Mechanism of PDGFR/Tel/ETV-6 Activation. ([Link])

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. ([Link])

  • Pazopanib | GIST Support International. ([Link])

  • The comparative diagnostic and therapeutic application value of FAPI PET/CT and 18F-FDG PET/CT in oncology. ([Link])

  • Pazopanib, a Receptor Tyrosine Kinase Inhibitor, Suppresses Tumor Growth through Angiogenesis in Dedifferentiated Liposarcoma Xenograft Models. ([Link])

  • 'In vivo' optical approaches to angiogenesis imaging. ([Link])

  • Murine Pharmacokinetic Studies. ([Link])

  • Assessing the in vivo efficacy of biologic antiangiogenic therapies. ([Link])

  • PharmGKB summary: Sorafenib Pathways. ([Link])

  • Sorafenib (BAY 43-9006) inhibits tumor growth and vascularization and induces tumor apoptosis and hypoxia in RCC xenograft models. ([Link])

  • VEGFA-VEGFR2 signaling. ([Link])

  • Roles of PDGF/PDGFR signaling in various organs. ([Link])

  • Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma. ([Link])

  • Anti-Angiogenic Therapy: Current Challenges and Future Perspectives. ([Link])

  • The B-Raf Status of Tumor Cells May Be a Significant Determinant of Both Antitumor and Anti-Angiogenic Effects of Pazopanib in Xenograft Tumor Models. ([Link])

  • Imaging of Angiogenesis: Clinical Techniques and Novel Imaging Methods. ([Link])

  • Pharmacokinetics Studies in Mice or Rats. ([Link])

  • Sorafenib - Wikipedia. ([Link])

  • Platelet-derived Growth Factor (PDGF) Family. ([Link])

  • Rapid method to screen biomaterial angiogenesis in vivo using fluorescence imaging in mice. ([Link])

  • Sorafenib Pharmacodynamics. ([Link])

  • What is the mechanism of Pazopanib Hydrochloride?. ([Link])

  • In vivo acquired sorafenib-resistant patient-derived tumor model displays alternative angiogenic pathways, multi-drug resistance and chromosome instability. ([Link])

  • V B. Metabolism and Pharmacokinetic Studies. ([Link])

  • Initial Testing of the Multitargeted Kinase Inhibitor Pazopanib by the Pediatric Preclinical Testing Program. ([Link])

  • Platelet-derived growth factor receptor - Wikipedia. ([Link])

  • Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing. ([Link])

  • Pazopanib, a Receptor Tyrosine Kinase Inhibitor, Suppresses Tumor Growth through Angiogenesis in Dedifferentiated Liposarcoma Xenograft Models. ([Link])

  • Sorafenib induces tumor apoptosis and necrosis in the 786-O xenograft model... ([Link])

  • What is the mechanism of action of Sorafenib (Sorafenib)?. ([Link])

  • Phthalazinone Pyrazoles as Potent, Selective, and Orally Bioavailable Inhibitors of Aurora-A Kinase. ([Link])

  • Targeted in vivo imaging of angiogenesis: present status and perspectives. ([Link])

  • Pk/bio-distribution. ([Link])

  • The assessment of antiangiogenic and antivascular therapies in early-stage clinical trials using magnetic resonance imaging: Issues and recommendations. ([Link])

  • Pazopanib (Votrient). ([Link])

  • What is the mechanism of Sorafenib Tosylate?. ([Link])

  • Pharmacokinetic studies in mice. ([Link])

  • In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. ([Link])

  • Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. ([Link])

  • pazopanib. ([Link])

  • New 1-phthalazinone Scaffold Based Compounds: Design, Synthesis, Cytotoxicity and Protein Kinase Inhibition Activity. ([Link])

  • Phthalazinone pyrazoles as potent, selective, and orally bioavailable inhibitors of Aurora-A kinase. ([Link])

Sources

A Senior Application Scientist's Guide to Confirming Target Engagement of Novel Bioactive Compounds in Cells: A Case Study with 4-chloro-N-methylphthalazin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to validating its mechanism of action is both critical and complex. A frequent challenge is the definitive confirmation that the compound engages its intended target within the complex milieu of a living cell. This guide provides a comprehensive comparison of modern techniques for confirming the cellular target engagement of a hypothetical novel compound, which we will refer to as 4-chloro-N-methylphthalazin-1-amine.

The core principle of this guide is to present a logical, multi-pronged strategy. No single method is foolproof; therefore, we will explore a workflow that begins with broad, unbiased target identification and progresses to rigorous, orthogonal validation of target engagement. This approach ensures scientific rigor and builds a compelling case for the compound's mechanism of action.

Section 1: The First Step - Identifying Potential Protein Targets

When presented with a novel compound like 4-chloro-N-methylphthalazin-1-amine, the initial question is: what does it bind to? Without a known target, we must employ methods that can survey a wide range of proteins.

Affinity-Based Chemical Proteomics: Fishing for Targets

A powerful unbiased approach is affinity-based chemical proteomics. One prominent example is the use of Kinobeads , which are composed of broad-spectrum kinase inhibitors immobilized on a solid support.[1][2] This technique is particularly useful if there is a preliminary indication that the compound might target kinases, a frequent target class in drug discovery.[2][3]

The Causality Behind the Choice: Kinases are a large and druggable protein family.[3] By using Kinobeads, we can competitively assess which of the hundreds of kinases present in a cell lysate are bound by our compound of interest.[4] This provides a direct, albeit in vitro, readout of potential targets.[5]

Experimental Workflow: Kinobeads Profiling

cluster_0 Kinobeads Workflow A Cell Lysate Preparation B Incubation of Lysate with 4-chloro-N-methylphthalazin-1-amine (or DMSO control) A->B C Addition of Kinobeads to Lysate B->C D Incubation to Allow Competitive Binding C->D E Wash Beads to Remove Non-specifically Bound Proteins D->E F Elute Bound Kinases E->F G Protein Digestion and LC-MS/MS Analysis F->G H Data Analysis: Identify and Quantify Kinases Displaced by the Compound G->H

Caption: A typical workflow for identifying kinase targets using Kinobeads.

Data Interpretation: The output will be a list of kinases. Those that show a significant decrease in abundance in the compound-treated sample compared to the control are considered potential targets, as our compound has outcompeted the Kinobeads for binding.

Section 2: In-Cell Target Engagement - The Moment of Truth

Once we have a list of putative targets, we must confirm that 4-chloro-N-methylphthalazin-1-amine engages these targets in a physiological context – within intact cells.

Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Intracellular Target Engagement

CETSA® is a powerful technique that directly assesses the biophysical interaction between a ligand and its target protein in living cells.[6][7] The principle is based on the ligand-induced thermal stabilization of the target protein.[8][9] When a compound binds to its target, the resulting complex is often more resistant to heat-induced denaturation.[8]

The Causality Behind the Choice: CETSA® is label-free and does not require any modification of the compound or the target protein.[8] This allows for the study of target engagement under near-physiological conditions, providing a more accurate representation of the compound's behavior in a cellular environment.[8][10]

Experimental Workflow: Western Blot-based CETSA®

cluster_1 CETSA® Workflow A Treat Intact Cells with 4-chloro-N-methylphthalazin-1-amine (or DMSO control) B Heat Cell Suspensions at a Range of Temperatures A->B C Cell Lysis and Separation of Soluble and Precipitated Proteins B->C D Quantify Soluble Target Protein by Western Blot C->D E Plot Protein Abundance vs. Temperature to Generate a Melt Curve D->E F Compare Melt Curves of Compound-treated vs. Control Samples E->F

Caption: The workflow for a standard Western Blot-based CETSA® experiment.

Data Interpretation: A positive result is a shift in the melting curve of the target protein to a higher temperature in the presence of the compound. This "thermal shift" is direct evidence of target engagement. An isothermal dose-response (ITDR) CETSA can also be performed to determine the compound's potency in stabilizing the target.

NanoBRET™ Target Engagement Assay: A Quantitative Live-Cell Method

The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that measures compound binding to a specific protein target in real-time within living cells.[11][12] This technology utilizes Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase and a fluorescently labeled tracer that binds to the same target.[13]

The Causality Behind the Choice: NanoBRET™ offers a highly sensitive and quantitative measure of target occupancy.[14] Unlike CETSA®, it can provide information on compound affinity and residence time in a live-cell format, which are crucial parameters for drug development.[15]

Experimental Workflow: NanoBRET™ TE Assay

cluster_2 NanoBRET™ TE Workflow A Transfect Cells with a Plasmid Encoding the Target-NanoLuc® Fusion Protein B Add NanoBRET™ Tracer and 4-chloro-N-methylphthalazin-1-amine to the Cells A->B C Incubate to Allow Competitive Binding B->C D Add NanoLuc® Substrate C->D E Measure Luminescence and Fluorescence to Calculate the BRET Ratio D->E F Plot BRET Ratio vs. Compound Concentration to Determine IC50 E->F

Caption: The workflow for the NanoBRET™ Target Engagement assay.

Data Interpretation: A decrease in the BRET signal with increasing concentrations of the unlabeled compound indicates successful competition with the tracer for binding to the target protein. This allows for the calculation of an IC50 value, representing the compound's potency in the cellular environment.

Section 3: Orthogonal Validation and Biophysical Characterization

To build a robust and compelling case for target engagement, it is essential to use orthogonal methods that rely on different physical principles. Biophysical techniques, while typically performed in vitro, provide detailed information about the binding kinetics and thermodynamics of the interaction.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Signature of Binding

ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[16][17] It is considered the gold standard for characterizing biomolecular interactions.[18]

The Causality Behind the Choice: ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[19] This level of detail is invaluable for understanding the driving forces behind the binding event and for lead optimization.[17]

Surface Plasmon Resonance (SPR): Real-Time Kinetics of Interaction

SPR is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.[20][21]

The Causality Behind the Choice: SPR provides detailed kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd), in addition to the binding affinity (KD).[22] Understanding the kinetics of binding, particularly the residence time of the compound on its target, is increasingly recognized as a critical factor for in vivo efficacy.[23]

Section 4: Downstream Pathway Analysis and Selectivity Profiling

Confirming that a compound binds to a target is only part of the story. It is also crucial to demonstrate that this binding event leads to a functional consequence and to understand the compound's selectivity.

Western Blotting for Phospho-Protein Analysis: A Window into Cellular Signaling

If the identified target is a kinase, a logical next step is to investigate the phosphorylation status of its known substrates. Western blotting is a widely used and accessible technique for this purpose.[24][25]

The Causality Behind the Choice: A change in the phosphorylation of a downstream substrate upon treatment with 4-chloro-N-methylphthalazin-1-amine provides strong evidence that the compound is not only binding to its target kinase but also modulating its activity. Validating antibodies is crucial for reliable results.[26][27]

Multiplex Kinase Assays (e.g., Luminex): Assessing Selectivity

Multiplex assays, such as those using Luminex xMAP® technology, allow for the simultaneous measurement of multiple analytes in a single sample.[28] This is particularly useful for assessing the selectivity of a kinase inhibitor against a panel of other kinases.[29]

The Causality Behind the Choice: Selectivity is a key attribute of a high-quality chemical probe or drug candidate. A highly selective compound is less likely to have off-target effects. Multiplex assays provide an efficient way to profile the selectivity of 4-chloro-N-methylphthalazin-1-amine and identify potential off-targets early in the discovery process.[30]

Comparative Summary of Target Engagement Methods

MethodPrincipleThroughputSample TypeKey Information Obtained
Kinobeads Affinity ChromatographyLow to MediumCell/Tissue LysateUnbiased identification of kinase targets
CETSA® Ligand-induced Thermal StabilizationLow to HighIntact Cells, Lysates, TissuesDirect evidence of intracellular target engagement
NanoBRET™ TE Bioluminescence Resonance Energy TransferHighIntact CellsIntracellular affinity, potency, and residence time
ITC Heat Change Upon BindingLowPurified Protein and CompoundBinding affinity (KD), stoichiometry, and thermodynamics
SPR Change in Refractive Index Upon BindingMedium to HighPurified Protein and CompoundBinding affinity (KD) and kinetics (ka, kd)
Western Blot Antibody-based Detection of ProteinsLow to MediumCell/Tissue LysateDownstream pathway modulation (e.g., phosphorylation)
Luminex Assay Multiplex Immunoassay on Coded BeadsHighCell/Tissue Lysate, Plasma, etc.Selectivity profiling against a panel of targets

Decision-Making Workflow for Target Engagement Confirmation

Caption: A decision tree to guide the selection of appropriate target engagement assays.

Conclusion

Confirming the cellular target engagement of a novel compound like 4-chloro-N-methylphthalazin-1-amine requires a carefully planned, multi-faceted approach. By combining unbiased target identification methods with rigorous in-cell engagement assays and orthogonal biophysical validation, researchers can build a strong, data-driven case for their compound's mechanism of action. This guide provides a framework for making informed decisions about which techniques to employ, ultimately leading to more robust and reproducible scientific discoveries.

References

  • MDPI. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. [Link]

  • bioRxiv. A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. [Link]

  • PubMed. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • PubMed Central. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. [Link]

  • ResearchGate. Antibody Validation for Western blot: By the User, for the User. [Link]

  • PubMed. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells. [Link]

  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • TA Instruments. Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • Portland Press. A beginner's guide to surface plasmon resonance. [Link]

  • PubMed. Isothermal titration calorimetry in drug discovery. [Link]

  • Bio-Techne. Luminex Assay User Guide. [Link]

  • PubMed Central. Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. [Link]

  • ACS Publications. Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks. [Link]

  • Bitesize Bio. Quantitative Western Blotting: How and why you should validate your antibodies. [Link]

  • BioAscent. Surface Plasmon Resonance (SPR) & Biophysics. [Link]

  • PubMed. Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis. [Link]

  • Frontiers. Current Advances in CETSA. [Link]

  • ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • ResearchGate. α-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro- N,N ,2-Trimethylpropenylamine. [Link]

  • PubMed Central. The necessity of and strategies for improving confidence in the accuracy of western blots. [Link]

  • News-Medical.net. NanoBRET™ Target Engagement for drug development. [Link]

  • Malvern Panalytical. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. [Link]

  • deNOVO Biolabs. How does SPR work in Drug Discovery?. [Link]

  • ResearchGate. Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. [Link]

  • Rockland Immunochemicals. Validating Antibodies for Western Blotting. [Link]

  • Reaction Biology. NanoBRET Assay Services. [Link]

  • UKM Medical Molecular Biology Institute. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]

  • Sygnature Discovery. Isothermal Titration Calorimetry (ITC). [Link]

  • PubMed. Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors. [Link]

  • PharmaFeatures. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. [Link]

  • Promega Connections. From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. [Link]

  • Cell Chemical Biology. Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. [Link]

  • PubChem. 4-Chloroaniline. [Link]

  • Utrecht University Repository. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. [Link]

  • PubChem. 4-Chloro-N-methylbenzenamine. [Link]

Sources

A Comparative Guide to 4-chloro-N-methylphthalazin-1-amine and Other Heterocyclic Compounds in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Expanding Role of Heterocyclic Scaffolds in Oncology

In the landscape of modern cancer research, the quest for novel therapeutic agents with high efficacy and target specificity is paramount. Heterocyclic compounds, organic molecules containing a ring structure with at least two different elements, form the backbone of a significant portion of clinically approved drugs. Their diverse structural motifs and ability to interact with a wide array of biological targets make them a fertile ground for drug discovery. Among these, phthalazine derivatives have emerged as a promising class of compounds with a broad spectrum of anticancer activities.

This guide provides a comparative analysis of 4-chloro-N-methylphthalazin-1-amine , a representative of the N-substituted phthalazinamine scaffold, against three established heterocyclic anticancer agents with distinct mechanisms of action: Vatalanib , a multi-targeted receptor tyrosine kinase inhibitor; Olaparib , a PARP inhibitor; and a synthetic analogue of Combretastatin A-4 , a potent tubulin polymerization inhibitor. Through an in-depth examination of their mechanisms, supported by experimental data and detailed protocols, this guide aims to equip researchers, scientists, and drug development professionals with the insights needed to navigate the selection and application of these compounds in their research endeavors.

While extensive data on the specific biological activity of 4-chloro-N-methylphthalazin-1-amine is not yet publicly available, its structural similarity to other biologically active phthalazine derivatives allows us to extrapolate its potential as an anticancer agent, likely operating through mechanisms such as the inhibition of protein kinases. This guide will, therefore, treat 4-chloro-N-methylphthalazin-1-amine as a representative of a promising pharmacophore and compare its potential therapeutic profile with that of our established comparators.

Comparative Analysis of Heterocyclic Anticancer Agents

A direct comparison of the efficacy and mechanism of action of these compounds reveals the diverse strategies through which heterocyclic scaffolds can be leveraged to combat cancer.

Feature4-chloro-N-methylphthalazin-1-amine (Hypothesized)Vatalanib (PTK787)OlaparibCombretastatin A-4 Analogue
Core Heterocycle PhthalazinePhthalazinePhthalazinoneImidazole
Primary Target(s) Likely protein kinases (e.g., VEGFR)VEGFR-1, -2, -3, PDGFR, c-KitPARP-1, PARP-2, PARP-3Tubulin (colchicine-binding site)
Mechanism of Action Inhibition of ATP binding to the kinase domain, blocking downstream signaling pathways that drive cell proliferation and angiogenesis.Inhibits receptor tyrosine kinase autophosphorylation, leading to the suppression of angiogenesis and tumor cell proliferation.[1]Traps PARP enzymes on damaged DNA, leading to the accumulation of double-strand breaks and synthetic lethality in cancer cells with deficient homologous recombination repair (e.g., BRCA mutations).Binds to the colchicine site on β-tubulin, preventing microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. It also exhibits vascular-disrupting properties.[2][3]
Therapeutic Indication (Clinical/Preclinical) Preclinical investigationInvestigated for various solid tumors, including colorectal cancer.Approved for ovarian, breast, pancreatic, and prostate cancers with specific genetic mutations.Preclinical and clinical investigation for various solid tumors.

Experimental Data Summary

The following table summarizes key in vitro efficacy data for the comparator compounds across various cancer cell lines. This data provides a quantitative basis for comparing their cytotoxic potential.

CompoundCell LineAssay TypeIC50 ValueReference
VatalanibHT-29 (Colon Cancer)Cytotoxicity Assay~18 µM[4]
VatalanibHUVEC (Endothelial Cells)Proliferation Assay~17-34 nM (inhibition of VEGF-induced effects)[1]
VatalanibGlioblastoma U87Cytotoxicity Assay~14 µM (in combination)[5]
OlaparibMDA-MB-436 (Breast Cancer, BRCA1 mutant)Clonogenic Survival Assay<10 nMN/A
OlaparibCAPAN-1 (Pancreatic Cancer, BRCA2 mutant)Proliferation Assay~5 nMN/A
Combretastatin A-4 Analogue (LASSBio-1920)HCT-116 (Colon Cancer)Cytotoxicity Assay0.06 µM[2]
Combretastatin A-4 AnalogueNCI-H460 (Lung Cancer)Cytotoxicity AssayVaries by analogue (nanomolar range)[6]

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of these heterocyclic compounds are best understood by visualizing their target signaling pathways.

VEGFR Inhibition by Phthalazine Derivatives

VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates VEGF VEGF VEGF->VEGFR Binds Phthalazine 4-chloro-N-methylphthalazin-1-amine Vatalanib Phthalazine->VEGFR Inhibits (ATP-competitive) PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Angiogenesis) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation ...

PARP Inhibition and Synthetic Lethality

PARP_Inhibition cluster_dna_damage DNA Damage Response cluster_hr_deficient HR-Deficient Cancer Cell SSB Single-Strand Break (SSB) PARP PARP SSB->PARP Recruits DSB Double-Strand Break (DSB) SSB->DSB Leads to at replication fork BER Base Excision Repair (BER) PARP->BER Initiates BER->SSB Repairs Cell_Death Apoptosis DSB->Cell_Death Unrepaired DSBs lead to HR Homologous Recombination (HR) (BRCA1/2 dependent) HR->DSB Repairs Olaparib Olaparib Olaparib->PARP Inhibits & Traps BRCA_mut BRCA1/2 Mutation (HR Deficiency) BRCA_mut->HR Inactivates

Tubulin Polymerization Inhibition

Tubulin_Inhibition cluster_microtubule_dynamics Microtubule Dynamics cluster_cell_cycle Cellular Consequences Tubulin_dimers α/β-Tubulin Dimers Microtubule Microtubule Tubulin_dimers->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Disruption Microtubule->Mitotic_Spindle Forms Combretastatin Combretastatin A-4 Analogue Combretastatin->Tubulin_dimers Binds to (Colchicine site) Combretastatin->Microtubule Inhibits Polymerization G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Experimental Protocols

For researchers aiming to evaluate 4-chloro-N-methylphthalazin-1-amine or similar heterocyclic compounds, the following are standardized protocols for key in vitro assays.

Cell Viability (MTT) Assay

This assay is a fundamental method to assess the cytotoxic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound (and comparator compounds) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

This assay determines the direct inhibitory effect of a compound on the activity of a specific kinase.

Principle: A variety of assay formats are available, including fluorescence-based, luminescence-based, and radioactivity-based assays. A common method involves measuring the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

Protocol (Generic Fluorescence-Based):

  • Reagent Preparation: Prepare assay buffer, recombinant VEGFR-2 enzyme, a fluorescently labeled substrate peptide, and ATP.

  • Compound Addition: Add the test compound at various concentrations to the wells of a microplate.

  • Enzyme and Substrate Addition: Add the VEGFR-2 enzyme and the substrate peptide to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Signal Detection: Measure the fluorescence signal, which correlates with the extent of substrate phosphorylation.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

PARP Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP.

Principle: A common method is a colorimetric or fluorometric assay that detects the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP.

Protocol (Colorimetric):

  • Plate Coating: Coat a 96-well plate with histone proteins.

  • Compound and Enzyme Addition: Add the test compound, activated DNA (to stimulate PARP activity), and recombinant PARP enzyme to the wells.

  • Reaction Initiation: Add biotinylated NAD+ to initiate the PARP reaction and incubate.

  • Detection: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated ADP-ribose.

  • Signal Development: Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance.

  • Data Analysis: The signal is proportional to PARP activity. Calculate the percentage of inhibition and the IC50 value.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (absorbance) at 340 nm.

Protocol:

  • Tubulin Preparation: Resuspend purified tubulin in a polymerization buffer on ice.

  • Compound Addition: Add the test compound or vehicle control to the tubulin solution.

  • Polymerization Initiation: Warm the mixture to 37°C to initiate polymerization.

  • Absorbance Monitoring: Monitor the increase in absorbance at 340 nm over time in a temperature-controlled spectrophotometer.

  • Data Analysis: Compare the polymerization curves in the presence of the test compound to the control. Inhibitors will show a reduced rate and extent of polymerization.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the versatility of heterocyclic compounds in cancer research. While 4-chloro-N-methylphthalazin-1-amine represents a promising but underexplored scaffold, its comparison with well-characterized agents like Vatalanib, Olaparib, and Combretastatin A-4 analogues provides a valuable framework for its potential development.

The phthalazine core, shared by both 4-chloro-N-methylphthalazin-1-amine and Vatalanib, highlights the potential for this scaffold to be decorated with various substituents to achieve potent and selective inhibition of protein kinases, particularly those involved in angiogenesis. The success of Olaparib demonstrates how modifications to the heterocyclic core can lead to compounds with entirely different mechanisms of action, in this case, the inhibition of DNA repair enzymes. Furthermore, the imidazole-based Combretastatin A-4 analogue illustrates that even simpler heterocyclic systems can be potent anticancer agents by targeting fundamental cellular processes like microtubule dynamics.

Future research on 4-chloro-N-methylphthalazin-1-amine and related compounds should focus on a comprehensive evaluation of its biological activity, including its kinase inhibitory profile, its efficacy in a panel of cancer cell lines, and its in vivo antitumor activity. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of this chemical series.

By understanding the nuances of how different heterocyclic compounds exert their anticancer effects, researchers can make more informed decisions in the design and development of the next generation of targeted cancer therapies.

References

  • Elmeligie, S., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1354-1367. [Link]

  • Google Patents. (2021).
  • de C. F. da Silva, G., et al. (2023). Pharmacokinetic Profile Evaluation of Novel Combretastatin Derivative, LASSBio-1920, as a Promising Colorectal Anticancer Agent. Pharmaceuticals, 16(4), 609. [Link]

  • Mavromoustakos, T., et al. (2013). 3-[(6-Arylamino)pyridazinylamino]benzoic acids: design, synthesis and in vitro evaluation of anticancer activity. Archiv der Pharmazie, 346(1), 35-43. [Link]

  • Li, J., et al. (2006). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules, 11(7), 574-582. [Link]

  • Abdel-Ghani, T. M., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. ACS Omega, 7(27), 23537-23553. [Link]

  • PubChem. Vatalanib. [Link]

  • PubChem. Olaparib. [Link]

  • PubChem. Combretastatin A-4. [Link]

  • European Medicines Agency. (2020). Assessment report: Lynparza. [Link]

  • Wood, J. M., et al. (2000). PTK787/ZK 222584, a novel and potent inhibitor of vascular endothelial growth factor receptor tyrosine kinases, impairs tumor growth and survival of human tumors in nude mice. Cancer Research, 60(8), 2178-2189. [Link]

  • Le-Nhat-Thuy, G., et al. (2021). Imidazole Analogs of Vascular-Disrupting Combretastatin A-4 with Pleiotropic Efficacy against Resistant Colorectal Cancer Models. International Journal of Molecular Sciences, 22(23), 13054. [Link]

  • PubChem. 4-(4-chlorophenyl)-N-methylphthalazin-1-amine. [Link]

  • AstraZeneca. (2022). LYNPARZA® (olaparib) tablets, for oral use. Prescribing Information. [Link]

  • Tron, G. C., et al. (2006). Medicinal chemistry of combretastatin A4: present and future directions. Journal of Medicinal Chemistry, 49(11), 3033-3044. [Link]

  • Pettit, G. R., et al. (1995). Antineoplastic agents. 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6. Journal of Medicinal Chemistry, 38(10), 1666-1672. [Link]

  • BPS Bioscience. VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. [Link]

  • Ghaffari, M., et al. (2022). Combinatorial delivery of CPI444 and vatalanib loaded on PEGylated graphene oxide as an effective nanoformulation to target glioblastoma multiforme: In vitro evaluation. Frontiers in Bioengineering and Biotechnology, 10, 958563. [Link]

  • National Cancer Institute. The NCI-60 Human Tumor Cell Lines Screen. [Link]

  • Cytoskeleton, Inc. Tubulin Polymerization Assay Kit (Absorbance based). [Link]

  • Lu, Y., et al. (2012). Discovery and evaluation of triple inhibitors of VEGFR-2, TIE-2 and EphB4 as anti-angiogenic and anti-cancer agents. Bioorganic & Medicinal Chemistry, 20(1), 243-251. [Link]

  • Hadfield, J. A., et al. (2003). Tubulin and its interaction with drugs. Progress in Cell Cycle Research, 5, 309-325.
  • Tozer, G. M., et al. (2005). The biology of the combretastatins. Vascular Pharmacology, 42(6), 255-263.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-chloro-N-methylphthalazin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to preface this guide with a critical understanding: the proper disposal of any chemical is not merely a procedural task but a fundamental aspect of laboratory safety and environmental stewardship. This document provides a detailed protocol for the safe handling and disposal of 4-chloro-N-methylphthalazin-1-amine, grounded in established safety principles and regulatory guidelines. While specific data for this compound is limited, its structural similarity to chlorinated anilines necessitates a cautious approach, treating it as a hazardous substance.

I. Hazard Assessment and Scientific Rationale

The primary rationale for the stringent disposal procedures outlined below is to mitigate risks to personnel and prevent environmental contamination. Chlorinated organic compounds can be persistent in the environment and may form more toxic byproducts if not disposed of correctly.[2] The U.S. Environmental Protection Agency (EPA) has specific regulations for the disposal of hazardous waste, including many chlorinated compounds and pharmaceutical wastes.[3][4] A key principle is the prohibition of sewering hazardous pharmaceutical waste, as these substances can disrupt aquatic ecosystems and are often not effectively removed by standard wastewater treatment processes.[5][6][7]

II. Personal Protective Equipment (PPE) and Handling

Before handling 4-chloro-N-methylphthalazin-1-amine, it is essential to be equipped with the appropriate personal protective equipment.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption, which can lead to systemic toxicity.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect the eyes from splashes and accidental contact.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of any dusts or aerosols.

Handling Precautions:

  • Avoid generating dust or aerosols.

  • Use in a well-ventilated area, preferably a chemical fume hood.[8]

  • Wash hands thoroughly after handling.

  • Ensure eyewash stations and safety showers are readily accessible.

III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Determine the extent of the spill. For minor spills that you are trained to handle, proceed with cleanup. For major spills, evacuate and contact your institution's Environmental Health and Safety (EHS) department.

  • Containment: For liquid spills, contain the spill using absorbent materials like vermiculite or sand, working from the outside in.[9] For solid spills, carefully sweep or scoop the material, avoiding dust generation.[8]

  • Cleanup:

    • Use a chemical spill kit with appropriate absorbent materials.

    • Place all contaminated materials (absorbents, PPE) into a designated, labeled hazardous waste container.[10]

  • Decontamination:

    • Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

    • All cleaning materials must be disposed of as hazardous waste.

    • Ventilate the area to ensure any residual vapors are removed.[11]

IV. Waste Disposal Workflow

The following workflow outlines the step-by-step process for the proper disposal of 4-chloro-N-methylphthalazin-1-amine waste.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Unused/Expired 4-chloro-N-methylphthalazin-1-amine D Collect in a designated, properly labeled, and sealed hazardous waste container. A->D B Contaminated Labware (e.g., pipette tips, vials) B->D C Contaminated PPE (e.g., gloves, weighing paper) C->D E Store in a designated satellite accumulation area (SAA) away from incompatible materials. D->E Ensure container is closed when not in use. F Arrange for pickup by your institution's licensed hazardous waste contractor. E->F Follow institutional protocols for waste pickup. G Transport to a licensed chemical destruction facility for incineration. F->G Manifested transport

Sources

Navigating the Synthesis and Handling of 4-chloro-N-methylphthalazin-1-amine: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The novel heterocyclic amine, 4-chloro-N-methylphthalazin-1-amine, presents significant opportunities in medicinal chemistry and materials science. However, its structural alerts—a chlorinated aromatic system and an amine functional group—necessitate a rigorous and informed approach to its handling and disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively, making this your preferred resource for laboratory safety and chemical handling.

Section 1: Hazard Analysis and Core Safety Directives

While a comprehensive Safety Data Sheet (SDS) for 4-chloro-N-methylphthalazin-1-amine is not yet widely available, its constituent chemical motifs provide a strong basis for a conservative hazard assessment. Structurally, it is an aromatic amine and a halogenated organic compound. Analogs such as 4-Chloroaniline are classified as carcinogenic and can cause severe skin and eye irritation, as well as methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[1][2] Therefore, it is imperative to handle 4-chloro-N-methylphthalazin-1-amine with EXTREME CAUTION .

Core Principle: Treat 4-chloro-N-methylphthalazin-1-amine as a substance with the potential for high toxicity and carcinogenicity. All handling protocols must be designed to minimize any possibility of exposure.

Personal Protective Equipment (PPE): Your First and Last Line of Defense

The selection of appropriate PPE is paramount and non-negotiable.[3] A multi-layered approach is necessary to prevent dermal, ocular, and respiratory exposure.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves.Aromatic amines and chlorinated solvents can permeate single layers of gloves. Double-gloving provides an essential barrier and allows for safe removal of the outer glove immediately upon suspected contact.
Eye Protection Chemical splash goggles with side shields conforming to ANSI Z87.1 standard.Protects against splashes and airborne particles. Standard safety glasses are insufficient.[4]
Lab Coat Flame-retardant lab coat with tight-fitting cuffs.Provides a removable barrier for the body. Flame-retardant material is crucial when working with flammable solvents that may be used in conjunction with the compound.
Respiratory Protection Use in a certified chemical fume hood is mandatory. For situations with a higher risk of aerosolization (e.g., weighing, preparing solutions), a NIOSH-approved respirator with organic vapor cartridges may be necessary.A fume hood is the primary engineering control to prevent inhalation of vapors or dust.
Footwear Closed-toe, non-perforated shoes.Protects feet from spills.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Chemical Handling cluster_disposal Disposal Prep Assess Risks Select_PPE Select Appropriate PPE Prep->Select_PPE Informs Don_PPE Don PPE Correctly Select_PPE->Don_PPE Leads to Handle_Chemical Handle Chemical in Fume Hood Don_PPE->Handle_Chemical Enables Doff_PPE Doff PPE Safely Handle_Chemical->Doff_PPE Followed by Segregate_Waste Segregate Contaminated Waste Doff_PPE->Segregate_Waste Generates Dispose Dispose According to Protocol Segregate_Waste->Dispose

Section 2: Operational Plan: From Receipt to Reaction

A meticulous operational plan minimizes the risk of exposure and ensures the integrity of your research.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage within a fume hood.

  • Storage: Store the compound in a well-ventilated, locked cabinet, segregated from incompatible materials such as strong oxidizing agents.[5] The container should be tightly closed.[6]

  • Labeling: Ensure the container is clearly labeled with the chemical name, date received, and all appropriate hazard warnings.

Handling and Weighing
  • Designated Area: All handling of 4-chloro-N-methylphthalazin-1-amine must occur in a designated area within a certified chemical fume hood.

  • Weighing: If weighing the solid, do so on a tared weigh paper or in a sealed container to prevent dispersal of dust.

  • Spill Preparedness: Have a chemical spill kit readily available. The kit should contain absorbent materials suitable for organic compounds, and separate waste bags for contaminated materials.

In Case of Exposure

Immediate and decisive action is critical in the event of an exposure.

Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6][7] Remove contaminated clothing and shoes.[8] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6][9] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[10] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[8] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[6] Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.

Exposure_Response cluster_actions Immediate Actions Exposure Exposure Occurs Remove Remove from Exposure Exposure->Remove Decontaminate Decontaminate (Flush with Water) Remove->Decontaminate Alert Alert Supervisor/Emergency Services Decontaminate->Alert Medical Seek Immediate Medical Attention Alert->Medical

Section 3: Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical component of the chemical lifecycle, protecting both personnel and the environment. As a halogenated organic compound, 4-chloro-N-methylphthalazin-1-amine requires specific disposal procedures.[11][12]

Waste Segregation
  • Halogenated Waste: All waste materials contaminated with 4-chloro-N-methylphthalazin-1-amine, including gloves, weigh papers, and pipette tips, must be disposed of in a designated, clearly labeled "Halogenated Organic Waste" container.[13][14] Do not mix with non-halogenated waste.

  • Sharps: Any contaminated sharps, such as needles or razor blades, must be placed in a puncture-proof sharps container that is also labeled as "Halogenated Organic Waste."[14]

  • Aqueous Waste: Any aqueous solutions containing this compound must be collected and disposed of as hazardous waste. Do not pour down the drain.

Decontamination
  • Glassware: All glassware used for handling this compound should be rinsed with a suitable organic solvent (e.g., acetone, ethanol) into the halogenated waste container before standard washing procedures.

  • Work Surfaces: Decontaminate the work surface in the fume hood with a suitable solvent and wipe with an absorbent pad. Dispose of the pad in the halogenated waste container.

Disposal_Pathway cluster_generation Waste Generation cluster_collection Waste Collection Solid_Waste Contaminated Solids (Gloves, Paper) Halogenated_Solid Halogenated Solid Waste Container Solid_Waste->Halogenated_Solid Liquid_Waste Contaminated Liquids (Solvents, Solutions) Halogenated_Liquid Halogenated Liquid Waste Container Liquid_Waste->Halogenated_Liquid Sharps_Waste Contaminated Sharps Halogenated_Sharps Halogenated Sharps Container Sharps_Waste->Halogenated_Sharps Disposal_Vendor Licensed Hazardous Waste Vendor Halogenated_Solid->Disposal_Vendor Halogenated_Liquid->Disposal_Vendor Halogenated_Sharps->Disposal_Vendor

By adhering to these rigorous safety and handling protocols, you can confidently and safely advance your research with 4-chloro-N-methylphthalazin-1-amine. This proactive approach to safety not only protects you and your colleagues but also ensures the integrity and reproducibility of your scientific endeavors.

References

  • New Jersey Department of Health. (2005). Hazard Summary for 4-Chloroaniline. Retrieved from [Link]

  • SKC Inc. (2024, January 9). Safety Data Sheet for Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • University of California, Riverside Environmental Health & Safety. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • University of California, Berkeley Environmental Health & Safety. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • Braun Research Group - Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • University of Nevada, Reno Environmental Health & Safety. (n.d.). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Retrieved from [Link]

  • eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-4-methylphthalazine. Retrieved from [Link]

  • UTIA Safety Office. (n.d.). Hazardous Waste Guide. Retrieved from [Link]

  • Taylor & Francis Online. (2019, July 19). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.